4-Bromo-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRPWBNLNTEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354922 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-52-3 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-1-phenyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to 4-Bromo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Reactivity
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a highly versatile and valuable intermediate, providing a robust scaffold for the construction of complex molecular architectures. Its unique combination of a stable pyrazole core, a reactive bromine handle, and a modulating phenyl group makes it an indispensable tool in the medicinal chemist's arsenal.
This guide offers a comprehensive exploration of the core chemical properties, synthesis, and key reactions of this compound. It is designed to provide not just data, but field-proven insights into its application, enabling researchers to leverage its full potential in their synthetic endeavors.
Core Physicochemical & Structural Properties
This compound is a solid at room temperature, valued for its stability and predictable reactivity.[1] The bromine atom at the C4 position is the primary site for synthetic elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 15115-52-3 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | [1][3] |
| Molecular Weight | 223.07 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | This compound | [3] |
| InChI Key | DWPRPWBNLNTEFZ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)Br | [3] |
| Storage | Refrigerator, dry, well-ventilated place | [4] |
Synthesis of this compound
The synthesis of this key intermediate can be achieved through several routes. A prevalent and efficient method involves the direct bromination of the parent 1-phenyl-1H-pyrazole. This electrophilic aromatic substitution targets the C4 position of the pyrazole ring, which is activated towards such reactions. An alternative, one-pot approach involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine, followed by in-situ bromination.[5]
Example Protocol: Direct Bromination of 1-Phenyl-1H-pyrazole
This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a brominating agent like N-Bromosuccinimide (NBS) offers a milder and more selective alternative to liquid bromine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This site serves as a versatile handle for introducing a wide range of functional groups and building complex molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern drug discovery for constructing the biaryl and vinyl-aryl linkages prevalent in many pharmacologically active molecules.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (such as this compound) in the presence of a palladium catalyst and a base.[9][10] This reaction is favored in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a self-validating system; successful formation of the biphenyl product confirms the catalytic cycle's efficiency under the chosen conditions.
-
Inert Atmosphere: To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture with stirring. Temperatures can range from 80-120 °C, often facilitated by microwave irradiation to reduce reaction times.[10]
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then dried and concentrated. Purification via column chromatography yields the desired 4-phenyl-1-phenyl-1H-pyrazole.
Heck-Mizoroki Reaction
The Heck reaction provides a reliable method for the arylation of alkenes.[11] It couples this compound with an alkene (e.g., an acrylate or styrene) using a palladium catalyst and a base, forming a new carbon-carbon bond at the vinylic position.[12][13] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates, which are precursors to a variety of complex molecules.
Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in drugs targeting a wide range of diseases.[14] Derivatives of this compound are integral to the synthesis of compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.[15][16] The bromine atom allows for late-stage functionalization, a critical strategy in drug development for rapidly generating analogues to optimize potency, selectivity, and pharmacokinetic properties.[15]
Beyond pharmaceuticals, these compounds are used as building blocks for organic materials, including polymers and organic light-emitting diodes (OLEDs), where the tunable electronic properties of the pyrazole ring are advantageous.[17]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is critical. This compound requires careful handling in a well-ventilated area or chemical fume hood.[4]
Hazard & Precautionary Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.[18]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves and a lab coat.[19]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits may be exceeded.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its C-Br bond make it an enabling scaffold for accessing novel chemical space. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reaction protocols is essential for the efficient design and execution of synthetic campaigns aimed at creating next-generation functional molecules.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
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The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Angene. Retrieved January 8, 2026, from [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Kaunas University of Technology ePubl. Available from: [Link]
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Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]
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Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. (2018). Der Pharma Chemica, 10(4), 116-123. Available from: [Link]
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PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Prasath, R., & Bhavana, P. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. Available from: [Link]
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1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 8, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11, 1073-1083. Available from: [Link]
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Jana, S., Gayathri, V., Samanta, D., & Jaisankar, S. N. (2018). The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate with polyols. ResearchGate. Available from: [Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ResearchGate. Available from: [Link]
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Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Available from: [Link]
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Sonanzi, F. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8, 14006-14016. Available from: [Link]
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Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (2020). Organic Chemistry Frontiers. Available from: [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Intro to Organometallics: The Heck Reaction. (2013). Odinity. Retrieved January 8, 2026, from [Link]
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Ansari, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3109. Available from: [Link]
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A Comprehensive Technical Guide to 4-Bromo-1-phenyl-1H-pyrazole: A Keystone Intermediate in Modern Drug Discovery
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide on 4-Bromo-1-phenyl-1H-pyrazole (CAS No. 15115-52-3) for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic intermediate pivotal to the advancement of modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep, field-proven understanding of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Core Compound Overview: this compound
This compound, identified by the CAS number 15115-52-3, is a solid, crystalline compound with the molecular formula C₉H₇BrN₂.[1] Its structure, featuring a phenyl group at the 1-position and a bromine atom at the 4-position of the pyrazole ring, renders it an exceptionally valuable building block in synthetic organic chemistry. The strategic placement of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15115-52-3 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Spectroscopic Characterization: A Validated Protocol
The synthesis of this compound can be achieved through various methods, with a common approach involving the bromination of 1-phenyl-1H-pyrazole. The following protocol represents a robust and reproducible method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Silica gel supported sulfuric acid (as a heterogeneous catalyst)
-
Solvent (e.g., Dichloromethane)
-
Mortar and Pestle
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Condenser
-
Heating Mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column Chromatography setup
Procedure:
-
Catalyst Preparation: Prepare silica gel supported sulfuric acid as per established literature procedures.[3]
-
Reaction Setup: In a clean, dry round bottom flask, combine 1-phenyl-1H-pyrazole (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of silica gel supported sulfuric acid.
-
Solvent-Free Reaction: For a green chemistry approach, the reactants can be ground together in a mortar and pestle at room temperature.[3] Monitor the reaction progress by TLC.
-
Reaction Work-up: Upon completion, add a suitable organic solvent such as dichloromethane to the reaction mixture.
-
Purification: Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity for electrophilic bromination on the electron-rich pyrazole ring.
-
Silica Gel Supported Sulfuric Acid: The use of a solid acid catalyst facilitates an easier work-up and is environmentally benign compared to homogenous acid catalysts.[3] The solvent-free approach further enhances the green credentials of this synthesis.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) ≈ 7.3-7.8 (m, 5H, Phenyl-H), ≈ 7.9 (s, 1H, Pyrazole-H5), ≈ 7.6 (s, 1H, Pyrazole-H3) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) ≈ 95 (C4-Br), ≈ 120-140 (Phenyl carbons and Pyrazole carbons) |
| Mass Spectrometry (EI) | m/z (%) = 222/224 (M⁺, isotopic pattern for Br) |
| Infrared (KBr) | ν (cm⁻¹) ≈ 3100 (Ar-H), 1600, 1500 (C=C, C=N stretching) |
The Role in Drug Discovery: A Versatile Synthetic Hub
This compound serves as a critical intermediate in the synthesis of a wide array of biologically active molecules. The bromine atom at the C4 position is the key to its utility, acting as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, including:
-
Oncology: The pyrazole scaffold is a common feature in many kinase inhibitors and other anti-cancer agents.[7]
-
Infectious Diseases: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[8][9]
-
Central Nervous System (CNS) Disorders: The structural motif is present in compounds targeting various CNS receptors and enzymes.
The ability to functionalize the C4 position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Experimental Workflow: From Intermediate to Lead Compound
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-phenyl-1H-pyrazole from Pyrazole
Introduction: The Significance of 4-Bromo-1-phenyl-1H-pyrazole
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system modulators.[1][2] Among this important class of heterocycles, this compound stands out as a particularly valuable synthetic intermediate. The presence of a bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functional groups.[3] The N-phenyl group, on the other hand, modulates the electronic properties of the pyrazole ring and provides a key structural motif for biological activity. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound from the readily available starting material, pyrazole.
Strategic Approaches to the Synthesis of this compound
Two principal synthetic routes are commonly employed for the preparation of this compound from pyrazole. The choice between these strategies often depends on the desired scale of the reaction, the availability of specific reagents, and the desired purity of the final product.
-
Route A: Bromination of Pyrazole followed by N-Phenylation. This is a classical and widely used approach that involves the initial functionalization of the pyrazole ring at the C4 position, followed by the introduction of the phenyl group at the N1 position.
-
Route B: N-Phenylation of Pyrazole followed by Bromination. This alternative strategy begins with the synthesis of 1-phenylpyrazole, which is then subjected to electrophilic bromination.
This guide will provide a detailed examination of both routes, including step-by-step experimental protocols, a discussion of the underlying reaction mechanisms, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route A: Bromination of Pyrazole followed by N-Phenylation
This two-step approach is a robust and reliable method for the synthesis of this compound.
Step 1: Electrophilic Bromination of Pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective bromination at this site.[4][5]
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.[6] It is a solid, which makes it easier to handle than liquid bromine, and the reaction often proceeds under milder conditions with fewer side products. Elemental bromine (Br₂) can also be used, typically in a solvent like chloroform or acetic acid.[7]
-
Solvent: Acetonitrile (CH₃CN) or chlorinated solvents are often employed for bromination with NBS, as they are relatively inert and effectively dissolve the reactants.
-
Reaction Conditions: The reaction is typically carried out at room temperature, and the progress can be easily monitored by thin-layer chromatography (TLC).
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromopyrazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Copper-Catalyzed N-Phenylation of 4-Bromopyrazole (Ullmann Condensation)
The introduction of the phenyl group onto the nitrogen atom of 4-bromopyrazole is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation.[8] This reaction involves the coupling of an aryl halide with an N-H containing heterocycle.
-
Copper Catalyst: Copper(I) iodide (CuI) is a widely used and effective catalyst for this transformation.[8] Other copper sources, such as copper(I) oxide (Cu₂O) or copper powder, can also be employed.
-
Ligand: The efficiency of the Ullmann condensation can be significantly enhanced by the use of a ligand. Diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to accelerate the reaction and allow for milder reaction conditions.[8] In some cases, a ligand-free system can be effective, particularly with more reactive aryl halides.[9] The ligand coordinates to the copper center, increasing its solubility and facilitating the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion.
-
Arylating Agent: Iodobenzene is a common and reactive arylating agent for this coupling. Aryl bromides can also be used, though they may require more forcing conditions.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
To a sealable reaction vessel, add 4-bromopyrazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling solvent such as DMF.
-
Seal the vessel and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine to remove the solvent and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Route B: N-Phenylation of Pyrazole followed by Bromination
This alternative synthetic strategy reverses the order of the functionalization steps.
Step 1: N-Phenylation of Pyrazole
The synthesis of 1-phenylpyrazole can be achieved using similar copper-catalyzed N-arylation conditions as described in Route A, Step 2, starting from pyrazole and an aryl halide.
-
To a sealable reaction vessel, add pyrazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).[10]
-
Add a suitable solvent such as DMSO.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Work-up and purify the product as described in Route A, Step 2, to obtain 1-phenylpyrazole.
Step 2: Direct Bromination of 1-Phenylpyrazole
1-Phenylpyrazole can be directly brominated at the C4 position of the pyrazole ring under appropriate conditions.
-
Reaction Conditions: The choice of reaction conditions is crucial to ensure selective bromination of the pyrazole ring over the phenyl ring. Performing the reaction in a non-polar solvent like carbon tetrachloride at reflux temperature with elemental bromine favors substitution on the electron-rich pyrazole ring.[11] In contrast, carrying out the bromination in a strongly acidic medium can lead to bromination of the phenyl ring.
-
To a solution of 1-phenylpyrazole (1.0 eq) in carbon tetrachloride, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise at room temperature.[11]
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Bromination then N-Phenylation) | Route B (N-Phenylation then Bromination) |
| Overall Yield | Generally good to excellent yields are reported for both steps. | Can also provide good yields, but may be more sensitive to reaction conditions. |
| Regioselectivity | Highly regioselective bromination at C4 of pyrazole. | Bromination of 1-phenylpyrazole is generally selective for C4 of the pyrazole ring under neutral conditions, but can be influenced by the reaction medium. |
| Reaction Conditions | The Ullmann coupling step often requires elevated temperatures and the use of a ligand. | Direct bromination of 1-phenylpyrazole can be achieved under relatively straightforward conditions. |
| Purification | Purification of 4-bromopyrazole and the final product is typically straightforward. | Purification may be more challenging if side products from bromination of the phenyl ring are formed. |
| Substrate Scope | A wide range of aryl halides can be used in the N-arylation step. | The N-phenylation of pyrazole is also amenable to various aryl halides. |
| Recommendation | Generally the preferred and more reliable route for the synthesis of this compound due to its high regioselectivity and predictability. | A viable alternative, particularly if 1-phenylpyrazole is readily available. Careful control of bromination conditions is essential. |
Visualization of Synthetic Pathways
Route A: Bromination followed by N-Phenylation
Caption: Key steps in the electrophilic bromination of pyrazole.
Trustworthiness: Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl group, and two singlets for the pyrazole ring protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole and phenyl rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for bromine. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Published spectroscopic data for a similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, can serve as a reference point for characterization.
The synthesis of this compound from pyrazole is a well-established process with two primary and effective routes. While both strategies are viable, the sequential bromination followed by N-phenylation (Route A) generally offers a more controlled and reliable approach, particularly for ensuring high regioselectivity. The choice of specific reagents and conditions, especially the ligand in the copper-catalyzed N-arylation step, can be further optimized to improve yields and reaction times. As the demand for novel pyrazole-based compounds in drug discovery and materials science continues to grow, the efficient and scalable synthesis of key intermediates like this compound will remain a critical area of research.
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(18), 6202–6205. [Link]
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Holzer, W., & Mereiter, K. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2007(4), M551. [Link]
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. Retrieved from [Link]
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Shari, A., Moazami, M., Ghonouei, N., Abaee, M. S., & Mirzaei, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742-2749. [Link]
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Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 109-114. [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Sbraccia, M., et al. (2016). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Journal of Medicinal Chemistry, 59(17), 8035-8055. [Link]
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A Comprehensive Technical Guide to the Structural Analysis and Characterization of 4-Bromo-1-phenyl-1H-pyrazole
Abstract
Substituted pyrazoles are a critical scaffold in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and utility as synthetic intermediates.[1][2] Among these, 4-Bromo-1-phenyl-1H-pyrazole serves as a versatile building block, particularly in transition-metal-catalyzed cross-coupling reactions where the bromine atom provides a reactive handle for further functionalization.[3][4] Accurate and unambiguous structural confirmation of this molecule is paramount for its effective use in drug development and synthetic chemistry. This guide provides an in-depth, methodology-focused exploration of the analytical techniques required for the complete structural elucidation and characterization of this compound, intended for researchers, scientists, and professionals in the field.
Introduction: The Significance of Structural Integrity
The precise arrangement of atoms within a molecule dictates its function. For a synthetic intermediate like this compound, confirming the correct constitution and regiochemistry is not merely an academic exercise; it is a prerequisite for success in subsequent synthetic steps and for ensuring the desired properties of the final target molecule. An incorrect isomer or an impure starting material can lead to failed reactions, complex purification challenges, and ambiguous biological data.
This document moves beyond a simple listing of data, explaining the causality behind experimental choices and demonstrating how a multi-technique approach creates a self-validating system for structural confirmation. We will detail the core analytical pillars—NMR, FT-IR, and Mass Spectrometry—and supplement them with the definitive insights from X-ray crystallography and elemental analysis.
Synthesis and Purification Overview
The synthesis of N-aryl-4-bromopyrazoles is commonly achieved through a one-pot reaction. A typical route involves the cyclocondensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by regioselective bromination.[4][5]
Illustrative Synthetic Pathway:
-
Cyclocondensation: Phenylhydrazine is reacted with a suitable 1,3-dicarbonyl precursor in the presence of a catalyst.
-
Bromination: The resulting 1-phenyl-1H-pyrazole is then brominated at the C4 position, often using an electrophilic bromine source like N-Bromosaccharin (NBSac) or N-Bromosuccinimide (NBS).[4][5]
-
Purification: Following the reaction, the crude product requires purification to remove unreacted starting materials and byproducts. Column chromatography over silica gel is the most common and effective method.[3][4] The progress of the purification is monitored by Thin Layer Chromatography (TLC).[4][6]
Molecular Structure and Spectroscopic Framework
The foundational step in our analysis is understanding the expected molecular structure and how its components will manifest in various spectra.
Caption: Molecular structure of this compound.
This structure presents several key features for spectroscopic analysis:
-
Two Aromatic Rings: A phenyl ring and a pyrazole ring.
-
Unique Protons: Protons on the pyrazole ring (H3, H5) and five protons on the phenyl ring.
-
Substituents: A bromine atom on the pyrazole ring and a phenyl group on a nitrogen atom.
-
Functional Groups: C=N and C=C bonds within the heterocyclic system.
The following sections detail the experimental workflows used to verify each of these features.
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple independent techniques. The diagram below illustrates the logical flow from a synthesized sample to its full structural confirmation.
Caption: Integrated workflow for the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1]
Expertise & Rationale
For this compound, ¹H NMR is used to identify and count the distinct proton environments, specifically differentiating the pyrazole ring protons from the phenyl ring protons. ¹³C NMR complements this by identifying the number of unique carbon atoms and their electronic environments, with the carbon atom attached to the bromine (C4) being a key signal to identify.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified compound.[1]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[1]
-
Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz). A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) with a greater number of scans (≥1024) are required due to the lower natural abundance of ¹³C.[1]
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS reference.
Data Interpretation and Expected Results
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show two distinct singlets for the pyrazole protons and a set of multiplets for the phenyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (Pyrazole) | ~7.8 - 8.1 | Singlet (s) | 1H |
| H-3 (Pyrazole) | ~7.6 - 7.9 | Singlet (s) | 1H |
| H-2', H-6' (Phenyl) | ~7.5 - 7.7 | Multiplet (m) | 2H |
| H-3', H-4', H-5' (Phenyl) | ~7.2 - 7.5 | Multiplet (m) | 3H |
Note: The exact chemical shifts can vary based on solvent and concentration. The singlet nature of the pyrazole protons H-3 and H-5 confirms that the adjacent C-4 position is substituted.
¹³C NMR (125 MHz, CDCl₃): The spectrum should display 7 distinct signals (4 for the pyrazole core and phenyl C1', and 3 for the remaining phenyl carbons due to symmetry).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-3 (Pyrazole) | ~140 - 145 | Deshielded C=N carbon. | | C-5 (Pyrazole) | ~128 - 132 | Pyrazole CH carbon. | | C-4 (Pyrazole) | ~90 - 97 | Shielded carbon directly attached to bromine.[4] | | C-1' (Phenyl) | ~139 - 141 | Quaternary carbon attached to Nitrogen.[3] | | C-2', C-6' (Phenyl) | ~118 - 125 | Phenyl CH carbons ortho to N. | | C-4' (Phenyl) | ~126 - 129 | Phenyl CH carbon para to N. | | C-3', C-5' (Phenyl) | ~129 - 130 | Phenyl CH carbons meta to N. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, FT-IR is crucial for confirming the presence of the aromatic rings (C-H and C=C stretches) and the carbon-bromine bond.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Alternative (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Data Interpretation and Expected Results
The IR spectrum provides a molecular fingerprint. Key absorption bands are expected in the following regions.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Implication |
| 3100 - 3000 | C-H stretch | Aromatic C-H (Phenyl & Pyrazole) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic ring backbone vibrations[3] |
| 770 - 730 & 710 - 690 | C-H out-of-plane bend | Monosubstituted phenyl group[3] |
| 650 - 550 | C-Br stretch | Presence of the bromo substituent |
Mass Spectrometry (MS)
Expertise & Rationale
Mass spectrometry provides two critical pieces of information: the molecular weight and, through fragmentation patterns, clues about the molecule's structure. The most telling feature for this compound is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.
Experimental Protocol: MS Analysis
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
-
Mass Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
Data Interpretation and Expected Results
The molecular formula is C₉H₇BrN₂.
-
Molecular Weight with ⁷⁹Br: 221.98 g/mol
-
Molecular Weight with ⁸¹Br: 223.98 g/mol
| m/z Value | Ion | Significance |
| 224 / 226 | [M]⁺ / [M+2]⁺ | Molecular ion peaks, showing the characteristic ~1:1 bromine isotope pattern. |
| 145 | [M - Br]⁺ | Loss of the bromine atom. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
X-Ray Crystallography
Expertise & Rationale
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the only direct and unambiguous determination of a molecule's three-dimensional structure.[7] It provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state, definitively confirming connectivity and regiochemistry. Although obtaining a suitable single crystal can be challenging, the resulting data is considered the "gold standard" for structural proof. Crystallographic data for related brominated pyrazoles confirms the planarity of the pyrazole ring and shows how the phenyl ring is twisted relative to it.[8][9]
Experimental Protocol: Crystallographic Analysis
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Mounting and Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters to generate the final molecular structure.[10]
Integrated Data Analysis: A Self-Validating System
No single technique provides the complete picture. The strength of this analytical approach lies in how the data from each method corroborates the others to build an undeniable structural assignment.
Caption: Convergence of analytical data to confirm the final structure.
Conclusion
The structural characterization of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition, with the bromine isotope pattern serving as a crucial diagnostic tool. When available, X-ray crystallography provides the ultimate, definitive proof of structure. By following the integrated workflow detailed in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the reliability and success of their scientific endeavors.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
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Alinezhad, H., Salehian, F., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Reed, C. R., Wright, A. M., & Holliday, B. J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(11), 2536. Available from: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(18), 5639. Available from: [Link]
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solubility of 4-Bromo-1-phenyl-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1-phenyl-1H-pyrazole in Organic Solvents
Executive Summary
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring system is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a phenyl group at the 1-position and a bromine atom at the 4-position of the pyrazole ring imparts specific physicochemical properties that dictate its behavior in solution.
Chemical Properties and Structure
-
Molecular Formula: C₉H₇BrN₂[1]
-
Molecular Weight: 223.07 g/mol [1]
-
Structure: The molecule consists of a five-membered aromatic pyrazole ring, substituted with a phenyl group at the N1 position and a bromine atom at the C4 position. The presence of the nitrogen atoms and the bromine atom introduces polarity to the molecule.
The interplay between the non-polar phenyl group and the polar pyrazole ring with its halogen substituent suggests that the solubility of this compound will be highly dependent on the choice of solvent.
Importance in Research and Development
Bromo-substituted heterocycles like this compound are valuable intermediates in organic synthesis.[3] The bromine atom can be readily displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse functional groups and the construction of more complex molecules.[3] Understanding its solubility is paramount for designing efficient reaction conditions, purification strategies, and, if relevant, formulation development.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[4]
"Like Dissolves Like" - Polarity Considerations
-
Solute Polarity: this compound possesses both polar and non-polar characteristics. The pyrazole ring with its two nitrogen atoms and the electronegative bromine atom contributes to its polarity. The phenyl group, on the other hand, is non-polar.
-
Solvent Polarity: Organic solvents can be broadly classified as polar (e.g., alcohols, acetone), and non-polar (e.g., hexane, toluene). Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).
Based on its structure, it is anticipated that this compound will exhibit moderate to good solubility in moderately polar to polar aprotic solvents. Its solubility in highly non-polar solvents is expected to be limited, as is its solubility in highly polar protic solvents like water, where the energetic cost of breaking the strong hydrogen bonds of water may not be compensated by the solute-solvent interactions.
Effect of Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.
Materials and Reagents
-
This compound (solid, high purity)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL). To each vial, add an excess amount of this compound. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Shake the vials at a constant speed for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours.[6] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. HPLC is often the method of choice due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Illustrative Solubility Profile of this compound
The following table presents illustrative quantitative solubility data for this compound in a range of organic solvents at 25 °C. This data is provided as an example to demonstrate how solubility data is typically presented. Note: This is not experimentally verified data for this specific compound but is based on the expected behavior of similar molecules.
| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 1 | Sparingly Soluble |
| Toluene | 2.38 | 5 - 10 | Slightly Soluble |
| Dichloromethane | 9.08 | 50 - 100 | Soluble |
| Ethyl Acetate | 6.02 | 30 - 50 | Soluble |
| Acetone | 20.7 | > 100 | Freely Soluble |
| Acetonitrile | 37.5 | > 100 | Freely Soluble |
| Ethanol | 24.5 | 20 - 30 | Soluble |
| Methanol | 32.7 | 10 - 20 | Slightly Soluble |
| Water | 80.1 | < 0.1 | Very Sparingly Soluble |
Applications and Implications of Solubility Data
The solubility of this compound is a key parameter that impacts its utility in several areas:
-
Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its ability to dissolve the reactants and facilitate their interaction. Poor solubility can lead to slow reaction rates and incomplete conversions.
-
Crystallization and Purification: Recrystallization is a common technique for purifying solid compounds. This requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility data is crucial for selecting an appropriate recrystallization solvent.
-
Pharmaceutical Development: If this compound or its derivatives are being considered as drug candidates, solubility is a critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[7]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . While a complete public solubility dataset is not currently available, the theoretical principles and the detailed experimental protocol provided herein empower researchers to generate this critical data in a reliable and reproducible manner. A thorough understanding of the solubility of this important synthetic intermediate is essential for its effective application in organic synthesis, materials science, and pharmaceutical research.
Visualizations
Caption: Experimental workflow for the shake-flask solubility determination.
References
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). [Link]
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National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025-02-11). [Link]
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Solubility of Organic Compounds. (2023-08-31). [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19). [Link]
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MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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An In-depth Technical Guide to the Electrophilic Bromination of 1-Phenyl-1H-pyrazole
This guide provides an in-depth exploration of the electrophilic bromination of 1-phenyl-1H-pyrazole, a cornerstone reaction for the synthesis of valuable intermediates in pharmaceutical and materials science. We will move beyond simple procedural outlines to dissect the underlying principles governing reactivity and regioselectivity, offering field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Brominated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a bromine atom onto the pyrazole ring, particularly the 1-phenyl-1H-pyrazole system, serves as a critical synthetic linchpin. These bromo-derivatives are versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[1] This strategic functionalization, or "decorating" of the pyrazole core, is fundamental to library synthesis and the development of novel pharmacologically active compounds.[2][3][4]
Mechanistic Deep Dive: Understanding Regioselectivity
The electrophilic substitution of 1-phenyl-1H-pyrazole is a nuanced process governed by the electronic interplay between the two distinct nitrogen atoms and the N-phenyl substituent. The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism, but the orientation of the incoming electrophile (Br+) is highly selective.
The Electronic Landscape of the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms that are not electronically equivalent:
-
N1 (Pyrrole-like): This nitrogen is bonded to the phenyl group and its lone pair of electrons participates in the aromatic π-system, making it electron-donating (+M effect).
-
N2 (Pyridine-like): This sp2-hybridized nitrogen has its lone pair in an orbital perpendicular to the π-system. It exerts an electron-withdrawing inductive effect (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic attack compared to pyrrole.[5]
This combination of effects results in the pyrazole ring being generally susceptible to electrophilic attack, but less so than highly activated rings like phenol. The most electron-rich position, and therefore the most nucleophilic, is the C4 carbon. Theoretical calculations of localization energies for electrophilic substitution in pyrazole confirm that attack at the C4 position leads to the most stable cationic intermediate (Wheland intermediate or σ-complex).[6] Attack at C3 or C5 is less favorable as it places the positive charge closer to the deactivating pyridine-like N2 atom.
The Directing Effect: Why C4 is Favored
During electrophilic attack at the C4 position, the resulting positive charge can be delocalized across the ring without placing an unfavorable positive charge on the adjacent pyridine-like nitrogen. This leads to a more stable intermediate compared to attack at other positions. Consequently, the bromination of 1-phenylpyrazole under neutral or mildly acidic conditions occurs almost exclusively at the 4-position.[6]
Below is a diagram illustrating the general mechanism and the favored reaction pathway.
Caption: General mechanism for electrophilic bromination at the C4 position.
Controlling Regioselectivity: Ring vs. Phenyl Substitution
A fascinating aspect of this reaction is the ability to control the site of bromination by manipulating the reaction conditions.
-
Neutral/Mild Conditions: Using reagents like molecular bromine in chloroform or N-Bromosuccinimide (NBS), the reaction selectively targets the activated C4 position of the pyrazole ring.[6][7]
-
Strongly Acidic Conditions: In the presence of a strong acid like concentrated sulfuric acid, the pyridine-like N2 atom becomes protonated. This places a formal positive charge on the pyrazole ring, strongly deactivating it towards further electrophilic attack. In this deactivated state, the N-phenyl group becomes the more favorable site for substitution, leading to the formation of 1-(p-bromophenyl)pyrazole.[6] This demonstrates a powerful method for directing the reaction to an entirely different part of the molecule.
Experimental Protocols & Methodologies
The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity. Below are detailed, field-tested protocols that serve as excellent starting points for laboratory synthesis.
Protocol 1: Direct Bromination with Molecular Bromine
This method is a classic approach for the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol, demonstrating the direct use of elemental bromine. The protocol can be adapted for 1-phenyl-1H-pyrazole itself.
Objective: Synthesis of 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-phenylpyrazol-3-ol (1 g, 6.25 mmol) in carbon tetrachloride (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
First Bromine Addition: Prepare a solution of bromine (0.32 mL, 6.25 mmol) in carbon tetrachloride (8 mL). Add this solution dropwise to the stirred pyrazole solution over 1 hour at room temperature.
-
Stirring: Continue stirring the reaction mixture for an additional 2 hours at room temperature.
-
Heating and Second Addition: Increase the reaction temperature to reflux. While heating, add a second equivalent of bromine (0.32 mL, 6.25 mmol) in carbon tetrachloride (8 mL) dropwise.
-
Reflux: Once the addition is complete, continue stirring at reflux for 5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the dibrominated product.
Trustworthiness Note: This protocol demonstrates how stoichiometry and temperature can be used to control the extent of bromination. Using a single equivalent of bromine at room temperature primarily yields the monobrominated 4-bromo-1-phenylpyrazol-3-ol.[8] The harsher conditions (reflux, excess bromine) drive the second bromination on the activated phenyl ring.
Protocol 2: Solvent-Free Bromination with N-Bromosaccharin
This modern, environmentally conscious protocol avoids bulk organic solvents and utilizes a highly reactive brominating agent for rapid and efficient synthesis.
Objective: One-pot regioselective synthesis of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.[1]
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare silica gel supported sulfuric acid (H₂SO₄/SiO₂) as the catalyst.
-
Initial Condensation: In a mortar, grind an equimolar amount of acetylacetone and phenylhydrazine with a catalytic amount of H₂SO₄/SiO₂ (e.g., 0.01 g) at room temperature until the formation of 3,5-dimethyl-1-phenylpyrazole is complete (can be monitored by TLC).
-
Bromination: Add one equivalent of N-bromosaccharin (NBSac) to the mixture and continue to grind thoroughly with the pestle.
-
Reaction Completion: The reaction is typically complete within minutes, affording the target 4-bromo-3,5-dimethyl-1-phenylpyrazole in excellent yield.
-
Purification: The product can be purified by simple work-up, often involving dissolving the mixture in a suitable solvent, filtering off the catalyst, and removing the solvent. Recrystallization may be performed if necessary.
Trustworthiness Note: This self-validating system relies on a one-pot sequence where the completion of the first step (pyrazole formation) is the prerequisite for the second (bromination). The high efficiency and regioselectivity are characteristic of this method.[1]
Caption: Experimental workflow for the one-pot solvent-free bromination.
Data Summary: Comparison of Bromination Methods
The selection of a synthetic method often involves a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes various conditions reported for the electrophilic bromination of 1-phenylpyrazole and its derivatives.
| Substrate | Brominating Agent | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Phenylpyrazole | Br₂ | Chloroform | - | 4-Bromo-1-phenylpyrazole | High | [6] |
| 1-Phenylpyrazole | Br₂ | conc. H₂SO₄ | Silver sulfate | 1-(p-Bromophenyl)pyrazole | - | [6] |
| 1-Phenylpyrazol-3-ol | Br₂ (1 equiv.) | CCl₄ | Room Temperature | 4-Bromo-1-phenylpyrazol-3-ol | - | [8] |
| 1-Phenylpyrazol-3-ol | Br₂ (3 equiv.) | CCl₄ | Reflux | 4-Bromo-1-(4-bromophenyl)pyrazol-3-ol | 82% | [8] |
| Acetylacetone + Phenylhydrazine | N-Bromosaccharin | None | H₂SO₄/SiO₂, Grinding | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | 94% | [1] |
| 3-Methyl-2-pyrazolin-5-one | NBS | Chloroform | Photochemical (light) | 4-Bromo & 4,4-Dibromo derivatives | - | [9] |
Conclusion
The electrophilic bromination of 1-phenyl-1H-pyrazole is a highly regioselective transformation that predominantly yields the 4-bromo isomer under standard conditions. This selectivity is rooted in the fundamental electronic properties of the pyrazole heterocycle, where the C4 position is activated for electrophilic attack. Critically, researchers can exert precise control over the reaction's outcome; by modulating the acidity of the medium, the site of bromination can be switched from the pyrazole core to the N-phenyl ring. Furthermore, modern synthetic protocols offer efficient, rapid, and environmentally benign solvent-free alternatives to classical methods. A thorough understanding of the reaction mechanism and the available methodologies, as detailed in this guide, is essential for leveraging this chemistry in the rational design and synthesis of complex molecules for drug discovery and beyond.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link][2]
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Asiri, A. M., Basavarajaiah, P., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link][3]
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Pathak, V. N., Joshi, R., & Gupta, N. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 6(1), 354-360. [Link][10]
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Rangarajan, P., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, E67, o2650. [Link][4]
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Finar, I. L., & Hurlock, R. J. (1957). reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society, 3024-3029. [Link][6]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][11]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][12]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link][7]
-
Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). [Link][1]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][13]
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Gomaa, M. A.-M. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. [Link][9]
-
Arbačiauskienė, E., Kleizienė, N., Holzer, W., & Šačkus, A. (2009). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2009(3), M625. [Link][8]
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Spectroscopic Characterization of 4-Bromo-1-phenyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the influence of its substituents. The presence of a bromine atom at the 4-position provides a valuable handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of more complex molecules with potential biological activities. The phenyl group at the 1-position significantly influences the electronic properties and steric hindrance of the molecule, impacting its reactivity and intermolecular interactions.
Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyrazole and phenyl rings, as well as the carbon-bromine bond.
Experimental Protocol: Acquiring the IR Spectrum
A standard method for obtaining the IR spectrum of a solid sample like this compound is using the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet-forming die and subjected to high pressure (typically 8-10 tons) using a hydraulic press. This process forms a thin, transparent KBr pellet in which the sample is dispersed.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Predicted IR Spectral Data and Interpretation
The following table summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of similar structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| 3150-3000 | Medium to Weak | Aromatic C-H stretch | These bands arise from the C-H stretching vibrations of both the phenyl and pyrazole rings. Multiple weak bands are expected in this region. |
| 1600-1585 | Medium to Strong | C=C stretching (phenyl ring) | A characteristic absorption for aromatic rings, often appearing as a pair of bands. |
| 1500-1480 | Medium to Strong | C=C stretching (phenyl ring) | Another characteristic absorption for the phenyl group. |
| 1460-1440 | Medium | C=N stretching (pyrazole ring) | The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring is a key identifier for this heterocyclic system. |
| 1100-1000 | Medium | In-plane C-H bending (phenyl ring) | These absorptions are due to the in-plane bending vibrations of the C-H bonds on the phenyl ring. |
| 770-730 | Strong | Out-of-plane C-H bending (phenyl ring) | A strong band in this region is indicative of a monosubstituted benzene ring. |
| 690-650 | Strong | Out-of-plane C-H bending (phenyl ring) | Another strong band characteristic of a monosubstituted benzene ring. |
| ~600 | Medium to Weak | C-Br stretch | The carbon-bromine stretching vibration typically appears in the lower frequency region of the mid-IR spectrum. Its exact position can be influenced by the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules like this compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a high-energy species, often undergoes fragmentation, breaking down into smaller, characteristic fragment ions.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₇BrN₂) is approximately 222.97 g/mol . Therefore, the mass spectrum should exhibit a pair of molecular ion peaks at m/z 222 and 224, with nearly equal intensities, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
Key Fragmentation Pathways:
Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrometry Data:
| m/z | Relative Intensity | Proposed Fragment | Interpretation |
| 222/224 | High | [C₉H₇BrN₂]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a monobrominated compound. |
| 143 | Moderate | [C₉H₇N₂]⁺ | Loss of a bromine radical (Br•) from the molecular ion. This is a common fragmentation pathway for bromo-aromatic compounds. |
| 77 | High | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the N-phenyl bond. This is expected to be a very stable and thus abundant ion. |
| 66 | Moderate | [C₃H₂N₂]⁺• | Pyrazole radical cation, formed by the loss of the phenyl group from the [C₉H₇N₂]⁺ fragment. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound based on IR and MS analyses. The presented data and interpretations are grounded in the established principles of spectroscopy and the known spectral characteristics of analogous compounds. For researchers synthesizing or utilizing this compound, this guide serves as a valuable preliminary reference for confirming its identity and assessing its purity. It is, however, imperative to acquire experimental data on a synthesized and purified sample to definitively validate these predictions. The step-by-step protocols provided for data acquisition offer a standardized approach for obtaining high-quality spectra.
References
-
Kleizienė, N.; Arbačiauskienė, E.; Holzer, W.; Šačkus, A. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank2009 , 2009, M639. [Link]
-
NIST Chemistry WebBook, SRD 69. 1H-Pyrazole, 4-bromo-. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-phenyl-1H-pyrazole
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Bromo-1-phenyl-1H-pyrazole (CAS No: 15115-52-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed risk assessment.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a substituted heterocyclic compound whose hazard profile necessitates careful handling. While comprehensive toxicological data is not fully available, information from Safety Data Sheets (SDS) for this and structurally related compounds allows for a robust risk assessment.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]
GHS Hazard Classification:
Based on available data for brominated pyrazoles, the compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Table 1: GHS Hazard Classification for this compound and its analogues.[3]
The causality for these classifications lies in the chemical nature of halogenated aromatic compounds. The bromine atom and the pyrazole ring system can interact with biological macromolecules, leading to irritant responses upon contact. Inhalation of airborne powder can lead to irritation of the mucous membranes and upper respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is a combination of effective engineering controls and appropriate personal protective equipment. The primary objective is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound or its solutions should be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of dust particles or vapors. The fume hood provides a controlled environment that draws airborne contaminants away from the user. Ensure that the fume hood has a valid inspection certificate and that the sash is kept at the lowest practical height.
An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[2] This is a mandatory precaution for a substance classified as a skin and serious eye irritant.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental skin contact.
-
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Procedures
-
Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust during weighing and transfer.[4] Use a spatula to handle the solid and weigh it out in a fume hood or a balance enclosure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4]
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[2]
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage Conditions
-
Container: Store in a tightly closed container.[2]
-
Environment: Keep in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[4] While specific reactivity data is limited, halogenated compounds can potentially react vigorously with strong oxidizers.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][4] | To remove the irritant from the skin surface and prevent further absorption and irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] | To dilute and wash away the irritant to minimize damage to the cornea and other eye tissues. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] | To avoid aspiration of the chemical into the lungs. |
Table 2: First-Aid Measures for this compound Exposure.
Spill Response
For minor spills, trained personnel wearing appropriate PPE can perform the cleanup. For major spills, evacuate the area and contact the institution's emergency response team.
Minor Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: Decision Flowchart for Spill Response.
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
Toxicological and Ecotoxicological Information
Toxicological Information
While specific LD50 and LC50 data for this compound are not available in the reviewed literature, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] The toxicological properties have not been fully investigated.[2]
The mechanism of toxicity for many pyrazole derivatives involves the inhibition of certain enzymes. For instance, some pyrazoles are known to inhibit liver alcohol dehydrogenase.[6] However, the specific toxic mechanism of this compound has not been elucidated.
Ecotoxicological Information
There is a lack of specific ecotoxicity data for this compound. However, phenylpyrazole insecticides, such as fipronil, are known to be persistent in the environment and toxic to certain non-target organisms.[5][7] Phenylpyrazoles can degrade in the environment through oxidation, reduction, hydrolysis, and photolysis, sometimes forming metabolites that are more persistent or toxic than the parent compound.[5][8] Given its structural class, it is prudent to handle this compound in a manner that prevents its release into the environment. All waste materials should be disposed of as hazardous chemical waste.
Disposal Considerations
All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be disposed of as hazardous waste.[1] Chemical waste generators must adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct personal protective equipment, and being prepared for emergencies. The causality behind these precautions is rooted in the known irritant nature of this class of compounds and the potential for the formation of toxic byproducts upon decomposition. By understanding and implementing these safety measures, researchers can mitigate the risks associated with the use of this compound.
References
- BenchChem. (n.d.). Comparative environmental persistence of Sisapronil and other phenylpyrazoles.
- Gunasekara, A. S., & de Alwis, C. P. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. Environmental Research, 199, 111316.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- Matrix Scientific. (n.d.).
- Sakai, H., et al. (2024, August 16). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil.
- Fisher Scientific. (2009, June 2).
- The Expanding Role of 4-Bromo-1H-pyrazole in Pharmaceutical Discovery. (n.d.). PR.com.
- ChemScene. (n.d.).
- abcr Gute Chemie. (n.d.). AB245254 | CAS 15115-52-3.
- BLD Pharm. (n.d.). 15115-52-3|this compound.
- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 7).
- ResearchGate. (n.d.).
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97.
- Molecules. (2022).
- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S.
- Sigma-Aldrich. (n.d.). This compound | 15115-52-3.
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- de Fátima, A., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PLoS One, 8(7), e68223.
- Occupational Safety and Health Administration. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
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- 8. researchgate.net [researchgate.net]
Topic: Commercial Suppliers and Technical Applications of 4-Bromo-1-phenyl-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-phenyl-1H-pyrazole (CAS No: 15115-52-3) stands as a critical heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole core and a stabilizing phenyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth analysis for professionals in drug development and chemical research, covering the strategic importance of this compound, a curated list of commercial suppliers, essential quality control protocols, and critical safety guidelines. The objective is to empower researchers to source high-quality material and leverage its synthetic potential with confidence and precision.
Part 1: The Strategic Importance of this compound in Synthesis
The pyrazole moiety is a privileged scaffold found in numerous biologically active compounds and marketed drugs.[1][2][3] The introduction of a bromine atom at the 4-position and a phenyl group at the 1-position of the pyrazole ring endows this compound with specific advantages for synthetic chemists.
-
A Hub for Cross-Coupling Reactions: The C-Br bond is a highly effective handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of substituents (aryl, alkyl, alkynyl groups) at the 4-position, enabling the systematic exploration of the chemical space around the pyrazole core. Bromo(hetero)arenes are well-established as valuable starting materials for such functionalization.[4][5]
-
Modulation of Pharmacological Properties: In drug discovery, pyrazole derivatives have demonstrated efficacy across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6] The ability to functionalize the 4-position allows researchers to fine-tune a molecule's steric and electronic properties, which is critical for optimizing target binding, improving pharmacokinetic profiles, and reducing off-target effects.[6]
-
Structural Rigidity and Vectorial Orientation: The phenyl group at the N1 position provides a degree of conformational rigidity and a specific vectorial orientation for substituents. This is crucial when designing molecules to fit into the defined binding pockets of biological targets like enzymes or receptors.
The following diagram illustrates the central role of this compound as a versatile starting material for creating diverse chemical libraries.
Caption: Synthetic pathways from this compound.
Part 2: Sourcing and Procurement: A Guide to Commercial Suppliers
The success of a research campaign often begins with the quality of the starting materials. When selecting a supplier for this compound, researchers should prioritize purity, batch-to-batch consistency, availability of analytical documentation (Certificate of Analysis), and the supplier's ability to provide material at a larger scale if required.
Below is a comparative table of several commercial suppliers. This list is not exhaustive but represents a cross-section of vendors from major chemical catalogs to specialized building block providers.
| Supplier | Product Name/Number | CAS No. | Reported Purity | Available Quantities |
| Sigma-Aldrich (via Synthonix) | This compound | 15115-52-3 | 97% | 250 mg, 1 g, 5 g |
| CymitQuimica | 1H-Pyrazole, 4-bromo-1-phenyl- | 15115-52-3 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g[7] |
| Amerigo Scientific | 4-Bromo-1H-pyrazole | 2075-45-8 | 95% | Inquire |
| Thermo Scientific Chemicals | 4-Bromo-1H-pyrazole | 2075-45-8 | 98+% | 500 g[8] |
| Punagri | 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | Pharma-grade | Commercial Scale[9] |
| Jay Finechem | 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | High-purity | Bulk and customized[10] |
*Note: Some suppliers list the related compound 4-Bromo-1H-pyrazole (CAS 2075-45-8), which lacks the N1-phenyl group. Researchers must carefully verify the CAS number before purchasing. **Note: The N1-methyl analog is listed as it is a key intermediate for drugs like Erdafitinib and Savolitinib, and suppliers often carry related analogs.[9]
Part 3: Quality Control and Analytical Characterization
Independent verification of a supplied chemical's identity and purity is a cornerstone of scientific integrity. Assuming the purity stated on a supplier's label without verification can lead to irreproducible results, failed reactions, and wasted resources.
Standard Analytical Techniques:
-
NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool for structural confirmation. For this compound, the ¹H NMR spectrum should show distinct signals for the phenyl protons and the two pyrazole ring protons. The ¹³C NMR will confirm the number of unique carbon environments.[4][5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₉H₇BrN₂ (MW: ~223.07 g/mol ).[4][7]
-
Elemental Analysis: Confirms the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula.[4]
Experimental Protocol: Incoming Quality Control Workflow
This protocol outlines a self-validating system for ensuring the quality of newly acquired this compound.
-
Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the product label and Safety Data Sheet (SDS). Ensure the CAS number (15115-52-3) and lot number match.
-
Physical Inspection: Observe the material's physical form (typically a solid) and color.[7] Note any inconsistencies with the supplier's description.
-
Solubility Test: Dissolve a small sample (~5-10 mg) in a suitable NMR solvent like CDCl₃ or DMSO-d₆. The material should dissolve completely, indicating the absence of insoluble impurities.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The spectrum should be clean, with integrations matching the expected number of protons. Check for solvent peaks or signals corresponding to common synthetic impurities.
-
Mass Spectrometry Analysis: Prepare a dilute solution and acquire a mass spectrum (e.g., via ESI-MS). Look for the parent ion peak [M+H]⁺ corresponding to the correct molecular weight.
-
Purity Assessment (Optional): For high-stakes applications, quantitative NMR (qNMR) or HPLC can be used to determine purity with high accuracy.
-
Acceptance/Rejection: If all tests conform to the expected structure and a purity level acceptable for the intended application, the batch is approved for use. If discrepancies are found, contact the supplier's technical service.
The following diagram visualizes this quality control workflow.
Caption: A streamlined workflow for incoming material quality control.
Part 4: Synthetic Context
Understanding the synthesis of this compound is valuable for anticipating potential impurities. A common and robust method for creating the pyrazole core is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][11] Subsequent bromination at the electron-rich 4-position yields the final product. A one-pot, three-component synthesis has also been described, reacting 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin under solvent-free conditions.[12]
Potential impurities could include:
-
Unreacted starting materials (e.g., the corresponding 1-phenyl-1H-pyrazole).
-
Over-brominated or regioisomeric products.
-
Residual catalysts or reagents from the synthesis.
Part 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a summary derived from publicly available Safety Data Sheets (SDS).[13]
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigeration.[17] Keep away from strong oxidizing agents.[13][14]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its value lies in its synthetic versatility, which allows for the creation of novel and complex molecules. For the researcher, success hinges on sourcing this key intermediate from reliable suppliers and rigorously verifying its quality upon receipt. By following the guidelines on procurement, analytical validation, and safe handling detailed in this guide, scientists can confidently build upon this powerful scaffold to advance their research objectives.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]
-
Pharmaffiliates. (2022). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Pharmaffiliates Blog. Available at: [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. Available at: [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Amerigo Scientific. 4-Bromo-1H-pyrazole. Amerigo Scientific Product Page. Available at: [Link]
-
Fun, H.-K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(8), 6348-6360. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Manjula, S.N., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 25-29. Available at: [Link]
-
Na-ranong, S., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(1), 32-36. Available at: [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2650. Available at: [Link]
-
Kumar, V., & Yusuf, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(01), 206-224. Available at: [Link]
-
Kaunas University of Technology. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(13), 3044. Available at: [Link]
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- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 8. 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 10. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
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- 17. kishida.co.jp [kishida.co.jp]
A Technical Guide to the Physicochemical and Spectroscopic Characterization of 4-Bromo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical, chemical, and spectroscopic properties of 4-Bromo-1-phenyl-1H-pyrazole (CAS No. 15115-52-3), a key heterocyclic building block in medicinal chemistry and materials science. The information herein is synthesized to support researchers in verifying the identity, purity, and handling requirements of this compound.
Core Physicochemical Identity
This compound is a substituted aromatic heterocycle. The presence of the phenyl group at the N1 position and the bromine atom at the C4 position of the pyrazole ring defines its chemical reactivity and physical properties. The compound is supplied commercially as a solid, typically with a purity of 97% or higher.
Structural and Molecular Data
A summary of the fundamental properties of this compound is presented below. These values are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 15115-52-3 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Physical Form | Solid | [2] |
| Appearance | Solid (Color not specified in available literature) | [2] |
| Melting Point | Data not publicly available. For context, the related compound 4-Bromopyrazole has a melting point of 93-96 °C. | |
| Solubility | Data not publicly available. Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and DMSO. |
Chemical Structure Visualization
The molecular structure of this compound is fundamental to understanding its properties. The diagram below illustrates the connectivity of the atoms.
Caption: 2D structure of this compound.
Spectroscopic Profile for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the phenyl group protons. The two protons on the pyrazole ring (at C3 and C5) should appear as singlets or narrow doublets. The five protons of the phenyl group will typically appear in the aromatic region (δ 7.0-8.0 ppm), with multiplicities depending on the coupling between them.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and isotopic effects. The chemical shifts of the pyrazole ring carbons are distinct from those of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
C-H stretching for the aromatic rings (above 3000 cm⁻¹).
-
C=C and C=N stretching within the aromatic and pyrazole rings (typically in the 1400-1600 cm⁻¹ region).
-
C-N stretching vibrations.
-
C-Br stretching will appear in the fingerprint region at lower wavenumbers.
Experimental Workflow for Compound Verification
To ensure the identity and purity of a supplied batch of this compound, a systematic analytical workflow is recommended.
Caption: Logical workflow for the physical and spectroscopic characterization.
Protocol 1: Melting Point Determination
-
Sample Preparation: Place a small, dry amount of the solid into a capillary tube, sealed at one end.
-
Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C per minute) as it approaches the expected melting range.
-
Recording: Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Analysis: A sharp melting range close to the literature value indicates high purity. Broad ranges often suggest the presence of impurities.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A safety data sheet notes that the material is an irritant to mucous membranes and the upper respiratory tract, and its toxicological properties have not been fully investigated.[2]
Recommended Handling Practices
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid breathing dust.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Storage Conditions
To maintain its integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] For long-term storage, refrigeration (2-8°C) is recommended.[3]
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
Sources
Methodological & Application
The Art of Molecular Architecture: A Detailed Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-phenyl-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrazole core is a "privileged structure," appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 4-bromo-1-phenyl-1H-pyrazole, a versatile building block for creating diverse molecular entities. We will delve into the practical application and mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering detailed protocols and expert insights to empower your research.
The Pyrazole Motif: A Target of Interest
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals and agrochemicals.[3] Its prevalence stems from its ability to engage in various biological interactions and its metabolic stability.[4] The functionalization of the pyrazole core, particularly at the C4 position, allows for the systematic exploration of chemical space to optimize biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position with high efficiency and selectivity.[5]
The Engine of Innovation: Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the construction of complex molecules under relatively mild conditions.[6] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7] The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations, influencing reaction rates, yields, and substrate scope.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid coupling partners.[9] This reaction is particularly effective for creating biaryl structures, which are common in many pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial. For heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields.[10] In some cases, ligandless systems or those with N-heterocyclic carbene (NHC) ligands have also proven effective.[8]
-
Base: A base is essential to activate the boronic acid for transmetalation.[11] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and prevent side reactions like protodeboronation.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-phenyl-1H-pyrazole.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ (2) | Toluene/H₂O | 110 | 6 | 88 |
Note: The above data is a representative summary based on literature precedents for similar substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[13] This reaction is a powerful tool for the synthesis of styrenyl pyrazoles and related structures.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ are commonly used, which are reduced in situ to the active Pd(0) species. Ligandless conditions or the use of simple phosphine ligands are often effective.[14]
-
Base: A base, typically an amine like triethylamine (NEt₃) or a carbonate, is required to neutralize the HX formed during the reaction.[15]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are common choices.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., NEt₃, 2 equivalents)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Add the solvent (e.g., 5 mL of DMF).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-alkenyl-1-phenyl-1H-pyrazole.
Visualization: Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyrazoles.[16] This reaction typically employs a dual catalyst system of palladium and copper(I).[17]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst (often generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst (e.g., CuI) are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. It is required to deprotonate the terminal alkyne.[16]
-
Ligand: Phosphine ligands like PPh₃ are commonly used to stabilize the palladium catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base/Solvent (e.g., Triethylamine)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.01 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Examples
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | NEt₃ | RT | 6 | 91 |
| 2 | 1-Hexyne | Pd(OAc)₂/XPhos (2/4) | CuI (1) | DIPA | 60 | 4 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | NEt₃ | RT | 8 | 95 |
Note: The above data is a representative summary based on literature precedents for similar substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[18] This reaction is invaluable for synthesizing 4-amino-1-phenyl-1H-pyrazole derivatives, which are of significant interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as tBuDavePhos.[19] These ligands facilitate both the oxidative addition and the final reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., tBuDavePhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium precursor, ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization: Buchwald-Hartwig Amination Logical Relationships
Caption: Key components for a successful Buchwald-Hartwig amination.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane reagent. While the toxicity of tin compounds is a drawback, the reaction is highly versatile and tolerant of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the reaction.
-
Solvent: Aprotic solvents such as THF, dioxane, or toluene are typically used.
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Combine this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Troubleshooting and Optimization
Low yields or the absence of product in palladium-catalyzed cross-coupling reactions can often be attributed to a few common factors. Ensure that all reagents and solvents are of high purity and anhydrous, as water and oxygen can deactivate the catalyst. The activity of the palladium catalyst is paramount; consider using a pre-activated source or optimizing the in-situ reduction of a Pd(II) precursor.[21] The choice of ligand is also critical and can significantly impact the reaction's success.[8] Finally, maintaining a strictly inert atmosphere throughout the reaction is essential for many of these sensitive catalytic systems.
References
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A. A. Ali, P. R. Boruah, B. Saikia, D. Sarma, A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature, RSC Adv., 2015 , 5, 65432-65435.
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Anonymous, Palladium-catalyzed cross-coupling reactions, Organic Chemistry II Class Notes - Fiveable.
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Anonymous, Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides, ResearchGate.
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Anonymous, A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature, The Royal Society of Chemistry.
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Anonymous, Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives, MDPI.
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Anonymous, Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020), PMC - PubMed Central.
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Anonymous, Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PMC - NIH.
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H. Bonacorso, et al., Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-..., ResearchGate.
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H. Cheng, et al., Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction, Chinese Chemical Letters, 2014 , 25(5), 811-814.
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H. Ichikawa, et al., Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids, Heterocycles, 2010 , 81(6), 1509-1516.
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M. Eckhardt, G. C. Fu, The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides, J. Am. Chem. Soc., 2003 , 125, 13642-13643.
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M. R. Netherton, C. Dai, K. Neuschütz, G. C. Fu, Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides That Possess β-Hydrogens, J. Am. Chem. Soc., 2001 , 123, 10099-10100.
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P. K. Sahu, et al., Pyrazole: an emerging privileged scaffold in drug discovery, Future Med. Chem., 2023 , 15(22), 1837-1854.
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R. Franzen, The Heck Reaction, Can. J. Chem., 2000 , 78, 1113-1120.
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R. Sakakibara, K. Itoh, H. Fujii, Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates, J. Org. Chem., 2019 , 84(18), 11474-11481.
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S. P. H. Mee, V. Lee, J. E. Baldwin, Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion, Angew. Chem. Int. Ed., 2004 , 43, 1132-1136.
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S. D. Walker, et al., Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides, Org. Lett., 2011 , 13(1), 122-125.
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T. Mino, et al., Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings, Synlett, 2011 , 1277-1280.
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T. Itoh, et al., C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI, Molecules, 2020 , 25(19), 4585.
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V. P. W. Böhm, et al., Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design, Org. Chem. Front., 2021 , 8, 439-450.
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W. A. Herrmann, et al., A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines, Benchchem.
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Y. Uozumi, Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene, Benchchem.
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Anonymous, Pyrazoles and Heck Reaction, ResearchGate.
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Anonymous, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, MDPI.
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Anonymous, The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins, PMC.
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Strategic Synthesis of Pyrazole-Based Inhibitors Utilizing 4-Bromo-1-phenyl-1H-pyrazole as a Core Scaffold
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the synthesis of pyrazole-based inhibitors, with a strategic focus on the functionalization of 4-Bromo-1-phenyl-1H-pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting key enzymes like kinases.[1][2] This document details robust and field-proven protocols for critical C-C and C-N bond-forming reactions—specifically the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The content is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step methodologies but also the underlying chemical principles and rationale for experimental design. We cover reaction optimization, product characterization, and a conceptual workflow from synthesis to biological evaluation, establishing a solid foundation for the development of novel therapeutics.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[3] This five-membered aromatic heterocycle is a key structural feature in a multitude of approved drugs and clinical candidates, particularly in oncology and inflammatory diseases where kinase inhibition is a primary therapeutic strategy.[1][4] The development of potent and selective kinase inhibitors often relies on the precise installation of diverse functional groups around a core heterocycle.
This compound has emerged as an exceptionally versatile and valuable building block in this context.[5][6] The bromine atom at the C4 position serves as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions.[6] This allows for the systematic and modular construction of compound libraries with diverse substituents, which is critical for establishing structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. This guide focuses on two of the most powerful and widely adopted cross-coupling methodologies for derivatizing this scaffold.
Core Synthetic Methodologies: Functionalization at the C4 Position
The true utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These methods offer a predictable and highly efficient means to introduce aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For our scaffold, this reaction enables the direct attachment of a wide array of aryl and heteroaryl boronic acids or esters to the C4 position of the pyrazole ring, a common strategy for accessing the "deep" pockets of ATP-binding sites in kinases.
Causality and Experimental Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. A common and effective system involves a palladium(0) catalyst, such as Pd(PPh₃)₄, which is often generated in situ or used directly. The base (e.g., Cs₂CO₃, K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed aqueous-organic solvent system like DME/H₂O or Toluene/EtOH/H₂O is frequently employed to solubilize both the organic and inorganic reagents.[7] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[7][8]
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Aryl-1-phenyl-1H-pyrazoles
-
To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Add the base, for example, cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.).
-
Add the solvent system, for example, a 3:1 mixture of 1,2-dimethoxyethane (DME) and water (4 mL).[7]
-
Seal the vial and place it in a microwave reactor. Irradiate at 90-120 °C for 10-30 minutes, monitoring the reaction by TLC or LC-MS.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 10 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 12 | 88 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 15 | 75 |
| 2-Furanylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 20 | 81 |
(Note: Yields are illustrative and will vary based on specific substrates and precise reaction conditions.)
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C4 position of the pyrazole ring. This is crucial for designing inhibitors that can form key hydrogen bonds with the hinge region of a kinase active site.
Causality and Experimental Rationale: This reaction is highly sensitive to the choice of ligand, which coordinates to the palladium center and facilitates the catalytic cycle. For aryl bromides, bulky, electron-rich phosphine ligands like tBuDavePhos or XPhos are often highly effective.[9][10] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) being standard.[11] A significant consideration is the nature of the amine; primary and cyclic secondary amines (like piperidine or morpholine) generally couple well.[9][10] However, acyclic secondary amines or those with β-hydrogens can be more challenging and may require catalyst or ligand optimization to avoid side reactions like β-hydride elimination.[10] For some challenging substrates, copper-catalyzed conditions may offer a complementary approach.[10]
Diagram: Buchwald-Hartwig Amination Reaction
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application of 4-Bromo-1-phenyl-1H-pyrazole in medicinal chemistry
An In-Depth Guide to the Application of 4-Bromo-1-phenyl-1H-pyrazole in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3][4][5] This versatility has led to the incorporation of the pyrazole nucleus into a wide array of clinically successful drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][6][7]
Within this important class of compounds, This compound stands out as a particularly valuable and strategic starting material for drug discovery. Its utility stems from two key structural features:
-
The Phenyl Group at N1: This substituent plays a crucial role in defining the molecule's three-dimensional shape and lipophilicity, which are critical factors for interacting with biological targets.
-
The Bromo Substituent at C4: The bromine atom is the cornerstone of this molecule's synthetic utility. It serves as a versatile chemical handle, transforming the pyrazole core into a platform for extensive molecular diversification. The C4 position is readily functionalized through a variety of powerful cross-coupling reactions, allowing for the systematic exploration of a vast chemical space.[8][9][10] This process is fundamental to developing Structure-Activity Relationships (SAR) and optimizing lead compounds into potent and selective drug candidates.
This guide provides a detailed overview of the applications of this compound, focusing on its synthetic versatility, its role in the development of therapeutic agents, and detailed protocols for its use in a research setting.
Part 1: The Synthetic Power of the C4-Bromo Group
The true value of this compound in medicinal chemistry lies in the reactivity of its carbon-bromine bond. This bond provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used transformations in modern organic synthesis. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Bromo(hetero)arenes are valuable starting materials for further functionalization through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira.[8][9][10] This enables chemists to append a wide variety of molecular fragments to the pyrazole core, thereby fine-tuning the compound's pharmacological profile.
Causality in Action: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is arguably the most common application for this scaffold. The reaction involves the palladium-catalyzed coupling of the bromo-pyrazole (an organohalide) with an organoboron compound (typically a boronic acid or ester).
-
Why Palladium? Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0), are uniquely effective because they can cycle between Pd(0) and Pd(II) oxidation states. This ability drives the three key steps of the catalytic cycle: oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Why a Base? A base (e.g., K₃PO₄, K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step to proceed efficiently.
This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, enabling the rapid synthesis of diverse compound libraries for screening.
Part 2: Therapeutic Applications & Bioactive Derivatives
The strategic functionalization of this compound has led to the discovery of potent bioactive molecules across several therapeutic areas.
Antibacterial Agents
The emergence of drug-resistant bacterial strains is a critical global health threat, necessitating the development of novel antibiotics.[11] The pyrazole scaffold has been successfully employed in this area.
A notable example is the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[11] In this work, the core amide was first synthesized and then subjected to Suzuki coupling with various aryl boronic acids using the 4-bromo position as the reaction site. This approach yielded compounds with significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[11]
| Compound ID | Modification at C4 of Pyrazole Core | Biological Target | Key Result (MIC) | Reference |
| 5b | 4-chlorophenyl | XDR S. Typhi | 25 mg/mL | [11] |
| 5c | 4-methoxyphenyl | XDR S. Typhi | 12.5 mg/mL | [11] |
| 5d | 4-(trifluoromethyl)phenyl | XDR S. Typhi | 6.25 mg/mL | [11] |
Data synthesized from the study on pyrazine carboxamides against XDR S. Typhi. The core structure in this study was more complex, but the synthetic strategy hinges on the reactivity of a bromo-aryl intermediate analogous to this compound.
Anti-inflammatory and Analgesic Agents
Pyrazole derivatives are renowned for their anti-inflammatory effects, famously exemplified by the selective COX-2 inhibitor Celecoxib.[1] The this compound scaffold serves as a starting point for novel anti-inflammatory and antinociceptive (pain-reducing) agents. By using cross-coupling reactions to introduce various substituted phenyl rings at the C4 position, researchers can modulate the molecule's interaction with targets like cyclooxygenase (COX) enzymes or opioid receptors.[7] For instance, compounds with specific halogen substitutions on an appended phenyl ring have demonstrated significant antinociceptive effects, highlighting the importance of SAR exploration enabled by the bromo-precursor.[7]
Anticancer Agents
The pyrazole nucleus is a common feature in many kinase inhibitors used in cancer therapy.[4] Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of kinases is a primary target for drug design. The this compound scaffold provides a rigid core that can be elaborated with various substituents designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within these ATP-binding sites. Suzuki and other coupling reactions are used to append the necessary pharmacophoric elements to the pyrazole core, leading to potent and selective kinase inhibitors.[7]
Part 3: Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles
This protocol describes an efficient, solvent-free method for synthesizing 4-bromopyrazole derivatives, which can be adapted for this compound.[8][12] The causality lies in the in-situ formation of the pyrazole followed by electrophilic bromination at the electron-rich C4 position.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Arylhydrazine (e.g., phenylhydrazine)
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (catalyst)
-
Mortar and pestle
-
Reaction vial
Procedure:
-
In a mortar, grind a mixture of the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), N-Bromosaccharin (1.1 mmol), and silica-sulfuric acid (0.1 g) for the time specified by reaction monitoring (e.g., 7-15 minutes at room temperature).[8][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add n-hexane (7-10 mL) to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst and saccharin byproduct.
-
Wash the solid residue with additional n-hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized method based on established procedures for functionalizing bromo-aryl compounds, including pyrazoles.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and water, 10:1)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.0 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).[11]
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[11]
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 12-24 hours), monitoring by TLC.[11]
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-aryl-1-phenyl-1H-pyrazole.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to rapidly generate molecular diversity. Its robust and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool in modern drug discovery. By leveraging the versatility of the C4-bromo group, researchers can systematically modify the pyrazole scaffold to optimize interactions with biological targets, leading to the development of novel therapeutics for a wide range of diseases. The protocols and applications outlined in this guide underscore its central role in the ongoing quest for more effective and safer medicines.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
MDPI. (2018-02-27). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. (2024-09-20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
ResearchGate. (2009-11-05). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PubMed Central. (2014). Current status of pyrazole and its biological activities. Available from: [Link]
-
MDPI. (2009-11-05). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]
-
PubMed Central. (2021-05-10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
PubMed Central. (2021-07-28). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]
-
ResearchGate. (2020-03-17). pyrazole bearing molecules as bioactive scaffolds: a review. Available from: [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
PubMed Central. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
Journal of the Chilean Chemical Society. (2020-03-17). PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. Available from: [Link]
-
Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]
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- 5. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
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- 12. researchgate.net [researchgate.net]
one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions
Application Note & Protocol
Topic: One-Pot, Solvent-Free Synthesis of 4-Bromopyrazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to an efficient, environmentally conscious, . Pyrazole scaffolds are of immense interest in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] 4-bromopyrazoles, in particular, are versatile intermediates, enabling further molecular diversification through cross-coupling reactions.[2][3] The protocol detailed herein utilizes a multicomponent reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin (NBSac) catalyzed by silica-supported sulfuric acid (H₂SO₄/SiO₂). This method circumvents the need for hazardous organic solvents during the reaction phase, reduces waste, and streamlines the synthetic process, offering high yields in short reaction times.[2][4][5]
Introduction: The Strategic Advantage of Solvent-Free Synthesis
The pyrazole ring is a "biologically privileged" scaffold, integral to pharmaceuticals with applications in oncology, infectious diseases, and central nervous system disorders.[1][6] The introduction of a bromine atom at the C4 position provides a crucial handle for synthetic chemists, allowing for the construction of complex molecular architectures via transition metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings.[2][3]
Traditional methods for synthesizing 4-bromopyrazoles often involve multi-step procedures with the use of volatile and often toxic organic solvents, requiring excess brominating agents and generating significant chemical waste.[2] The shift towards green chemistry principles has driven the development of more sustainable protocols. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly advantageous as they reduce reaction time, minimize waste, and improve overall efficiency.[7][8]
This application note details a robust, solvent-free, one-pot protocol that combines the synthesis of the pyrazole ring via Knorr condensation with its subsequent regioselective bromination.[2][5] The use of a solid, heterogeneous catalyst (silica-supported sulfuric acid) and a stable, highly reactive brominating agent (N-bromosaccharin) makes this procedure operationally simple, scalable, and environmentally benign.[2]
Reaction Principle and Mechanism
The one-pot synthesis proceeds through two key mechanistic stages occurring sequentially in the same reaction vessel:
-
Acid-Catalyzed Pyrazole Formation: The reaction initiates with the condensation of a 1,3-diketone and an arylhydrazine, catalyzed by the solid-supported acid. This is a classic Knorr-type pyrazole synthesis that forms the 1-aryl-3,5-disubstituted pyrazole intermediate.
-
Electrophilic Aromatic Bromination: The newly formed, electron-rich pyrazole ring then undergoes a rapid electrophilic substitution reaction with N-bromosaccharin. The substitution occurs regioselectively at the C4 position, which is the most nucleophilic site on the pyrazole ring, to yield the final 4-bromopyrazole derivative.[9][10]
The choice of reagents is critical for the success of this solvent-free approach:
-
Silica-Supported Sulfuric Acid (H₂SO₄/SiO₂): Acts as a powerful, yet easily handleable, heterogeneous acid catalyst. Its solid nature simplifies the post-reaction workup, as it can be removed by simple filtration.[2]
-
N-bromosaccharin (NBSac): A stable, solid brominating agent that is more reactive than the commonly used N-bromosuccinimide (NBS), allowing for faster and more efficient bromination under mild conditions.[2]
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole as a representative example.
Materials and Equipment
-
Reagents:
-
Acetylacetone (≥99%)
-
Phenylhydrazine (≥97%)
-
N-bromosaccharin (NBSac) (≥98%)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Sulfuric acid (98%)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
-
Equipment:
-
Mortar and pestle
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
-
**3.2 Catalyst Preparation: Silica-Supported Sulfuric Acid (H₂SO₄/SiO₂) **
-
Activation: Add 20 g of silica gel to a beaker and heat in an oven at 120 °C for at least 4 hours to remove adsorbed water.
-
Impregnation: Allow the silica gel to cool to room temperature in a desiccator. In a well-ventilated fume hood, slowly add 10 mL of concentrated sulfuric acid to the dried silica gel while mixing thoroughly with a glass rod until a fine, free-flowing white powder is obtained.
-
Drying: Heat the resulting powder at 80 °C for 1 hour to ensure homogeneity. Store the prepared catalyst in a tightly sealed container.
One-Pot Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine acetylacetone (1.0 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and the prepared H₂SO₄/SiO₂ catalyst (0.2 g).
-
Initial Condensation: Mix the components thoroughly using a magnetic stirrer at room temperature. The reaction is typically rapid, and the formation of the intermediate pyrazole can be monitored by TLC (using a 4:1 n-hexane:ethyl acetate eluent). This step usually takes 5-10 minutes.
-
Bromination: Once the initial condensation is complete, add N-bromosaccharin (2.6 g, 10 mmol) to the mixture in one portion.
-
Reaction Completion: Continue stirring vigorously at room temperature. The bromination reaction is generally exothermic and proceeds to completion within 7-15 minutes.[7] Monitor the disappearance of the pyrazole intermediate by TLC.
-
Workup: Upon completion, add 20 mL of water to the flask and stir for 5 minutes. Filter the crude solid product using a Büchner funnel and wash the residue thoroughly with water (2 x 15 mL) to remove the saccharin by-product and any remaining catalyst.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.[2]
-
Drying: Dry the purified product under vacuum to yield 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole as a white solid.
Characterization Data (Example)
For 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole:
-
Appearance: White crystalline solid.
-
Yield: Typically >95%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.40 (m, 2H, Ph), 7.39-7.35 (m, 3H, Ph), 2.31 (s, 3H, Me), 2.29 (s, 3H, Me).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 147.5, 139.8, 137.5, 129.1, 127.8, 124.6, 96.4, 12.4, 11.8.[2]
Reaction Scope and Versatility
The described protocol is highly versatile and applicable to a wide range of substituted 1,3-diketones and arylhydrazines. The table below summarizes the results for various substrates as reported in the literature.[2][7]
| Entry | R¹ (in R¹COCH₂COR²) | R² | Ar (in ArNHNH₂) | Time (min) | Yield (%) |
| 1 | Me | Me | Ph | 7 | 98 |
| 2 | Me | Me | p-Cl-C₆H₄ | 10 | 96 |
| 3 | Me | Me | o-Cl-C₆H₄ | 8 | 95 |
| 4 | Me | Me | p-OMe-C₆H₄ | < 1 | 96 |
| 5 | Ph | Me | Ph | 15 | 90 |
| 6 | Ph | Me | p-Cl-C₆H₄ | 40 | 90 |
| 7 | Ph | Me | o-Cl-C₆H₄ | 20 | 91 |
| 8 | Ph | Me | p-OMe-C₆H₄ | 10 | 94 |
| 9 | CF₃ | Me | Ph | < 1 | 95 |
| 10 | CF₃ | Me | p-Cl-C₆H₄ | < 1 | 88 |
| Yields for trifluoromethyl derivatives represent a combined yield of two regioisomers.[2][7] |
The results demonstrate that the reaction proceeds efficiently with both electron-donating and electron-withdrawing substituents on the arylhydrazine ring. Reaction times are consistently short, and yields are excellent.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any chemicals.[11] All operations should be performed in a well-ventilated chemical fume hood.[12][13]
-
Arylhydrazines: Many hydrazines are toxic, potential carcinogens, and skin irritants. Avoid inhalation and direct skin contact.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care.
-
N-bromosaccharin: While stable, it is a source of bromine and should be handled with care. Avoid creating dust.
-
Brominated Products: Brominated organic compounds can be irritating to the eyes, skin, and respiratory system.[11]
-
Thermal Hazards: Some reactions may be exothermic. Monitor the reaction temperature, especially during scale-up.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture). | Ensure the silica gel is properly dried before preparing the catalyst. Store the catalyst in a desiccator. |
| Impure starting materials. | Use reagents of high purity. Purify phenylhydrazine by distillation if necessary. | |
| Incomplete Reaction | Insufficient mixing. | Use a powerful magnetic stirrer and ensure the reaction mixture is a homogenous slurry. |
| Stoichiometry is incorrect. | Carefully measure all reactants to ensure correct molar ratios. | |
| Product is Oily/Difficult to Purify | Presence of unreacted starting material or by-products. | Ensure the reaction has gone to completion via TLC. Wash the crude product thoroughly with water to remove saccharin. |
| Use column chromatography for purification if recrystallization is ineffective. |
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Google Cloud.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
- Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer.
- 1-(2-bromophenyl)
- Safety D
- Bromine - SAFETY D
- Bromine - SAFETY D
- Pyrazole. SlideShare.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
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- 2. scielo.org.mx [scielo.org.mx]
- 3. nbinno.com [nbinno.com]
- 4. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. connectsci.au [connectsci.au]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
Application Notes and Protocols: 4-Bromo-1-phenyl-1H-pyrazole as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold.[1][2] Its five-membered heterocyclic structure is a key component in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][3] The vast therapeutic potential of pyrazole derivatives has driven significant research into efficient synthetic methodologies for their functionalization.[2][3][4]
Within this context, 4-Bromo-1-phenyl-1H-pyrazole has emerged as a highly valuable and versatile synthetic intermediate. The bromine atom at the C4 position serves as a strategic reactive handle for introducing molecular diversity through a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows researchers in drug discovery and materials science to systematically modify the pyrazole core, fine-tuning the steric and electronic properties of the final compounds to optimize their biological activity and pharmacokinetic profiles.[7] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind experimental choices.
Physicochemical Properties and Safety
A thorough understanding of the physical properties of a synthetic intermediate is crucial for experimental design and execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 15115-52-3 | [8][9][10] |
| Molecular Formula | C₉H₇BrN₂ | [9] |
| Molecular Weight | 223.07 g/mol | [9] |
| Appearance | Solid | [9] |
| IUPAC Name | this compound |[8] |
Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8]
Core Application: A Hub for Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position of the pyrazole ring is readily activated by palladium catalysts, making it an ideal substrate for a range of cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[11][12] The general reactivity order for halo-pyrazoles in these transformations is typically I > Br > Cl, governed by the carbon-halogen bond strength.[13] this compound offers a perfect balance of reactivity and stability, making it a preferred intermediate over more expensive iodo-analogs or less reactive chloro-analogs.
dot
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and boronic acids. This reaction is instrumental in constructing biaryl motifs, which are prevalent in pharmaceuticals.
Causality and Mechanistic Insight: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond of the pyrazole.[14] The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid to facilitate transmetalation.[14]
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is a representative example based on standard literature procedures for coupling aryl bromides.[15][16]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1), to the flask via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-1-phenyl-1H-pyrazole.
Table 2: Example Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good-High |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-amino-pyrazole derivatives which are of significant interest due to their biological activities.[17]
Causality and Mechanistic Insight: This reaction requires a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos, XPhos).[11][18] These ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is essential to deprotonate the amine, forming the active aminyl nucleophile for the coupling reaction.[19] The choice of ligand and base is critical and often needs to be optimized for specific amine substrates.[19] Notably, primary alkylamines bearing β-hydrogens can be challenging substrates due to competitive β-hydride elimination from the palladium complex, often resulting in lower yields.[17][18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from studies on the amination of 4-halo-1H-pyrazoles.[17][18][19]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., tBuDavePhos, 5 mol%) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography to yield the desired 4-amino-1-phenyl-1H-pyrazole.
Table 3: Example Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Outcome | Reference |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | Good Yield (67%) | [18] |
| Aniline | P4 / L4 | LHMDS | Dioxane | 80 | Good Yield | [19] |
| Pyrrolidine | Pd₂(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | Low Yield (7%) | [18] |
| Benzylamine | Pd₂(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | Good Yield |[17] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted styrenyl-type compounds.[20] This reaction is valuable for extending the carbon framework at the C4 position of the pyrazole.
Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the 4-bromo-pyrazole to a Pd(0) center.[21] The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. A subsequent β-hydride elimination releases the final product and forms a palladium-hydride species. The final step involves reductive elimination of H-Br with a base (e.g., triethylamine), regenerating the Pd(0) catalyst.[20][21]
Experimental Protocol: General Procedure for the Heck Reaction This is a general protocol based on Heck reactions involving bromo-pyrazoles.[22]
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (e.g., acrolein diethyl acetal, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%) in a pressure-rated vessel.
-
Reagent Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv.), and a suitable solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase over Na₂SO₄ and remove the solvent in vacuo.
-
Purification: Purify the product by flash column chromatography on silica gel.
Conclusion
This compound is a quintessential building block for modern organic synthesis. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, where the C4-bromo substituent acts as a reliable and versatile linchpin for C-C and C-N bond formation. The protocols and insights provided in this guide underscore its strategic importance, enabling chemists to efficiently access diverse libraries of functionalized pyrazoles for applications ranging from drug discovery to materials science. The predictable reactivity and commercial availability of this intermediate ensure its continued prominence in the synthetic chemist's toolbox.
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. [Link]
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The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate... ResearchGate. [Link]
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Palladium-catalyzed cross-coupling reactions in total synthesis. National Institutes of Health. [Link]
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Application Notes and Protocols for the N-arylation of Pyrazoles: A Guide for Synthetic and Medicinal Chemists
Abstract
The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth analysis of the primary synthetic methodologies for the N-arylation of pyrazoles, with a focus on mechanism-driven protocol selection and optimization. We will explore the evolution from classical Ullmann conditions to the highly efficient palladium- and copper-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Ullmann-type and Buchwald-Hartwig N-arylation reactions are presented, accompanied by mechanistic insights, troubleshooting guides, and comparative data to empower researchers in drug discovery and process development to make informed strategic decisions.
Introduction: The Privileged N-Arylpyrazole Scaffold
N-arylpyrazoles represent a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and agrochemicals.[2][3] The synthesis of these vital compounds hinges on the formation of a robust carbon-nitrogen (C-N) bond between an aryl group and a pyrazole nitrogen. The efficiency, regioselectivity, and functional group tolerance of the chosen synthetic route are therefore critical parameters that can significantly impact the timeline and success of a research program. This document serves as a practical guide to the most reliable and widely adopted methods for achieving this transformation.
Mechanistic Foundations of N-Arylation
The formation of the N-aryl bond on a pyrazole ring is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Understanding the underlying catalytic cycles is paramount for rational protocol design and troubleshooting.
The Ullmann Condensation: A Historical Perspective and Modern Refinements
The Ullmann condensation, first reported over a century ago, is the classical method for forming C-N bonds using a copper catalyst.[4] Traditional Ullmann conditions were often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, which limited their applicability to robust substrates.[4][5]
Modern iterations have significantly improved the mildness and scope of the Ullmann reaction. The key advances lie in the use of soluble Cu(I) or Cu(II) salts and the addition of ligands, such as diamines or amino acids, which stabilize the copper catalyst and facilitate the catalytic cycle at lower temperatures.[6][7][8]
The generally accepted mechanism for the copper-catalyzed N-arylation involves the coordination of the pyrazole to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylpyrazole product and regenerates the active Cu(I) catalyst.[9]
Figure 1. Generalized catalytic cycle for the Ullmann N-arylation.
The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Coupling
The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering unprecedented scope, functional group tolerance, and milder reaction conditions compared to classical methods.[5][10] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[11]
The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the pyrazole anion (formed by the reaction of pyrazole with the base). Subsequent reductive elimination from this complex furnishes the N-arylpyrazole and regenerates the Pd(0) catalyst.
Figure 2. Generalized catalytic cycle for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the N-arylation of a variety of pyrazole and aryl halide substrates.
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann-Type)
This protocol is a modern, ligand-assisted Ullmann-type reaction that proceeds under relatively mild conditions and is cost-effective.[5][7]
Principle: A Cu(I)-catalyzed coupling of a pyrazole with an aryl halide in the presence of a diamine ligand and a base. The ligand accelerates the reaction and allows for lower reaction temperatures compared to traditional Ullmann conditions.
Materials and Reagents:
| Reagent | Formula | MW | Amount (mmol) | Eq. |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.2 | 1.2 |
| Aryl Iodide | Varies | Varies | 1.0 | 1.0 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 0.1 | 0.1 |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Copper(I) iodide (9.5 mg, 0.05 mmol), potassium phosphate (425 mg, 2.0 mmol), and the pyrazole (82 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl iodide (1.0 mmol), N,N'-dimethylethylenediamine (11 µL, 0.1 mmol), and dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylpyrazole.
Troubleshooting:
-
Low Conversion: Ensure all reagents are dry, particularly the solvent and base. The reaction is sensitive to moisture. Consider increasing the catalyst loading to 10 mol% or using a more reactive aryl halide (I > Br > Cl).
-
Side Product Formation: If homo-coupling of the aryl halide is observed, consider lowering the reaction temperature or using a different ligand.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig)
This protocol utilizes a highly active palladium pre-catalyst and a specialized phosphine ligand to achieve efficient coupling under mild conditions with a broad substrate scope.[5][10]
Principle: A palladium-catalyzed cross-coupling reaction between a pyrazole and an aryl bromide. The use of a sterically hindered biarylphosphine ligand is crucial for high catalytic activity.
Materials and Reagents:
| Reagent | Formula | MW | Amount (mmol) | Eq. |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.2 | 1.2 |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | C₃₃H₄₃P | 478.66 | 0.04 | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the pyrazole (82 mg, 1.2 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, add the aryl bromide (1.0 mmol) and toluene (5 mL) under a counterflow of argon.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Dehalogenation of Aryl Halide: This can be an issue with electron-rich aryl halides. Using a weaker base like K₃PO₄ or Cs₂CO₃ may mitigate this side reaction.
-
Poor Solubility: If reagents are not fully dissolved, consider using a different solvent such as dioxane or THF.
Comparative Analysis of Protocols
The choice between a copper- or palladium-catalyzed approach often depends on several factors:
| Feature | Ullmann-Type (Cu-Catalyzed) | Buchwald-Hartwig (Pd-Catalyzed) |
| Cost | Lower (Copper is more abundant and cheaper) | Higher (Palladium and specialized ligands are expensive) |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent, very broad tolerance |
| Substrate Scope | Generally better with electron-deficient aryl halides | Extremely broad for both aryl halides and pyrazoles |
| Reaction Conditions | Typically higher temperatures (80-140 °C) | Milder conditions (RT - 110 °C) |
| Ligand Sensitivity | Less sensitive to air and moisture | Ligands can be air-sensitive |
Conclusion and Future Outlook
The N-arylation of pyrazoles is a well-established and indispensable transformation in modern organic synthesis. While both copper- and palladium-catalyzed methods offer reliable routes to N-arylpyrazoles, the Buchwald-Hartwig amination generally provides a broader substrate scope and milder conditions, albeit at a higher cost.[5] Recent advances continue to push the boundaries of this field, with developments in photoredox catalysis and the use of more sustainable base metals offering exciting future directions for even more efficient and environmentally benign C-N bond formation.[12] The protocols and insights provided herein serve as a solid foundation for chemists to successfully synthesize these valuable compounds and to adapt and innovate upon these powerful catalytic systems.
References
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Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic-chemistry.org. Retrieved from [Link]
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Al-Warhi, T., Al-Ansari, A. M., El-Emam, A. A., & El-Shaer, S. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]
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Ruan, J., Li, X., Jia, X., & Li, G. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(4), 5168–5177. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3137. [Link]
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Sharma, N., Green, O., & Thompson, A. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – An Asian Journal, 18(17), e202300552. [Link]
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ResearchGate. (n.d.). A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic-chemistry.org. Retrieved from [Link]
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Nazir, M. S., et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. Results in Chemistry, 7, 101861. [Link]
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Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European journal of medicinal chemistry, 46(9), 3867–3876. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Pyrazole C4 Position
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and physical properties often dictated by the substitution pattern on the ring. The C4 position, in particular, serves as a critical node for molecular elaboration. This guide provides an in-depth exploration of the principal strategies for the selective functionalization of the pyrazole C4 position. We move beyond mere procedural lists to explain the underlying chemical principles that govern these transformations. Detailed, field-tested protocols for halogenation, nitration, formylation, and metal-catalyzed cross-coupling reactions are provided, supplemented by comparative data tables and mechanistic diagrams to empower researchers in their synthetic campaigns.
The Chemical Rationale: Understanding Pyrazole Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic nature of the ring is key to understanding its reactivity. The N1 nitrogen is "pyrrole-like," contributing its lone pair to the 6π-electron aromatic system, while the N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.
This electron distribution has a profound consequence: the two nitrogen atoms exert a net electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][2] Conversely, the C4 position is the most electron-rich carbon and thus the most nucleophilic site, making it the primary target for electrophilic aromatic substitution (SEAr).[2][3] This inherent electronic bias is the foundation upon which selective C4 functionalization strategies are built.
Figure 1: Electronic landscape of the pyrazole ring favoring electrophilic attack at C4.
Direct C-H Functionalization: Introducing Key Groups
The most direct path to C4-functionalized pyrazoles involves the substitution of the C4-hydrogen atom. Key electrophilic substitution reactions include halogenation, nitration, and formylation.
C4-Halogenation
Introducing a halogen atom at the C4 position is a pivotal transformation. 4-Halopyrazoles are not only found in bioactive molecules but also serve as versatile synthetic intermediates for further diversification, especially in metal-catalyzed cross-coupling reactions.[4][5]
Causality: While elemental halogens can be used, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are widely preferred.[6][7] They are solid, easier to handle, and generate the electrophilic halogen species under milder, more controllable conditions, leading to higher regioselectivity and cleaner reactions.[8] Recent advancements also include electrochemical methods, which offer a green alternative by using simple sodium halides as the halogen source.[4][9]
Protocol 1: C4-Bromination of 1-Phenyl-1H-pyrazole using NBS
-
Reaction Setup: To a solution of 1-phenyl-1H-pyrazole (1.0 eq) in carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) (0.2 M), add N-bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-phenyl-1H-pyrazole.
| Reagent | Conditions | Typical Yield | Reference |
| NBS | CCl₄ or H₂O, rt | >90% | [6][7] |
| NCS | CCl₄ or H₂O, rt | >90% | [6][7] |
| I₂ / HIO₃ | AcOH / H₂SO₄, 60°C | High | [10] |
| NaCl (electrochemical) | CH₃CN/H₂O | 84% | [4] |
Table 1: Comparison of common C4-halogenation methods.
C4-Nitration
The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. 4-Nitropyrazoles are crucial intermediates in the synthesis of energetic materials and pharmaceuticals, such as 4-aminopyrazoles.[11][12][13]
Causality: The nitration of pyrazole requires a potent electrophile, the nitronium ion (NO₂⁺). This is classically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. For improved yields and efficiency, fuming nitric acid and/or fuming sulfuric acid (oleum) can be employed.[11][13]
Protocol 2: C4-Nitration of Pyrazole
-
Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool concentrated sulfuric acid (e.g., 15 mL) to 0°C in an ice-salt bath.
-
Substrate Addition: Add pyrazole (e.g., 8.5 g, 1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitrating Agent Addition: Add cold concentrated nitric acid (e.g., 18 mL) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.[12]
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 90-100°C) for 3-6 hours.[11][12] Monitor reaction completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (e.g., 80 g) with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The product, 4-nitropyrazole, can be further purified by recrystallization from toluene or ethanol to yield a white solid.[12]
| Nitrating Agent | Conditions | Typical Yield | Reference |
| HNO₃ / H₂SO₄ | 90°C, 6h | 56% | [11] |
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 85% | [11] |
| HNO₃ / Trifluoroacetic Anhydride | 0°C to rt | ~60% | [14] |
Table 2: Comparison of C4-nitration conditions.
C4-Formylation via Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group at the C4 position yields pyrazole-4-carbaldehydes, which are exceptionally valuable building blocks for synthesizing a vast array of more complex heterocyclic systems and pharmacologically active compounds.[15][16][17]
Causality: The Vilsmeier-Haack reaction is the preeminent method for this transformation. It employs the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a tertiary amide (typically dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[18] This reagent is a mild electrophile, perfectly suited for reacting with the electron-rich C4 position of the pyrazole ring without causing decomposition.[19][20][21]
Figure 2: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Protocol 3: Synthesis of 1,3-Disubstituted Pyrazole-4-carbaldehyde
This protocol is adapted from procedures for the cyclization and formylation of hydrazones.[16][22]
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool anhydrous DMF (e.g., 4 mL) to 0°C in an ice bath. Add POCl₃ (3.0 eq) dropwise with stirring. The Vilsmeier reagent will form as a viscous, often white or pale yellow, complex.
-
Substrate Addition: Add the substituted hydrazone (e.g., acetophenone phenylhydrazone, 1.0 eq) to the cold Vilsmeier reagent.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.[22] The reaction progress should be monitored by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide or sodium bicarbonate solution until the pH is ~7.
-
Purification: A precipitate (the desired aldehyde) will typically form. Allow it to stand, then collect the solid by vacuum filtration. The crude product can be purified by flash column chromatography (ethyl acetate/petroleum ether) or recrystallization to afford the pure pyrazole-4-carbaldehyde.[22]
Post-Functionalization: Metal-Catalyzed Cross-Coupling
While direct C-H functionalization is powerful, metal-catalyzed cross-coupling reactions offer an orthogonal and highly modular approach. These methods typically start with a C4-halopyrazole and enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.
Figure 3: General workflow for C4 functionalization via halogenation and cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species (like a boronic acid or ester), is one of the most robust and widely used C-C bond-forming reactions.[23] For pyrazoles, it enables the introduction of diverse aryl and heteroaryl substituents at the C4 position.
Causality: The reaction is catalyzed by a Palladium(0) species. The choice of ligand, base, and solvent is critical for success. The reactivity of the 4-halopyrazole follows the expected trend based on C-X bond strength: I > Br >> Cl.[24] 4-Iodo and 4-bromopyrazoles are the most common substrates.[25] A potential side reaction is protodehalogenation, where the halogen is replaced by hydrogen, which can sometimes be suppressed by careful choice of catalyst and conditions.[24][26]
Protocol 4: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
Reaction Setup: To a reaction vial or flask, add the 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110°C for 2-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 4-arylpyrazole product.
| Halogen | Relative Reactivity | Typical Yields | Key Considerations |
| Iodo | High | Moderate to Good | Most reactive, but substrates can be less stable. Prone to dehalogenation.[24] |
| Bromo | Moderate | Good to Excellent | The "workhorse" for Suzuki couplings; balances reactivity and stability well.[25] |
| Chloro | Low | Poor to Moderate | Requires more active catalysts and harsher conditions.[24] |
Table 3: Comparative reactivity of 4-halopyrazoles in Suzuki-Miyaura coupling.
Direct C-H Arylation
More advanced methods bypass the need for pre-halogenation by directly coupling the pyrazole C4-H bond with an aryl halide.[27] These reactions are highly atom-economical.
Causality: Achieving C4 regioselectivity in direct C-H arylation can be challenging, as C5 is also a potential reaction site.[28][29] Success often relies on specific directing groups on the pyrazole ring (often at N1) or carefully optimized catalyst systems and conditions that favor the electronic preference for C4 functionalization.[30][31][32]
Conclusion
The functionalization of the pyrazole C4 position is a mature yet evolving field, central to the discovery of new medicines and materials. Mastery of the foundational electrophilic substitution reactions—halogenation, nitration, and formylation—provides direct access to key intermediates. Furthermore, leveraging these intermediates in powerful metal-catalyzed cross-coupling reactions unlocks a virtually limitless landscape of molecular diversity. The protocols and principles outlined in this guide are intended to provide researchers with a robust framework for the rational design and execution of synthetic routes targeting this critical position on the pyrazole core.
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Pd‐catalyzed direct C4‐ or C5‐arylations of the pyrazole unit of 3‐arylpyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Pd‐catalyzed direct C4‐arylations of the pyrazole ring of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. (2022). ResearchGate. Retrieved from [Link]
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Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2007). R Discovery. Retrieved from [Link]
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Application Note & Protocols: Accelerated Synthesis of 4-Aryl Pyrazoles via Microwave-Assisted Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Aryl Pyrazoles and the Need for Efficient Synthesis
The pyrazole scaffold is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Among the various substituted pyrazoles, 4-aryl pyrazoles are of particular interest in medicinal chemistry and drug discovery. The introduction of an aryl group at the C4 position can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.
Traditionally, the synthesis of 4-aryl pyrazoles has involved multi-step procedures that can be time-consuming, require harsh reaction conditions, and often result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and highly efficient alternative to conventional heating methods.[3][5] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes—along with increased product yields and purity.[1][6][7] This application note provides a detailed overview and experimentally validated protocols for the microwave-assisted synthesis of 4-aryl pyrazoles, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The Power of Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is particularly well-suited for the synthesis of biaryl compounds, making it an ideal choice for the arylation of the pyrazole core.[7][8] The reaction typically involves the palladium-catalyzed coupling of a halo-substituted pyrazole with an arylboronic acid in the presence of a base.
When conducted under microwave irradiation, the efficiency of the Suzuki-Miyaura coupling is significantly enhanced. The key advantages include:
-
Speed: Reaction times are drastically reduced, accelerating the discovery and optimization phases of drug development.[6][9]
-
Yield: Microwave heating often leads to higher isolated yields compared to conventional methods.[10][11]
-
Versatility: The methodology is compatible with a wide range of functional groups on both the pyrazole and the arylboronic acid, allowing for the rapid generation of diverse compound libraries.[10]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[7]
-
Green Chemistry: The efficiency of microwave heating often allows for the use of less solvent and energy, aligning with the principles of sustainable chemistry.[3][5]
The general scheme for the microwave-assisted Suzuki-Miyaura synthesis of 4-aryl pyrazoles is depicted below:
Figure 1: General workflow for the microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of 4-aryl pyrazoles using microwave irradiation. These have been adapted from established literature procedures and can be modified to suit specific substrates and equipment.
Protocol 1: Synthesis of 4-Aryl-1-methyl-1H-pyrazoles
This protocol is based on the efficient coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids.[10]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Substituted arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Microwave reactor vials (2-5 mL) with stir bars
-
Microwave synthesis reactor
Procedure:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (0.5 mmol, 1.0 equiv.).
-
Add cesium carbonate (1.25 mmol, 2.5 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 2 mol%).
-
Add 3 mL of DME and 1.2 mL of water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Amino-4-aryl-pyrazoles
This protocol outlines a three-step synthesis of a 3-amino-4-aryl-pyrazole, a scaffold found in kinase inhibitors, utilizing microwave assistance in the final Suzuki-Miyaura coupling step.[9][12]
Step 1: Synthesis of 3-Amino-1-(4-methoxyphenyl)pyrazole
-
React 4-methoxyphenylhydrazine hydrochloride with 3-methoxyacrylonitrile in the presence of sodium ethoxide in ethanol.
-
Heat the mixture in a microwave reactor at 150°C for 2 hours.
-
After workup, the desired 3-aminopyrazole is obtained.[9]
Step 2: Bromination of the Pyrazole Core
-
Dissolve the 3-aminopyrazole from Step 1 in THF.
-
Add N-bromosuccinimide (NBS).
-
Heat the mixture under microwave irradiation at 150°C for 2 hours to obtain the 4-bromopyrazole.[9]
Step 3: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave vial, combine the 4-bromopyrazole from Step 2 (1 equiv.), 4-carbamoylphenylboronic acid (1.2 equiv.), and potassium carbonate (2 equiv.).
-
Add a solution of isopropanol and water.
-
Add bis(triphenylphosphine)palladium(II) chloride (10 mol%).
-
Seal the vial and irradiate in a microwave reactor at 150°C for 2 hours.[9]
-
After cooling and standard aqueous workup, the crude product is purified by chromatography to yield the target 3-amino-4-aryl-pyrazole.
Figure 2: Three-step synthesis of a 3-amino-4-aryl-pyrazole utilizing microwave irradiation.
Data and Results
The microwave-assisted Suzuki-Miyaura coupling demonstrates broad substrate scope and generally provides good to excellent yields.
| Entry | Arylboronic Acid | Product | Reaction Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-methyl-1H-pyrazole | 5 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 8 | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 10 | 88 |
| 4 | 3-Nitrophenylboronic acid | 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole | 12 | 85 |
| 5 | Naphthalen-1-ylboronic acid | 1-Methyl-4-(naphthalen-1-yl)-1H-pyrazole | 10 | 90 |
| 6 | Pyridin-3-ylboronic acid | 3-(1-Methyl-1H-pyrazol-4-yl)pyridine | 12 | 75 |
Table 1: Representative yields for the microwave-assisted Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids. Conditions as per Protocol 1. Data synthesized from literature reports.[10]
Conclusion and Future Outlook
Microwave-assisted synthesis, particularly through the Suzuki-Miyaura cross-coupling reaction, represents a highly effective and efficient strategy for the preparation of 4-aryl pyrazoles.[1][6] This technology significantly accelerates the synthetic process, enabling rapid access to diverse libraries of these medicinally important compounds. The mild conditions, high yields, and broad substrate compatibility make it an invaluable tool for researchers in both academic and industrial settings. As drug discovery continues to demand faster and more sustainable synthetic methods, the adoption of microwave-assisted techniques is poised to become even more widespread, facilitating the development of novel pyrazole-based therapeutics.
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- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
- Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 7018-7038.
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (n.d.). Semantic Scholar.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
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Application Notes & Protocols: Strategic Synthesis of 4-Substituted Pyrazole-3,5-diamines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1H-pyrazole-3,5-diamine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich hydrogen bonding capabilities (two amino groups and a pyrazole NH) allow it to effectively mimic and interact with biological targets, particularly the hinge regions of protein kinases.[1][2] Consequently, derivatives of this scaffold are frequently investigated as potent inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAK2), and caspases, showing significant potential in oncology and inflammatory diseases.[1][3][4] Furthermore, their utility extends to antiviral, antibacterial, and antitubercular agents.[1][5][6]
The substituent at the 4-position of the pyrazole ring plays a crucial role in modulating pharmacological activity, selectivity, and pharmacokinetic properties. It projects into solvent-exposed regions or specific sub-pockets of target proteins, making the development of versatile and efficient synthetic routes to 4-substituted pyrazole-3,5-diamines a critical objective for drug development professionals.
This guide provides an in-depth analysis of robust synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical logic and rationale. We will focus on two primary, field-proven methodologies: the post-cyclization functionalization of a pre-formed pyrazole core via Suzuki-Miyaura coupling and the classical approach of cyclizing a C4-functionalized precursor.
Strategic Overview of Synthetic Pathways
The synthesis of 4-substituted pyrazole-3,5-diamines presents a key chemical challenge: how to selectively introduce a desired group at the C4 position. The pyrazole ring is π-excessive, making the C4 position susceptible to electrophilic attack.[7] However, the strong electron-donating nature of the two amino groups in the target molecule can lead to complex reactivity and potential side reactions. Therefore, two general strategies have proven most effective.
Caption: High-level overview of the two primary synthetic strategies.
-
Post-Cyclization Functionalization: This modern approach utilizes a stable, pre-formed pyrazole ring bearing a handle for cross-coupling (e.g., a halogen) and latent amino groups (e.g., nitro groups). The C4 substituent is introduced late in the synthesis, offering high versatility.
-
Precursor Cyclization: This classical method involves constructing the pyrazole ring from an acyclic precursor that already contains the desired C4 substituent. The key is the synthesis of the appropriately substituted 1,3-dicarbonyl equivalent.
Protocol I: Suzuki-Miyaura Coupling for Aryl, Heteroaryl, and Styryl Scaffolds
This is a highly efficient and general method for accessing a wide range of 4-substituted pyrazole-3,5-diamines, particularly those with aryl and heteroaryl moieties that are otherwise difficult to prepare.[8][9] The strategy relies on a robust palladium-catalyzed cross-coupling followed by a clean reduction step.
Causality & Expertise: The choice of starting material, 4-bromo-3,5-dinitro-1H-pyrazole, is strategic. The nitro groups act as protected forms of the amines and are strongly electron-withdrawing, which facilitates the subsequent reduction. The bromine at C4 serves as an excellent handle for the Suzuki-Miyaura reaction. The use of a modern palladium precatalyst, such as XPhos Pd G2, is crucial for achieving high yields with a broad range of boronic acids, including sterically hindered and electron-deficient partners.[1][8] The final reduction using iron powder and hydrazine hydrate is a practical and scalable choice, avoiding more expensive and hazardous reagents like catalytic hydrogenation with H₂/Pd.[9]
Caption: Workflow for the Suzuki-Miyaura/Reduction strategy.
Step 1: Suzuki-Miyaura Cross-Coupling
Protocol:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium precatalyst, XPhos Pd G2 (0.01-0.03 equiv.).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 4-substituted-3,5-dinitro-1H-pyrazole intermediate.
Step 2: Iron-Catalyzed Nitro Group Reduction
Protocol:
-
Dissolve the 4-substituted-3,5-dinitro-1H-pyrazole intermediate (1.0 equiv.) in ethanol or a similar protic solvent in a round-bottom flask.
-
Add iron powder (Fe, 5.0-10.0 equiv.) to the solution, resulting in a suspension.
-
Heat the mixture to reflux (approx. 78 °C for ethanol).
-
Carefully add hydrazine hydrate (5.0-10.0 equiv.) dropwise to the refluxing suspension. Caution: This addition can be exothermic.
-
Maintain the reflux and monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can often be purified by recrystallization or by flash column chromatography to yield the final 4-substituted-1H-pyrazole-3,5-diamine.
| Boronic Acid (R-B(OH)₂) | Product (R group) | Typical Yield (Step 1) | Typical Yield (Step 2) | Reference |
| Phenylboronic acid | Phenyl | ~95% | ~88% | [8] |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | ~96% | ~91% | [1][8] |
| Thiophen-2-ylboronic acid | Thiophen-2-yl | ~85% | ~75% | [8] |
| (E)-2-Phenylvinylboronic acid | (E)-Styryl | ~78% | ~69% | [9] |
Protocol II: Azo Coupling and Cyclization
This classical two-step procedure is particularly effective for synthesizing 4-arylazo-3,5-diamino-1H-pyrazoles, which are themselves important pharmacophores and can serve as precursors for other derivatives.[4][10] The strategy involves the formation of a diazonium salt, its coupling to an active methylene compound (malononitrile), and subsequent cyclization.
Causality & Expertise: The first step, diazotization, requires careful temperature control. Diazonium salts are high-energy intermediates and are unstable at room temperature, necessitating an ice bath (0-5 °C) to prevent decomposition.[10] The subsequent coupling reaction with malononitrile is a Japp-Klingemann type reaction. The final cyclization with hydrazine hydrate proceeds readily to form the thermodynamically stable pyrazole ring. This method is cost-effective and uses readily available starting materials.
Caption: Workflow for the Azo Coupling/Cyclization strategy.
Step 1: Synthesis of Arylazo Malononitrile Intermediate
Protocol:
-
Dissolve the substituted aniline (1.0 equiv.) in aqueous hydrochloric acid (e.g., 3 M HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve malononitrile (1.0 equiv.) and sodium acetate (NaOAc, 3.0 equiv.) in a suitable solvent like ethanol or water, and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring. A colored precipitate (typically yellow to red) should form.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the arylazo malononitrile intermediate. This product is often pure enough for the next step without further purification.
Step 2: Cyclization to Form the Pyrazole Ring
Protocol:
-
Suspend the arylazo malononitrile intermediate (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.2-2.0 equiv.) to the suspension.
-
Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration. Wash with cold ethanol and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
| Aniline Derivative | Product | Typical Overall Yield | Reference |
| Aniline | 4-(Phenyldiazenyl)-1H-pyrazole-3,5-diamine | Good | [10] |
| 4-Chloroaniline | 4-((4-Chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Good | [5] |
| 4-Hydroxyaniline | 4-((3,5-Diamino-1H-pyrazol-4-yl)diazenyl)phenol | Good | [4] |
Characterization and Validation
Trustworthy protocols require robust validation. The structures of the synthesized 4-substituted pyrazole-3,5-diamines should be confirmed using standard analytical techniques:
-
¹H-NMR: Expect to see characteristic signals for the aromatic/substituent protons, and broad singlets for the two NH₂ groups and the pyrazole NH. In DMSO-d₆, these amine and NH protons are readily observable.[5]
-
¹³C-NMR: Confirms the carbon framework of the pyrazole ring and the substituent.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the substituent and the conversion of nitro groups to amines.
-
Infrared (IR) Spectroscopy: Shows characteristic N-H stretching bands for the amine and pyrazole groups, typically in the 3200-3500 cm⁻¹ region.
Safety and Handling
-
Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: Can be explosive when isolated and dry. The protocols described herein use them in situ in cold aqueous solutions, which is a much safer practice. Never allow the reaction temperature to rise significantly during diazotization.
-
Palladium Catalysts: Are expensive and can be toxic. Handle with care and recycle where possible.
-
Solvents: Use appropriate precautions for flammable solvents like ethanol, dioxane, and ethyl acetate.
References
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Kryštof, V., Cankař, P., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link][1][8][9]
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Kryštof, V., Cankař, P., et al. (2017). Introduction section on the biological importance of 1H-pyrazole-3,5-diamine moiety. Organic & Biomolecular Chemistry. Available at: [Link][1]
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Jadhav, S. D., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies. Available at: [Link][5][6]
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Andersen, J. B., et al. (2015). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Advances. Available at: [Link][10]
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Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link][3]
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Al-Azmi, A. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Pyrazoles: Synthesis, Chemistry and Applications. Available at: [Link][7]
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Jadhav, S. D., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate. Available at: [Link][6]
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Talele, T. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][2]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link][11]
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Krystof, V., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura Coupling and Iron-Catalyzed Reduction. PubMed. Available at: [Link][9]
-
Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. Available at: [Link][12]
-
Kryštof, V., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry. Available at: [Link][4]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Available at: [Link][13]
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Application Notes & Protocols: A Researcher's Guide to the Vilsmeier-Haack Formylation of Pyrazole Derivatives
Introduction: The Strategic Importance of the Formyl Group in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and high-performance materials.[1][2][3][4] The functionalization of this versatile heterocycle is paramount for developing new chemical entities with tailored properties. Among the various synthetic transformations, the introduction of a formyl (-CHO) group, particularly at the C4 position, is of strategic importance. This aldehyde functionality serves as a versatile synthetic handle for a multitude of subsequent reactions, including condensations, oxidations, and reductive aminations, thereby opening pathways to complex molecular architectures.[5][6]
The Vilsmeier-Haack reaction stands out as the most efficient, mild, and widely adopted method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[7][8][9][10] Named after its developers, Anton Vilsmeier and Albrecht Haack, the reaction typically employs a chloroiminium salt, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][11] This guide provides an in-depth exploration of the reaction mechanism, offers field-proven experimental protocols, and discusses the vast applications of the resulting pyrazole-4-carbaldehydes for professionals in research and drug development.
Pillar 1: The Reaction Mechanism - An Electrophilic Substitution
The trustworthiness of a protocol is rooted in a fundamental understanding of its underlying mechanism. The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway. The process can be dissected into two primary stages: the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the pyrazole ring.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[8][10][12][13] This step is typically performed at low temperatures (0 to -10 °C) to control the exothermic nature of the reaction and ensure the stability of the reagent.[14]
-
Electrophilic Attack and Formylation: The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. The C4 position is the most common site of attack due to its higher electron density and steric accessibility compared to the C3 and C5 positions, especially in N-substituted pyrazoles.[5][15][16] The electrophilic attack disrupts the aromaticity of the pyrazole ring, forming a cationic sigma complex.
-
Re-aromatization and Hydrolysis: A base (often DMF itself) abstracts the proton from the C4 position, restoring the aromaticity of the ring and yielding an iminium salt intermediate. This intermediate is stable until the reaction is quenched. During aqueous workup, the iminium salt is readily hydrolyzed to afford the final pyrazole-4-carbaldehyde.[8][10]
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway for the Vilsmeier-Haack formylation of a generic 1-substituted pyrazole.
Caption: Reaction mechanism of pyrazole formylation.
Pillar 2: Experimental Protocols & Field-Proven Insights
The success of the Vilsmeier-Haack reaction hinges on careful control of stoichiometry, temperature, and workup procedures. Below are two detailed protocols for common applications.
Protocol 1: General Procedure for C4-Formylation of N-Substituted Pyrazoles
This protocol is broadly applicable for the synthesis of 1,3-disubstituted and 1,5-disubstituted pyrazole-4-carbaldehydes. The example is adapted from procedures for synthesizing 5-chloro-1H-pyrazole-4-carbaldehydes.[5][15]
Materials:
-
N-Substituted Pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 4.0 eq as reagent, can also be used as solvent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4.0 eq). Cool the flask to -10 °C to 0 °C using an ice-salt or acetone-dry ice bath.
-
Scientist's Insight: Anhydrous conditions are critical. Any moisture will hydrolyze the POCl₃ and the Vilsmeier reagent, significantly reducing the yield.[17]
-
-
Add POCl₃ (4.0 eq) dropwise via the dropping funnel to the cooled DMF over 15-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Scientist's Insight: This addition is exothermic. Slow, controlled addition is crucial to prevent reagent decomposition and side reactions. A viscous, white precipitate of the Vilsmeier reagent may form.[14]
-
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
-
Reaction with Pyrazole: Dissolve the N-substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or an appropriate solvent like DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (typically between 70-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Insight: The required temperature and time depend heavily on the electron density of the pyrazole substrate. Electron-rich pyrazoles react faster and at lower temperatures, while those with electron-withdrawing groups may require prolonged heating at higher temperatures.[15]
-
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Scientist's Insight: This quenching step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde. Perform this in a well-ventilated fume hood.
-
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. The product often precipitates as a solid.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., EtOAc or DCM, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.
Protocol 2: One-Pot Cyclization and Formylation from Hydrazones
A powerful variation of this reaction involves using hydrazones of methyl ketones as starting materials. The Vilsmeier reagent facilitates both the cyclization to form the pyrazole ring and the subsequent formylation at the C4 position in a single pot.[17][18][19]
Procedure:
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent from POCl₃ (3.0 eq) and anhydrous DMF (3.0 eq) at 0 °C as described in Protocol 1.
-
Reaction with Hydrazone: Add the ketone hydrazone (1.0 eq), either neat or as a solution in DMF, to the pre-formed reagent at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.[17]
-
Workup and Purification: Follow the workup and purification steps (6-10) as detailed in Protocol 1. This method provides an efficient route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes directly from simple ketone precursors.[17]
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the general experimental workflow for the Vilsmeier-Haack formylation.
Caption: High-level experimental workflow diagram.
Pillar 3: Substrate Scope, Regioselectivity, and Data
The Vilsmeier-Haack reaction is robust and tolerates a wide range of functional groups. However, its efficiency and regioselectivity can be influenced by the substitution pattern on the pyrazole ring.
Regioselectivity:
-
N-Substituted Pyrazoles: Formylation occurs almost exclusively at the C4 position.[14][16]
-
NH-Pyrazoles: Unsubstituted pyrazoles often fail to undergo formylation under standard conditions, as the acidic NH proton can be abstracted, deactivating the ring. N-protection is generally required.[16]
-
Fused Pyrazoles: In fused systems like pyrazolo[3,4-b]pyridines, the regioselectivity is more complex and depends on the specific isomer and saturation level of the fused ring.[14][21]
Substrate Scope and Yields:
The following table summarizes representative examples from the literature, showcasing the versatility of the reaction.
| Entry | Pyrazole Substrate | Reagent Eq. (POCl₃/DMF) | Conditions | Product | Yield (%) | Reference |
| 1 | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 4.0 / 4.0 | 70 °C, 24 h | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde* | 48% | [14] |
| 2 | 5-chloro-1-phenyl-3-propyl-1H-pyrazole | 3.0 / 3.0 | 120 °C, 2 h | 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde | 89% | [15] |
| 3 | 5-chloro-1-(2-hydroxyethyl)-3-propyl-1H-pyrazole | 3.0 / 3.0 | 120 °C, 8 h | 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde** | 58% | [15] |
| 4 | Acetophenone (2,6-dichloro-4-trifluoromethyl)phenylhydrazone | 3.0 / 3.0 | 80-90 °C, 4 h | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 85% | [17] |
*Note: In this case, the reagent also induced a chlorination of the ether side chain. **Note: The hydroxyl group was substituted by a chlorine atom under the reaction conditions.
Applications in Drug Discovery and Beyond
Pyrazole-4-carbaldehydes are not merely synthetic endpoints but powerful intermediates for generating molecular diversity. Their applications are extensive:
-
Synthesis of Fused Heterocycles: They are key precursors for synthesizing condensed pyrazole systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant biological interest.[14][21]
-
Biologically Active Molecules: The formyl group can be readily converted into Schiff bases, oximes, and other functionalities to produce compounds with potent anticancer, antibacterial, anti-inflammatory, and antifungal activities.[6][7][11][22]
-
Advanced Materials: These aldehydes are used to construct fluorescent sensors, materials for solar cells, and organic light-emitting diodes (OLEDs), where the pyrazole core and its substituents can be tuned to achieve desired photophysical properties.[14]
Conclusion
The Vilsmeier-Haack formylation is an indispensable tool in the synthetic chemist's arsenal for the functionalization of pyrazole derivatives. Its operational simplicity, broad substrate scope, and high regioselectivity make it the premier choice for introducing the crucial C4-formyl group. By understanding the underlying mechanism and adhering to robust, field-tested protocols, researchers can reliably access pyrazole-4-carbaldehydes, unlocking a gateway to novel therapeutics and advanced materials. This guide serves as a foundational resource to empower scientists in leveraging this powerful reaction to its full potential.
References
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Gaily, A. et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373. Available at: [Link]
-
Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Kumari, S. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27593-27622. Available at: [Link]
-
Popov, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 188-203. Available at: [Link]
-
Rajput, A. P. et al. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(6), 10376-10388. Available at: [Link]
-
El-Gharably, A. A. et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Pharmaceutical Research International, 34(46A), 1-13. Available at: [Link]
-
Lokhande, P. D. et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Available at: [Link]
-
Popov, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Popov, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
-
Šačkus, A. et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691. Available at: [Link]
-
Kumari, S. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
Attaryan, H. et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Available at: [Link]
-
Rajput, A. P. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available at: [Link]
-
Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
Sharma, S. et al. (2022). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen, 11(10), e202200130. Available at: [Link]
-
Bansal, R. K. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Available at: [Link]
-
Chemistry Steps. (N.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (N.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Roohi, L. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroindol-2-ylidene)malonaldehyde. Current Chemistry Letters, 2, 187-194. Available at: [Link]
-
Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]
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Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available at: [Link]
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Rakesh, K. P. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1865. Available at: [Link]
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Quiroga, J. et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(17), 5349. Available at: [Link]
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Sridhar, D. et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Organic Preparations and Procedures International, 36(4), 365-370. Available at: [Link]
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Sharma, P. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]
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Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. Available at: [Link]
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Application Note: 4-Bromo-1-phenyl-1H-pyrazole as a Versatile Building Block in Modern Agrochemical Synthesis
Abstract
The pyrazole heterocyclic core is a cornerstone in the development of high-performance agrochemicals, valued for its broad spectrum of biological activities.[1][2] This application note provides an in-depth guide to the synthetic utility of 4-Bromo-1-phenyl-1H-pyrazole, a key intermediate for creating novel fungicides and insecticides. We will explore its strategic importance, detail robust protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and explain the causal chemistry behind these transformations. This document is intended for researchers and process development scientists in the agrochemical industry, offering both theoretical grounding and practical, field-proven methodologies.
The Strategic Importance of the Pyrazole Scaffold
Pyrazole derivatives are integral to modern crop protection, forming the active core of numerous commercial pesticides.[3][4] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a stable and synthetically versatile scaffold.[2] This structure is a privileged pharmacophore, capable of interacting with a wide range of biological targets in fungi, insects, and weeds.[5][6]
Agrochemicals derived from pyrazoles include:
-
Fungicides: Many pyrazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[7]
-
Insecticides: Phenylpyrazole insecticides, such as Fipronil, function as potent blockers of GABA-gated chloride channels in the central nervous system of insects.[8]
-
Herbicides: Certain pyrazole derivatives have been developed as effective herbicides that target key enzymes in plant biosynthesis pathways.[9]
The utility of this compound stems from the strategic placement of the bromine atom at the C4 position. This halogen serves as an excellent leaving group and a versatile synthetic handle for introducing molecular complexity through modern cross-coupling chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development.
| Property | Value | Reference |
| CAS Number | 15115-52-3 | [12][13] |
| Molecular Formula | C₉H₇BrN₂ | [12] |
| Molecular Weight | 223.07 g/mol | [12] |
| Physical Form | Solid | [12] |
| Purity | Typically ≥97% | [12] |
| Storage | Store at room temperature or under refrigeration. | [12] |
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Diagram 1: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for synthesizing 4-aryl or 4-heteroaryl pyrazoles.[14][15] These structures are common in advanced fungicide and herbicide candidates.[16]
Causality and Mechanism: The reaction is catalyzed by a Palladium(0) species. The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[17] The choice of ligand (e.g., from XPhos or Ruphos precatalysts) is critical for stabilizing the palladium catalyst and facilitating the reaction with a wide range of substrates.[17][18]
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Heck Coupling
The Heck reaction enables the synthesis of 4-alkenyl-1-phenyl-pyrazoles by coupling the starting material with various alkenes.[19] This transformation is valuable for creating compounds with different spatial arrangements and electronic properties, which can be crucial for optimizing biological activity. The reaction mechanism is also palladium-catalyzed but proceeds through migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination.[20]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, justifications, and expected outcomes.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol provides a general method for arylating the pyrazole core, a key step in building many fungicidal scaffolds.
Workflow Overview:
Diagram 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.
1. Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 223.07 | 1.00 g | 4.48 mmol | Starting material (limiting reagent). |
| 4-Methoxyphenylboronic acid | 151.96 | 0.81 g | 5.38 mmol | Coupling partner (1.2 equivalents to ensure full conversion). |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 259 mg | 0.22 mmol | Pd(0) catalyst (5 mol% loading is typical for robust coupling). |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.24 g | 8.96 mmol | Base is essential to activate the boronic acid for transmetalation. |
| 1,4-Dioxane | - | 20 mL | - | Anhydrous polar aprotic solvent, good for solubilizing reagents. |
| Water | - | 5 mL | - | Co-solvent required for the Suzuki reaction mechanism. |
2. Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g), 4-methoxyphenylboronic acid (0.81 g), and potassium carbonate (1.24 g).
-
Purging: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (259 mg).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
3. Expected Results & Characterization:
-
Product: 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
-
Appearance: White to off-white solid.
-
Yield: 80-95% (expected).
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-7.2 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃).
-
MS (ESI+): m/z calculated for C₁₆H₁₄N₂O [M+H]⁺: 251.11; found 251.1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvent.3. Ineffective base. | 1. Use fresh catalyst or a more robust pre-catalyst (e.g., XPhos Pd G2). Ensure proper inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvents.3. Use a stronger base like K₃PO₄ or Cs₂CO₃; ensure it is finely powdered. |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Reaction temperature too high.2. Presence of oxygen. | 1. Lower the reaction temperature.2. Improve inert gas purging technique throughout the setup and reaction. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | Use a less polar solvent system for chromatography. In some cases, a different catalyst system that doesn't generate this byproduct may be necessary. |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient creation of diverse molecular libraries. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage this building block in the discovery and development of next-generation crop protection solutions.
References
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- The Role of Pyrazole Derivatives in Modern Chemical Synthesis. (n.d.).
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (n.d.). ijrpr.
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Semantic Scholar.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.).
- Saeed, A., et al. (2020). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
- WO2020188376A1 - A process for synthesis of fipronil. (n.d.).
- EP 2542531 B1 - PROCESS FOR SYNTHESIS OF FIPRONIL. (n.d.).
- WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles. (n.d.).
- EP2069311B1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles. (n.d.).
- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
- Liu, X., et al. (2015).
- Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
- Pyrazoles and Heck Reaction. (n.d.).
- Zhang, H., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.).
- Reddy, T. R., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)
- Hylsová, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Synthetic route for the title compounds. (n.d.).
- Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.
- This compound | 15115-52-3. (n.d.). Sigma-Aldrich.
- 15115-52-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.).
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Application Note & Protocol: Regioselective Bromination of 1-Phenyl-1H-pyrazole
Abstract
This document provides a comprehensive, field-proven protocol for the regioselective bromination of 1-phenyl-1H-pyrazole to synthesize 4-bromo-1-phenyl-1H-pyrazole. Brominated pyrazoles are pivotal intermediates in medicinal chemistry and materials science, serving as versatile building blocks for cross-coupling reactions.[1] This guide moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the choice of reagents and conditions, ensuring a robust and reproducible procedure. We detail the complete workflow from reaction setup and safety protocols to product purification and characterization, designed for researchers in organic synthesis and drug development.
Scientific Rationale and Mechanistic Insight
The bromination of 1-phenyl-1H-pyrazole is a classic example of electrophilic aromatic substitution (EAS). The pyrazole ring system is electron-rich and thus highly susceptible to attack by electrophiles.[2]
1.1. Regioselectivity: Pyrazole C4 vs. Phenyl Ring
-
Kinetic Control in Neutral/Mildly Acidic Media: Molecular orbital calculations and experimental evidence confirm that the C4 position of the pyrazole ring is the most nucleophilic and sterically accessible site.[3] Therefore, under kinetically controlled conditions, such as using molecular bromine in an inert solvent like chloroform or acetic acid, electrophilic attack occurs selectively at the C4 position.[3] This is the basis for the protocol detailed herein.
-
Reaction under Strongly Acidic Conditions: It is crucial to understand how reaction conditions dictate the outcome. In strongly acidic media like concentrated sulfuric acid, the pyrazole ring's nitrogen atoms become protonated. This protonation effectively deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophile (Br⁺) will preferentially attack the less deactivated phenyl ring, typically yielding the para-substituted product, 1-(4-bromophenyl)-1H-pyrazole.[3] This highlights the importance of solvent and catalyst choice in directing regioselectivity.
1.2. Choice of Brominating Agent
While various brominating agents like N-Bromosuccinimide (NBS) are effective[1][4], this protocol utilizes elemental bromine (Br₂). Molecular bromine is a potent and reliable electrophile for this transformation. The reaction proceeds without the need for a Lewis acid catalyst due to the high reactivity of the pyrazole substrate.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Supplier / Grade |
| 1-Phenyl-1H-pyrazole | C₉H₈N₂ | 144.17 | 10.0 | 1.44 g | Sigma-Aldrich, ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL | Fisher Scientific, ACS Grade |
| Bromine | Br₂ | 159.81 | 10.5 | 0.54 mL (1.68 g) | Acros Organics, ≥99.5% |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | ~2 g | VWR, ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~5 g | EMD Millipore, ACS Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | J.T. Baker, HPLC Grade |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | ~5 g | Alfa Aesar, Anhydrous |
| Deionized Water | H₂O | 18.02 | - | 200 mL | In-house |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Fume hood
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (beakers, Erlenmeyer flasks, chromatography column if needed)
-
Analytical instruments: NMR spectrometer, FT-IR spectrometer, Mass spectrometer
CRITICAL SAFETY PROTOCOLS
Elemental Bromine is extremely toxic, corrosive, and a strong oxidizing agent. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): All operations must be conducted wearing a lab coat, closed-toe shoes, safety goggles, and a face shield.[5] Use heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile); do not use thin disposable gloves.[5]
-
Ventilation: All handling of bromine MUST be performed inside a certified chemical fume hood with the sash positioned as low as possible.[5]
-
Spill Management: Keep a neutralizing agent readily accessible. A 1 M solution of sodium thiosulfate (Na₂S₂O₃) should be prepared and available to neutralize any spills.[6] In case of a spill, evacuate the area, notify safety personnel, and cover the spill with the thiosulfate solution before absorbing with an inert material.[7]
-
First Aid:
-
Inhalation: Fatal if inhaled.[7] Move the person to fresh air immediately and seek urgent medical attention. If breathing is difficult, provide oxygen.[5][6]
-
Skin Contact: Causes severe skin burns.[7] Immediately flush the skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Causes severe eye damage.[7] Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Part A: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Add 1-phenyl-1H-pyrazole (1.44 g, 10.0 mmol) to the flask.
-
Add glacial acetic acid (20 mL) and stir until the substrate is fully dissolved.
-
Set up a dropping funnel securely over the flask.
Part B: Bromine Addition and Reaction
-
CRITICAL: In a fume hood, carefully measure bromine (0.54 mL, 10.5 mmol) and dilute it with 5 mL of glacial acetic acid in the dropping funnel.
-
While vigorously stirring the pyrazole solution, add the bromine solution dropwise over 15-20 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C. An exothermic reaction will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part C: Work-up and Quenching
-
Cool the reaction mixture again in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing ~100 mL of ice-cold deionized water.
-
To quench the excess unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise with stirring until the characteristic orange/brown color of bromine disappears.[8]
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate (or a saturated aqueous solution) until effervescence ceases and the pH is ~7-8. A precipitate of the crude product may form.
Part D: Product Isolation and Purification
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford this compound as a white or off-white solid.[1]
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically > 85%.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the phenyl protons and two distinct singlets for the pyrazole C3-H and C5-H protons. The disappearance of the C4-H signal from the starting material (around 6.4-6.5 ppm) is a key indicator of successful bromination.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show a signal for the C-Br carbon (C4) at a characteristic chemical shift (typically 90-100 ppm) and other aromatic carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for aromatic C-H stretching, C=C and C=N ring stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) at the molecular ion peak [M]⁺ and [M+2]⁺.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss during work-up. | Extend reaction time and monitor by TLC. Ensure pH is fully neutralized before extraction to prevent loss of product as a salt. |
| Product is an oil or difficult to crystallize | Presence of impurities or residual solvent. | Re-purify using column chromatography on silica gel. Ensure the product is completely dry using a vacuum oven at low heat. |
| Dibromination or Phenyl-ring bromination | Reaction temperature too high; incorrect solvent. | Strictly maintain the reaction temperature at 0-5 °C during bromine addition. Ensure a non-protonating solvent like acetic acid or chloroform is used.[3] |
References
-
Bromine handling and safety. (n.d.). Slideshare. Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021). Retrieved from [Link]
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.).
-
Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.Journal of the Mexican Chemical Society, 55(4), 238-241.
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). International Journal of ChemTech Research.
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Brian, I., & Finar, I. L. (1958). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(5), 757-762. Retrieved from [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved from [Link]
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Catalytic Applications of 4-Bromo-1-phenyl-1H-pyrazole Complexes: Application Notes and Protocols
Introduction: The Versatility of Pyrazole-Based Ligands in Catalysis
Pyrazole derivatives have emerged as a significant class of N-heterocyclic ligands in the field of homogeneous catalysis. Their utility stems from their strong σ-donating properties, ease of synthesis, and the ability to tune their steric and electronic properties through substitution on the pyrazole ring. The introduction of a bromo-substituent, as in 4-Bromo-1-phenyl-1H-pyrazole, offers a handle for further functionalization of the ligand itself or can influence the electronic properties of the resulting metal complex, thereby modulating its catalytic activity.
This guide provides a comprehensive overview of the catalytic applications of transition metal complexes featuring the this compound ligand, with a particular focus on palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers in organic synthesis and drug development with a practical framework for employing these versatile catalysts.
PART 1: Synthesis of a Pre-catalyst: Bis(this compound)palladium(II) Dichloride
The synthesis of the palladium pre-catalyst is a critical first step. The following protocol describes a general and reliable method for the preparation of a Pd(II) complex with this compound. The causality behind this experimental design lies in the facile coordination of the pyrazole nitrogen to the palladium center.
Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for filtration and washing
Procedure:
-
Preparation: In a 100 mL Schlenk flask, add Palladium(II) chloride (1.0 mmol).
-
Ligand Addition: To the same flask, add this compound (2.2 mmol, 2.2 equivalents).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the resulting suspension under an inert atmosphere at room temperature for 24 hours. The color of the suspension will typically change from a brownish-red (PdCl₂) to a yellow or pale-orange solid.
-
Isolation: After 24 hours, collect the solid product by vacuum filtration.
-
Washing: Wash the isolated solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the Bis(this compound)palladium(II) dichloride complex as a stable solid.
Characterization: The synthesized complex should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.
PART 2: Catalytic Application in Suzuki-Miyaura Cross-Coupling
One of the most powerful applications of palladium-pyrazole complexes is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. The this compound ligand can enhance the stability and activity of the palladium catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid, catalyzed by the in-house synthesized Bis(this compound)palladium(II) dichloride. The choice of a mild base like potassium carbonate and a mixed solvent system is crucial for achieving high yields and broad substrate scope.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(this compound)palladium(II) dichloride (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Bis(this compound)palladium(II) dichloride (0.01 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the tube.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (typically 4-12 hours). Alternatively, the reaction can be performed in a microwave reactor for a significantly shorter duration. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Substrate Scope and Yields
The following table summarizes the typical performance of the Bis(this compound)palladium(II) dichloride catalyst in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid. This data is representative and based on results obtained with structurally similar pyrazole-palladium catalysts.[1][2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Biphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |
| 3 | 4-Bromotoluene | 4-Methylbiphenyl | 96 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
PART 3: Mechanistic Insights and Workflow Visualization
A thorough understanding of the reaction mechanism and experimental workflow is essential for troubleshooting and optimization.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The pyrazole ligand remains coordinated to the palladium center throughout the cycle, influencing its stability and reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the logical flow of the entire process, from the synthesis of the pre-catalyst to the final purification of the cross-coupling product.
Caption: Experimental workflow for the synthesis and application of the pyrazole-palladium catalyst.
Conclusion and Future Outlook
The this compound ligand serves as an effective ancillary ligand for palladium in catalytic applications, particularly in Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic potential of these complexes. Future work in this area could involve the synthesis of complexes with other transition metals, the exploration of a broader range of catalytic transformations, and the development of asymmetric catalytic systems based on chiral pyrazole ligands. The inherent tunability of the pyrazole scaffold ensures that it will remain a fertile ground for the discovery of novel and efficient catalysts.
References
-
Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(34), 18394-18415. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Chen, W., et al. (2015). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 20(7), 12566-12581. [Link]
-
Singleton, D. A., & Matyjaszewski, K. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Part I. Synthesis, spectral and thermal studies, and antitumor evaluation. Journal of Thermal Analysis and Calorimetry, 106(2), 489-494. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477–16480. [Link]
-
Augustyniak, A. W., et al. (2016). Palladium nanoparticles supported on a nickel pyrazolate metal organic framework as catalyst for Suzuki and carbonylative Suzuki couplings. Catalysis Science & Technology, 6(22), 8043-8049. [Link]
-
Hassan, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4500. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2(4), 481–521. [Link]
-
Kambe, N., et al. (2007). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Letters in Organic Chemistry, 4(1), 1-4. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-1-phenyl-1H-pyrazole
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging cross-coupling reactions. The Suzuki-Miyaura coupling of 4-bromo-1-phenyl-1H-pyrazole is a prime example—a transformation critical for synthesizing scaffolds in pharmaceuticals and agrochemicals, yet one that is often accompanied by specific challenges.[1] Heteroaryl halides, particularly those rich in nitrogen, can present unique obstacles such as catalyst inhibition and competing side reactions.[2][3]
This guide is structured from my field experience to provide not just protocols, but a foundational understanding of the reaction's mechanics. We will address common failure points with direct, actionable solutions and explore optimization strategies to help you achieve high yields and product purity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the this compound. What are the primary factors to investigate?
A1: Low conversion is typically rooted in one of three areas: the catalyst system's activity, the reaction conditions, or the integrity of your reagents.
-
Catalyst System Inactivity: The C-Br bond at the C4 position of the pyrazole ring can be less reactive than in other systems.[4] Your catalyst must be active enough to overcome this barrier.
-
Oxidative Addition is Too Slow: The first step, oxidative addition of the palladium(0) catalyst into the C-Br bond, is often rate-limiting. Standard catalysts like Pd(PPh₃)₄ may require high temperatures and long reaction times.[1] Consider switching to a more robust system using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[5] Modern pre-catalysts like XPhos-Pd-G2 or RuPhos-Pd-G2 are often excellent starting points as they are air-stable and highly active.[6][7]
-
Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] Using a higher catalyst loading or a ligand that effectively shields the metal center can mitigate this.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: Suzuki couplings require thermal energy. A reaction that is too cool will be sluggish or fail entirely.[5] A systematic temperature screen, for instance from 80°C to 120°C, is recommended. One study on a similar 4-halopyrazole found a sharp yield increase when moving from 60°C to 90°C, but a decrease at 100°C, indicating a critical temperature optimum.[1]
-
Improper Base/Solvent Combination: The base is not just a spectator; it is essential for activating the boronic acid for the transmetalation step.[8][9] A weak or partially soluble base can halt the catalytic cycle. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[6][10] The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, is crucial for dissolving both the organic reagents and the inorganic base.[1][11]
-
-
Reagent Integrity:
-
Degraded Boronic Acid: Boronic acids can slowly degrade on the shelf, especially in the presence of moisture, leading to protodeboronation. Ensure your boronic acid is pure and dry.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Failure to properly degas solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction is a very common cause of failure.[13]
-
Q2: I'm observing significant debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
A2: Debromination occurs when the aryl halide is reduced to an arene instead of coupling. This is primarily caused by palladium-hydride (Pd-H) species.[5]
-
Source of Hydrides: The most common source of hydrides is water or other protic impurities reacting with the palladium catalyst. While water is often a necessary co-solvent, using rigorously anhydrous organic solvents and high-purity reagents is crucial.
-
Temperature Effect: Debromination often has a higher activation energy than the desired coupling.[5] Therefore, lowering the reaction temperature can selectively disfavor this side reaction. This is where a more active catalyst system is beneficial, as it can enable the desired coupling to occur at a milder temperature where debromination is less prevalent.[5]
Q3: Homocoupling of the boronic acid (forming a biaryl byproduct) is significant. What causes this and how can it be prevented?
A3: Boronic acid homocoupling is a common side reaction, primarily promoted by the presence of oxygen.[5]
-
Maintain a Strict Inert Atmosphere: This is the most critical factor. Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that your reaction vessel is kept under a positive pressure of an inert gas from start to finish.[12][13]
-
Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is standard to drive the reaction to completion, a large excess can sometimes favor homocoupling.
-
Temperature Control: Elevated temperatures can sometimes increase the rate of homocoupling.[5] If this is a persistent issue, attempt the reaction at a lower temperature in conjunction with a more active catalyst.
Q4: My catalyst appears to be decomposing (the reaction mixture turns black rapidly). What are the causes and solutions?
A4: The formation of palladium black (finely divided Pd(0) metal) indicates catalyst precipitation and decomposition, which removes it from the catalytic cycle.
-
Excessive Heat: This is a primary cause of catalyst decomposition.[14] If the solution turns black immediately upon heating, your set temperature is likely too high for the chosen catalyst/ligand system. Reduce the temperature by 10-20°C.
-
Ligand Dissociation/Degradation: The ligand's job is to stabilize the palladium center. If the ligand is not robust enough at the reaction temperature or if the Pd:ligand ratio is incorrect, the palladium atom can become "naked" and precipitate. For bidentate ligands, a 1:1 Pd:ligand ratio is typical, while for monodentate ligands, a 1:2 or higher ratio is needed to ensure the metal center remains coordinated. Using robust, bulky phosphine ligands can improve catalyst stability.[5]
-
Oxygen Exposure: As mentioned, oxygen degrades the active catalyst and can lead to the formation of palladium black.
Q5: Purification is difficult due to persistent byproducts. What are some strategies to improve product isolation?
A5: The most effective purification strategy is to optimize the reaction to minimize byproducts in the first place. When that isn't enough, consider these approaches:
-
Optimize for Full Conversion: The most common purification challenge is separating the desired product from unreacted this compound. Focus on optimizing the reaction conditions (as described in Q1) to consume all of the starting material.
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its homocoupled byproduct can often be removed with an aqueous base wash (e.g., 1M NaOH) during the workup, as they are more acidic than the desired product.
-
Chromatography: Column chromatography on silica gel is the standard method for purification.[15] A systematic approach to finding the right eluent system using TLC is essential. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone).[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (catalyst, ligand, base, solvent) for coupling this compound?
A1: For a challenging substrate like this, starting with a robust, modern catalyst system is advisable. Below is a reliable set of starting conditions for initial screening.
| Component | Recommendation | Equivalents/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv. | Limiting Reagent |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equiv. | Slight excess drives the reaction to completion.[5] |
| Pre-catalyst | XPhos-Pd-G2 or RuPhos-Pd-G2 | 1 - 3 mol% | Highly active, air-stable, and effective for heteroaryl couplings.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Strong bases that are effective in activating boronic acids.[6][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 ratio) | ~0.1 M concentration | A common and effective solvent system for Suzuki reactions.[10][15] |
| Temperature | 90 - 110 °C | - | A good starting range to ensure sufficient energy for C-Br activation.[1] |
Q2: How do I select the optimal ligand for this specific substrate?
A2: Ligand selection is critical and depends on balancing reactivity with stability. For heteroaryl bromides, the goal is to accelerate the rate-determining oxidative addition step without promoting side reactions.
-
Electron-Rich & Bulky Ligands: Ligands like Buchwald's dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) are the gold standard.[5][6] Their bulkiness promotes the reductive elimination step, while their electron-donating nature increases electron density on the palladium, facilitating its insertion into the C-Br bond.
-
Screening: If yields are low with one ligand, it is often worthwhile to screen another from the same class. For example, if XPhos gives a moderate yield, trying SPhos or RuPhos is a logical next step, as subtle steric and electronic differences can have a large impact.
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that are strong sigma-donors and can provide high catalyst stability and activity.
Q3: What is the role of the base, and how does its choice impact the reaction yield?
A3: The base plays a multifaceted and essential role in the catalytic cycle.[9] Its primary function is to activate the boronic acid. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic borate species (e.g., [RB(OH)₃]⁻).[8][16] This "ate" complex is much more reactive and readily transfers its organic group to the palladium center during the transmetalation step.
The choice of base matters significantly:
-
Strength: Stronger bases (K₃PO₄, Cs₂CO₃, KOH) are generally more effective than weaker ones (Na₂CO₃, K₂CO₃) because they more readily form the active borate species.[17][18]
-
Solubility: The base must have some solubility in the reaction medium to be effective. This is why a water co-solvent is crucial when using inorganic bases. The choice of cation (e.g., Cs⁺ vs. K⁺ vs. Na⁺) can also influence solubility and reactivity.
-
Substrate Compatibility: If your boronic acid or product has base-sensitive functional groups (like esters), a milder base such as K₂CO₃ or even KF might be necessary, though this may require a more active catalyst or higher temperatures to achieve a good yield.[16]
Q4: How critical is temperature, and how should it be optimized?
A4: Temperature is one of the most critical parameters to optimize. It directly influences reaction rate, catalyst stability, and the prevalence of side reactions.[5]
-
Too Low: Insufficient thermal energy will result in slow or incomplete oxidative addition, leading to poor conversion.
-
Too High: Excessive heat can cause catalyst decomposition (precipitation of Pd black), accelerate side reactions like debromination, and potentially degrade sensitive starting materials or products.[1][14]
Optimization Strategy:
-
Start at a moderate temperature, such as 90°C.
-
Monitor the reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
If conversion is low after several hours, increase the temperature in 10°C increments.
-
If you observe significant byproduct formation or catalyst decomposition, decrease the temperature and consider switching to a more active catalyst that can operate under milder conditions.
Q5: Are there any specific considerations for the boronic acid partner when coupling with this bromopyrazole?
A5: Yes, the nature of the boronic acid can influence the reaction's success.
-
Electronic Effects: Electron-rich arylboronic acids tend to react faster than electron-deficient ones, as the electron-donating groups make the organic moiety more nucleophilic and facilitate transmetalation.[3]
-
Steric Hindrance: Very bulky boronic acids (e.g., those with ortho-substituents) can slow down the transmetalation step. Overcoming this may require a more active catalyst, a different ligand, or higher temperatures.
-
Heteroaryl Boronic Acids: Some heteroaryl boronic acids (e.g., those derived from pyridine or furan) can be unstable, particularly at higher temperatures, and prone to protodeboronation.[10][19] For these substrates, using milder conditions, shorter reaction times, or switching to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol provides a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos-Pd-G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized and degassed (2 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G2 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[12]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the disappearance of the starting bromopyrazole. Typical reaction times can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.
Protocol 2: Microwave-Assisted Protocol for Rapid Optimization
Microwave irradiation can dramatically accelerate the reaction, allowing for rapid screening of conditions.[1][17]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Aryl or heteroaryl boronic acid (0.65 mmol, 1.3 equiv.)
-
Pd(PPh₃)₄ (0.01 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.25 mmol, 2.5 equiv.)
-
DME (3 mL) and Water (1.2 mL)[1]
Procedure:
-
Setup: In a 10 mL microwave reaction vial, combine all solid reagents: this compound, the boronic acid, Cs₂CO₃, and Pd(PPh₃)₄.[1]
-
Solvent Addition: Add the DME and water.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-30 minutes. Use the instrument's stir function.
-
Work-up & Purification: After the reaction, cool the vial to room temperature (using compressed air if available). Work up and purify the product as described in Protocol 1.
Part 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
KCIL Chemofarbe Group. (2022-2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 778-782. Retrieved from [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 26(1), 1-13. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(15), 58-66. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(2), 761-777. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram]. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. Retrieved from [Link]
-
Gorgani, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(10), 16165-16178. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online forum post]. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Retrieved from [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5199. Retrieved from [Link]
-
Altenhoff, A. P., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(46), 15195-15201. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Table from publication]. Retrieved from [Link]
Sources
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- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-1-phenyl-1H-pyrazole by Crystallization
Welcome to the Technical Support Center for the purification of 4-Bromo-1-phenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, reliable method for its purification by crystallization. As a Senior Application Scientist, I have curated this information to not only provide step-by-step protocols but also to offer insights into the scientific rationale behind these procedures, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Crystallization is a powerful and scalable technique for the purification of solid organic compounds. However, achieving high purity and yield requires a careful selection of solvents and a systematic approach to troubleshooting common issues. This guide will provide you with the necessary tools to successfully purify your this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the crystallization of this compound.
Q1: What are the most common impurities I should be aware of when purifying this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common method for the synthesis of 4-bromopyrazoles involves the bromination of the corresponding pyrazole.[1] Therefore, potential impurities include:
-
Unreacted 1-phenyl-1H-pyrazole: This is a common impurity if the bromination reaction did not go to completion.
-
Regioisomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
-
Di-brominated pyrazoles: Over-bromination can lead to the formation of di-bromo species.
-
Residual brominating agents and their byproducts: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.
-
Solvent residues: Residual solvents from the reaction or initial work-up can also be present.
Q2: How do I choose the best solvent for the crystallization of this compound?
A2: The ideal solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is a moderately polar compound, a mixed solvent system is often effective. Based on protocols for similar compounds, good starting points are:
-
Ethanol/Water: The compound is likely soluble in hot ethanol and insoluble in water.
-
Ethyl Acetate/Hexane: Ethyl acetate is a good solvent, while hexane acts as an anti-solvent.[2]
-
Chloroform: Slow evaporation from a chloroform solution has been reported for a similar compound.[3]
A systematic solvent screen is the best approach to identify the optimal system for your specific needs.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates as a liquid phase instead of a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound. To remedy this, you can:
-
Add more of the "good" solvent: This will decrease the supersaturation and lower the temperature at which precipitation begins.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.
-
Use a seed crystal: Adding a small, pure crystal of your compound can induce crystallization at a lower temperature.
-
Try a different solvent system: A solvent system with a lower boiling point might be beneficial.
Q4: My crystallization yield is very low. How can I improve it?
A4: Low yield can be frustrating. Here are some tips to improve your recovery:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound.
-
Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the mother liquor: If a significant amount of your compound remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second crystallization.
-
Check the purity of your starting material: If your crude material has a very low purity, a single crystallization may not be sufficient, and a significant portion may be lost with the impurities.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated. | 1. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration of the compound. 4. Cool the solution in an ice-salt bath to achieve a lower temperature. |
| Crystals form too quickly. | The solution is too concentrated, or the cooling is too rapid. | 1. Re-heat the solution to redissolve the crystals. 2. Add a small amount of the "good" solvent (e.g., ethanol or ethyl acetate) to slightly decrease saturation. 3. Allow the solution to cool slowly at room temperature before moving to an ice bath. |
| The resulting crystals are colored. | Colored impurities are present in the crude material. | 1. Perform a hot filtration of the dissolved crude material to remove any insoluble colored impurities. 2. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be cautious as charcoal can also adsorb your product, potentially lowering the yield. |
| The crystals are very fine needles or powder. | Nucleation was too rapid, leading to the formation of many small crystals. | 1. Use a solvent system that promotes slower crystal growth. 2. Cool the solution very slowly. An insulated container or a Dewar flask can be used for this purpose. 3. Consider a different crystallization technique, such as slow evaporation or vapor diffusion. |
Experimental Protocols
Here are two detailed, step-by-step protocols for the crystallization of this compound using common solvent systems.
Protocol 1: Crystallization from Ethanol/Water
This is a good starting point for moderately polar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Crystallization from Ethyl Acetate/Hexane
This protocol is suitable if the compound is highly soluble in ethyl acetate and poorly soluble in hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane until a persistent turbidity is observed.
-
Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum.
Visualization of the Crystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by crystallization.
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flowchart
This diagram provides a logical sequence for troubleshooting common crystallization problems.
Caption: Troubleshooting flowchart for crystallization issues.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-241. [Link]
-
Li, B., Widlicka, D., Boucher, S., Hayward, C., Lucas, J., Murray, J. C., ... & Young, J. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(7), 1337-1342. [Link]
-
Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
-
Merlo, C., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-241. [Link]
-
Nguyen, T. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 26(16), 4999. [Link]
- Google Patents. (2009).
-
Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 10), o2650. [Link]
Sources
common side reactions in the synthesis of 4-Bromo-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-phenyl-1H-pyrazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic route. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Route A: Two-Step Synthesis. This involves the initial formation of the 1-phenyl-1H-pyrazole core via a condensation reaction, followed by electrophilic bromination at the C4 position. The Knorr pyrazole synthesis is a classic and widely used method for the initial cyclization.[1]
-
Route B: Vilsmeier-Haack Reaction. This one-pot reaction can be employed to synthesize 4-formyl pyrazoles, which can then be further manipulated. While not a direct route to the bromo-derivative, it is a common method for functionalizing the pyrazole ring.[2][3][4][5][6]
Q2: What are the primary side reactions I should be aware of?
A2: The most common side reactions are:
-
Formation of Regioisomers: During the Knorr synthesis of the pyrazole core, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of regioisomers.
-
Over-bromination: During the bromination step, the pyrazole ring can be further brominated to yield di- and even tri-brominated species, most commonly 4,5-dibromo-1-phenyl-1H-pyrazole and 3,4-dibromo-1-phenyl-1H-pyrazole.
-
Incomplete Bromination: Unreacted 1-phenyl-1H-pyrazole may remain if the bromination conditions are not optimal.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and identifying isomers. The proton at the C5 position of this compound typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the brominated compound.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and identify the presence of side products.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Problem 1: Presence of an Unexpected Isomer in the Pyrazole Core Synthesis
Symptom: You observe two distinct sets of pyrazole signals in the ¹H NMR spectrum of your 1-phenyl-1H-pyrazole intermediate, suggesting the presence of a regioisomer.
Causality: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. If an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers.[1]
Solution:
-
Choice of Reagents: If possible, utilize a symmetrical 1,3-dicarbonyl compound to avoid the issue of regioselectivity altogether.
-
Reaction Conditions: The regioselectivity of the Knorr synthesis can be influenced by the reaction solvent and pH. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
-
Purification: If the formation of regioisomers is unavoidable, careful column chromatography is typically required to separate the desired isomer before proceeding to the bromination step. A variety of solvent systems can be screened, starting with non-polar eluents like hexane/ethyl acetate mixtures.
Problem 2: Over-bromination Resulting in Di-bromo and Poly-bromo Species
Symptom: Your mass spectrum shows peaks corresponding to the addition of two or more bromine atoms, and/or your NMR spectrum shows a complex aromatic region with multiple pyrazole signals.
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to multiple electrophilic substitutions. The 4-position is generally the most reactive site for electrophilic aromatic substitution on the 1-phenyl-1H-pyrazole ring. However, under forcing conditions or with an excess of the brominating agent, further bromination can occur at other available positions, primarily the 5- and 3-positions.[8][9]
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use of 1.0 to 1.1 equivalents of the brominating agent is recommended.
-
Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to minimize over-reactivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[10][11]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-brominated products.
Table 1: Common Over-bromination Products and their Identification
| Side Product | Potential Identification | Mitigation Strategy |
| 4,5-Dibromo-1-phenyl-1H-pyrazole | Mass spectrum will show a molecular ion peak corresponding to C₉H₆Br₂N₂. ¹H NMR will lack the C5-H singlet. | Reduce the equivalents of brominating agent and lower the reaction temperature. |
| 3,4-Dibromo-1-phenyl-1H-pyrazole | Mass spectrum will show a molecular ion peak corresponding to C₉H₆Br₂N₂. ¹H NMR will show a singlet for the C5-H. | Careful control of stoichiometry and reaction time. |
Problem 3: Incomplete Bromination
Symptom: Your TLC or HPLC analysis shows the presence of both the starting material (1-phenyl-1H-pyrazole) and the desired product.
Causality: This is often due to insufficient brominating agent, low reaction temperature, or a short reaction time. The reactivity of the brominating agent can also be a factor.
Solutions:
-
Increase Equivalents of Brominating Agent: A slight excess of the brominating agent (e.g., 1.1 equivalents) can be used to drive the reaction to completion.
-
Increase Reaction Temperature or Time: If the reaction is sluggish at low temperatures, gradually increasing the temperature while carefully monitoring for the formation of over-brominated products can be effective. Alternatively, extending the reaction time may be sufficient.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Solvents like chloroform, dichloromethane, or acetic acid are commonly used.
III. Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole (Knorr Synthesis)
Step-by-Step Methodology:
-
To a solution of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1 equivalent) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of a protic acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-phenyl-1H-pyrazole.
Protocol 2: Bromination of 1-phenyl-1H-pyrazole
Step-by-Step Methodology:
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[12]
IV. Visual Diagrams
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route to this compound highlighting key side products.
Diagram 2: Troubleshooting Logic for Over-bromination
Caption: Decision tree for troubleshooting over-bromination side reactions.
V. References
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Black, D. StC., et al. (2018). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 3(5), 737-744. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Fun, H.-K., et al. (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1279. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Henkel Corporation. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. U.S. Patent No. 5,663,366.
-
Kulkarni, A. A., & Mulwad, V. V. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 6(1), 54-60. [Link]
-
Abdellatif, K. R. A., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2511. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Ahmad, A., et al. (2013). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed, 2(1), 1-5. [Link]
-
Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(2), 2588-2602. [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(3). [Link]
-
A Review on Vilsmeier-Haack Reaction. (n.d.). PharmaTutor. [Link]
-
Urbonaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1487. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]
-
Zhang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Claramunt, R. M., et al. (2011). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Magnetic Resonance in Chemistry, 49(10), 637-644. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. scielo.org.mx [scielo.org.mx]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired regioisomer with high fidelity.
Section 1: Troubleshooting Guide
This section addresses common experimental challenges in a Q&A format, providing explanations and actionable solutions.
Question 1: "I'm performing a classic Knorr condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine) and obtaining a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?"
This is a classic and frequently encountered problem. The regiochemical outcome of the condensation between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons.[1][2][3] Several competing factors are at play, and achieving high selectivity requires careful control of reaction parameters.
Root Cause Analysis & Solutions:
-
Electronic Effects of Carbonyl Substituents: The most electrophilic carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine.
-
Explanation: A carbonyl group adjacent to a strong electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, is significantly more electrophilic and reactive toward nucleophilic attack.[4] Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the adjacent carbonyl.
-
Troubleshooting Action: Analyze the substituents on your 1,3-diketone. The initial attack of the hydrazine's terminal nitrogen (the more nucleophilic one) will likely occur at the carbonyl carbon bearing the more electron-withdrawing substituent. If the electronic bias is not strong enough, selectivity will be poor.
-
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of the hydrazine nucleophile, directing the attack to the less sterically encumbered carbonyl.[5]
-
Explanation: When electronic effects are not strongly differentiated, steric factors can become dominant. A bulky group like a tert-butyl or phenyl group will disfavor attack at the proximal carbonyl.
-
Troubleshooting Action: If one of your diketone substituents is significantly larger than the other, leverage this to direct the reaction. If both are bulky, this may not be a useful control element.
-
-
The Critical Role of the Solvent: Standard protic solvents like ethanol can participate in the reaction, leading to competitive equilibria (hemiacetal formation) that erode selectivity.[4]
-
Explanation: Studies have shown that using non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4] These solvents activate the carbonyl group through hydrogen bonding without competing with the hydrazine as a nucleophile.[4] This ensures that the intrinsic electronic and steric properties of the diketone primarily direct the reaction.
-
Troubleshooting Action: Switch the solvent from ethanol or methanol to TFE or HFIP. This is one of the most effective and straightforward changes to implement for improving regioselectivity.[4]
-
Question 2: "My regioselectivity is highly variable between batches, even when using the same protocol. What could be causing this inconsistency?"
Batch-to-batch inconsistency often points to subtle, uncontrolled variables in the reaction setup.
Root Cause Analysis & Solutions:
-
pH and Acid/Base Catalysis: The Knorr synthesis is sensitive to pH. The mechanism involves acid-catalyzed imine formation and subsequent cyclization.[1][3]
-
Explanation: The reaction can be complex, with recent studies revealing autocatalytic pathways and previously unreported intermediates.[2][6] The concentration of acidic or basic species, even in trace amounts, can alter the reaction pathway and the rate-determining step, thereby affecting the final isomeric ratio.
-
Troubleshooting Action:
-
Standardize pH: Ensure the reaction is buffered or run with a carefully controlled amount of a catalytic acid (e.g., a drop of acetic acid or H₂SO₄).
-
Hydrazine Salt Form: Be consistent with the form of hydrazine used (e.g., free base vs. hydrochloride salt). If using a salt, ensure the base used for neutralization is added consistently.
-
-
-
Reaction Temperature and Time: The initial condensation and the subsequent cyclization/dehydration steps can have different activation energies.
-
Explanation: Temperature fluctuations can favor one reaction pathway over another, leading to different isomeric ratios. A reaction that is not run to completion may also yield a misleading ratio, as one isomer may form faster than the other.
-
Troubleshooting Action:
-
Precise Temperature Control: Use a temperature-controlled reaction block or oil bath. Record the temperature profile for each batch.
-
Monitor to Completion: Use TLC or LC-MS to monitor the reaction until the starting materials are fully consumed.
-
-
Question 3: "I need to synthesize the 'minor' regioisomer that is disfavored by electronics and sterics. Are there alternative strategies?"
Synthesizing the thermodynamically or kinetically disfavored isomer requires a different strategic approach than simply optimizing the standard condensation.
Root Cause Analysis & Solutions:
-
Directed Synthesis via Pre-functionalized Substrates: Instead of relying on the inherent reactivity of a 1,3-diketone, you can use substrates that force the desired connectivity.
-
Explanation: Methods using α,β-unsaturated ketones (chalcones), acetylenic ketones, or vinyl ketones with a leaving group can provide access to alternative regioisomers.[7][8] For example, a [3+2] cycloaddition of a nitrile imine (generated from a hydrazonoyl halide) with an alkyne can offer excellent regiocontrol.[9]
-
Troubleshooting Action: Explore alternative synthetic routes that build the pyrazole ring through a different mechanism. A multi-step but regiochemically unambiguous route is often preferable to a low-yielding one-pot reaction with a difficult separation.
-
-
Metal-Catalyzed Approaches: Modern organometallic chemistry offers powerful tools for regioselective synthesis.
-
Explanation: Various catalytic systems using iron, ruthenium, rhodium, or copper have been developed for the regioselective synthesis of pyrazoles from different starting materials, such as diols, alkynes, or isoxazoles.[10][11] These methods often proceed through mechanisms entirely different from the Knorr synthesis, allowing for complementary regioselectivity.
-
Troubleshooting Action: Consult the literature for metal-catalyzed methods that yield the substitution pattern you desire. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles with specific regiochemistry.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the Knorr pyrazole synthesis?
The regioselectivity is primarily governed by a combination of three factors:
-
Electronic Effects: The difference in electrophilicity between the two carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbon is preferentially attacked.
-
Steric Effects: The steric bulk of the substituents adjacent to the carbonyl groups. The less hindered carbonyl is more accessible for nucleophilic attack.[5]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[2][4][12] Fluorinated, non-nucleophilic solvents like HFIP are particularly effective at enhancing selectivity.[4]
Q2: How does the substituent on the hydrazine (e.g., methyl vs. phenyl) affect the reaction?
The substituent on the hydrazine (R' in R'-NHNH₂) influences the nucleophilicity of the two nitrogen atoms.
-
The N¹ nitrogen (attached to the R' group) is generally less nucleophilic due to steric hindrance and/or electronic effects (e.g., resonance with a phenyl ring).
-
The terminal N² nitrogen (-NH₂) is more nucleophilic and is typically the one that initiates the attack on a carbonyl carbon. This differential reactivity is the foundation of the reaction's mechanism, but the nature of the R' group generally does not change the fundamental principles of regioselection, which are dominated by the structure of the 1,3-dicarbonyl partner.
Q3: Are there computational methods to predict the major regioisomer?
Yes. Density Functional Theory (DFT) calculations are increasingly used to predict the outcome of such reactions.[13][14] These studies can model the reaction mechanism, calculate the activation energies for the competing pathways (attack at C=O¹ vs. C=O²), and identify the transition states. The pathway with the lower activation energy barrier is predicted to be the major one, and the calculated isomeric ratio often correlates well with experimental results.[13]
Section 3: Data & Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the dramatic effect of solvent choice on the reaction of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione with methylhydrazine. The desired isomer is the 3-(trifluoromethyl)pyrazole.
| Entry | Solvent | Temperature | Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Reference |
| 1 | EtOH | Room Temp. | 60 : 40 | [4] |
| 2 | TFE | Room Temp. | 85 : 15 | [4] |
| 3 | HFIP | Room Temp. | 97 : 3 | [4] |
Data synthesized from J. Org. Chem. 2007, 72 (15), pp 5869–5871.[4]
Diagrams: Visualizing the Reaction Pathway
Diagram 1: Knorr Pyrazole Synthesis Decision Workflow
This diagram outlines the logical steps for troubleshooting and optimizing regioselectivity.
Caption: Competing pathways in unsymmetrical pyrazole synthesis.
Protocol 1: General Procedure for Improving Regioselectivity using HFIP
This protocol is a modification of the classical Knorr synthesis, optimized for high regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Monosubstituted hydrazine (e.g., methylhydrazine, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equiv).
-
Solvent Addition: Add HFIP to dissolve the dicarbonyl compound (concentration typically 0.1-0.5 M). Stir until fully dissolved.
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.1 equiv) dropwise to the stirred solution at room temperature. The addition is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. Reactions are typically complete within 2-24 hours. Gentle heating (40-60 °C) can be applied if the reaction is sluggish, but room temperature often provides the best selectivity.
-
Workup:
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure (Note: HFIP is volatile but has a higher boiling point than many common solvents; a rotary evaporator with a good vacuum is effective).
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine to remove any residual hydrazine or salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Self-Validation: The success of this protocol is validated by analyzing the crude reaction mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio, which should show a significant improvement in favor of one isomer compared to reactions run in standard alcohols. [4]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5869–5871. [Link]
-
Kumar, A., Kumar, A., Kumar, A., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Faddal, R., Bou-Salah, L., Riadi, Y. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Moskalenko, I. V., & Knochel, P. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4348–4351. [Link]
-
de la Cruz, L. C., Christensen, M., Moore, J. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2466-2474. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
De Luca, L., Angius, R., Carta, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Retrieved from [Link]
-
Li, W., Wang, F., Zhang, H., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. [Link]
-
Gomaa, A. M., & Ali, A. A.-S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (2025). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]
Sources
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- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Bromo-1-phenyl-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-1-phenyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions during your development process.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems you may encounter during the synthesis and scale-up. The synthesis of this compound typically follows a two-step process: the condensation of a 1,3-dicarbonyl equivalent with phenylhydrazine (a Knorr-type pyrazole synthesis) to form 1-phenyl-1H-pyrazole, followed by electrophilic bromination at the C4 position.[1][2][3]
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?
Answer:
A drop in yield during scale-up is a common issue, often pointing to problems with mass and heat transfer.
-
Causality:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to the formation of side products. The initial condensation reaction between the 1,3-dicarbonyl compound and phenylhydrazine is often fast and exothermic; poor mixing can degrade reagents or products.[4]
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to runaway reactions or the formation of thermal degradation byproducts.[4]
-
Incomplete Reaction: On a larger scale, ensuring all starting materials have reacted can be challenging. This can be due to insufficient reaction time or poor mixing preventing the reactants from encountering each other.
-
-
Troubleshooting & Solutions:
-
Characterize the Exotherm: Perform a small-scale calorimetric study (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction. This data is crucial for designing an adequate cooling protocol for the larger vessel.
-
Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile (e.g., dropwise addition via an addition funnel or pump). This is particularly important for the addition of phenylhydrazine and the brominating agent (e.g., Br₂ or NBS).
-
Optimize Agitation: Ensure the reactor's impeller type and agitation speed are sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller design (e.g., an anchor or helical stirrer).
-
Monitor Reaction Completion: Use in-process controls (IPCs) like TLC, HPLC, or ¹H NMR on aliquots to confirm the disappearance of starting materials before proceeding to the work-up or the next step.[5]
-
Question 2: I am observing significant amounts of an unwanted regioisomer. How can I improve the regioselectivity of the pyrazole formation?
Answer:
Regioselectivity is a known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6]
-
Causality:
-
Mechanism-Dependent: The Knorr synthesis involves the initial condensation of phenylhydrazine with one of the two carbonyl groups of the 1,3-dicarbonyl starting material. The relative reactivity of these carbonyls dictates the initial direction of the reaction and, ultimately, the final regioisomeric ratio. The reaction can proceed through different pathways, and the solvent and pH can influence which path is favored.[6][7]
-
-
Troubleshooting & Solutions:
-
Solvent Screening: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the reaction intermediates. Protic solvents like ethanol or acetic acid often favor one isomer over another.[6] A screen of different solvents (e.g., EtOH, AcOH, Toluene, Dioxane) at the lab scale can identify optimal conditions.
-
pH Control: The reaction is often catalyzed by acid. The type and amount of acid can steer the reaction towards a specific isomer. Experiment with catalytic amounts of different acids (e.g., acetic acid, sulfuric acid, p-toluenesulfonic acid).
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative strategies that offer better control. For instance, a [3+2] cycloaddition reaction between a sydnone and an alkyne, or a multi-component reaction, can provide a single regioisomer.[3][8]
-
Question 3: The bromination step is producing di-brominated and other impurities. How can I achieve clean mono-bromination?
Answer:
The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Over-bromination is a common side reaction if conditions are not carefully controlled.
-
Causality:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) will inevitably lead to di-bromination.
-
Reaction Conditions: High temperatures or prolonged reaction times can increase the rate of side reactions. The choice of brominating agent and solvent is also critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[5]
-
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent or slightly less, and monitor the reaction closely by an appropriate IPC.
-
Temperature Management: Perform the bromination at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side product formation.
-
Choice of Reagent and Solvent: Consider using NBS in a solvent like DMF or acetonitrile. NBS often gives cleaner reactions than Br₂.[5][9]
-
Quenching: Once the reaction is complete, quench any excess brominating agent immediately with a reducing agent like sodium thiosulfate or sodium bisulfite solution.
-
Question 4: My product is difficult to purify at a large scale. Column chromatography is not a viable option. What should I do?
Answer:
Purification is a major hurdle in scaling up. Shifting from chromatography to crystallization or distillation is essential.
-
Causality:
-
Impurity Profile: The success of crystallization depends heavily on the impurity profile. If impurities have similar solubility to the product, they will co-crystallize.
-
Product Form: The product may be an oil or a low-melting solid, making crystallization challenging.[10]
-
-
Troubleshooting & Solutions:
-
Recrystallization Solvent Screening: Perform a systematic screening of single and mixed solvent systems to find conditions where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Common solvents to try include ethanol, isopropanol, hexanes, and ethyl acetate.
-
Reslurrying: If a full recrystallization is not effective, try reslurrying the crude product in a solvent where the product is sparingly soluble but the impurities are highly soluble. Agitate at room temperature or slightly elevated temperature, then filter.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be a viable purification method.
-
Revisit the Reaction: Often, the easiest way to solve a purification problem is to prevent the formation of the impurity in the first place. Re-optimize the reaction conditions (as discussed in previous questions) to obtain a cleaner crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of the 1-phenyl-1H-pyrazole core? A1: The most common route is the Knorr pyrazole synthesis.[1] It involves the reaction of a 1,3-dicarbonyl compound with phenylhydrazine. The mechanism proceeds via initial condensation of the hydrazine with one of the carbonyls to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][7]
Q2: What are the primary safety concerns when handling the reagents for this synthesis? A2: Phenylhydrazine is toxic and a suspected carcinogen. Bromine is highly corrosive and toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13] An emergency eyewash and shower should be readily accessible.[11][14]
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product? A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal. For final product characterization, ¹H NMR and ¹³C NMR are used to confirm the structure, Mass Spectrometry (MS) to confirm the molecular weight, and elemental analysis to confirm the purity.[5][10]
Q4: Can I use a different brominating agent besides Br₂ or NBS? A4: Yes, other brominating agents can be used. For example, some procedures utilize reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or potassium bromide with an oxidant.[5] The choice depends on the desired reactivity, selectivity, cost, and safety profile for your specific process.
Visualizations & Data
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose common scale-up issues.
Caption: Decision tree for troubleshooting common synthesis scale-up problems.
Data Tables
Table 1: Key Reaction Parameters & Scale-Up Considerations
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Rationale |
| Phenylhydrazine Addition | Rapid or portion-wise | Slow, controlled addition below the surface | Manages exotherm, prevents localized high concentrations. |
| Temperature Control | ± 2 °C | ± 2 °C, with monitoring of internal vs. jacket temp | A large delta between jacket and internal temp indicates poor heat transfer. |
| Bromination Temp. | 0 - 10 °C (ice bath) | 0 - 10 °C (chiller loop) | Minimizes side reactions and over-bromination. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer (varied impeller) | Ensures homogeneity in a larger, potentially more viscous, volume. |
| Purification | Column Chromatography | Recrystallization / Distillation | Chromatography is not economically or practically scalable. |
Table 2: Common Impurities and Their Mitigation
| Impurity | Potential Source | Identification (¹H NMR) | Mitigation Strategy |
| 1-phenyl-1H-pyrazole | Incomplete bromination | Absence of bromine; presence of proton signal at ~6.4 ppm. | Increase reaction time for bromination; ensure 1.0 eq. of NBS. |
| Regioisomer | Use of unsymmetrical 1,3-dicarbonyl | Different chemical shifts for pyrazole ring protons. | Screen solvents and acid catalysts to improve selectivity. |
| Di-bromo species | Excess brominating agent | Absence of C4-H proton, potential shift of other protons. | Use ≤1.0 equivalent of brominating agent; low temperature. |
| Phenylhydrazine | Incomplete initial reaction | Characteristic broad NH signals. | Ensure reaction completion in step 1 before proceeding. |
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link][10][15]
-
ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link][9]
-
Prasath, R., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. Available at: [Link][16]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-bromo-5-phenyl-1H-pyrazole. Available at: [Link][14]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link][5]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link][1]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. Available at: [Link][2]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link][3]
-
Valente, E., et al. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(6), 11175-11216. Available at: [Link][17]
-
Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link][8]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Available at: [Link][7]
-
Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Available at: [Link][6]
-
Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Available at: [18]
Sources
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- 10. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst selection in the cross-coupling of bromopyrazoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during these critical synthetic transformations. As Senior Application Scientists, we understand that the nuances of catalyst systems can significantly impact reaction outcomes. This resource aims to explain the "why" behind experimental choices, offering logical frameworks for overcoming common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving bromopyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a bromopyrazole is showing low to no yield. What are the primary factors to investigate?
A1: Low conversion in the Suzuki-Miyaura coupling of bromopyrazoles is a frequent issue and can often be traced back to several key factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2] This is a particularly prevalent issue with N-unsubstituted pyrazoles.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center from inhibitory coordination and modulating its reactivity.[2][3] For pyrazole substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.
-
Inappropriate Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[4] An incorrect choice can lead to sluggish reaction rates or decomposition of starting materials.
-
Side Reactions: Competing side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling can significantly reduce the yield of the desired product.[1]
Q2: I'm observing significant hydrodebromination (loss of bromine) in my cross-coupling reaction. How can I minimize this side reaction?
A2: Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction that can be minimized by addressing the following:
-
Reaction Temperature: Elevated temperatures can sometimes favor hydrodebromination.[5][6] Consider lowering the reaction temperature if the desired coupling can still proceed efficiently.
-
Hydride Sources: The presence of palladium-hydride (Pd-H) species is a primary cause of hydrodebromination.[6] Ensure you are using anhydrous solvents and reagents to minimize their formation.
-
Base and Ligand Combination: Certain bases, especially when used with protic solvents, can promote the formation of Pd-H species.[6] Switching to a non-aqueous, weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[4][6] Additionally, employing bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the hydrodebromination pathway.[6]
Q3: Which palladium catalyst and ligand combinations are generally recommended for bromopyrazole couplings?
A3: The optimal catalyst system is highly dependent on the specific coupling reaction and the substitution pattern of the pyrazole. However, some general guidelines apply:
-
For Suzuki-Miyaura Couplings: Highly active catalyst systems are often required.[1] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are frequently successful.[1][6] Pre-formed palladium precatalysts incorporating these ligands can also offer enhanced activity and stability.
-
For Buchwald-Hartwig Aminations: Similar to Suzuki couplings, sterically demanding and electron-rich ligands are necessary to overcome catalyst inhibition by the pyrazole nitrogen.[7] Ligands like AdBrettPhos and tBuBrettPhos have shown particular efficacy in the amination of bromoimidazoles and bromopyrazoles.[7][8]
-
For Sonogashira Couplings: The choice of ligand is critical, especially for sterically hindered substrates.[9] Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred as they promote the formation of a highly reactive monoligated Pd(0) species.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
This is a common frustration point for researchers. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.
| Possible Cause | Troubleshooting Step & Rationale |
| Catalyst Inhibition/Deactivation | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center, which can prevent the pyrazole nitrogen from coordinating and poisoning the catalyst.[3][6] |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester and base. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1] Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation by oxygen.[1] |
| Suboptimal Base | Screen different bases. The choice of base is critical for the transmetalation step. Start with a common base like K₂CO₃ or K₃PO₄.[4] If yields are low, consider a stronger base like Cs₂CO₃, which can be more effective in challenging couplings.[4] |
| Incorrect Solvent | Screen a range of solvents. The solvent can significantly influence reaction rates and catalyst stability.[10][11] Common choices include dioxane, toluene, or THF, often with a small amount of water.[12] The optimal solvent will depend on the specific substrates. |
| Inadequate Temperature | Gradually increase the reaction temperature. While higher temperatures can promote side reactions, some couplings require more thermal energy to proceed.[6] Monitor for byproduct formation as you increase the temperature. |
-
Reaction Setup: To a dry Schlenk tube, add the 4-bromopyrazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).[1][13]
-
Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromopyrazole is consumed.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.[6]
Issue 2: Low Yield or Side Reactions in Buchwald-Hartwig Amination
The C-N coupling of bromopyrazoles can be particularly challenging. Here's how to approach common problems.
Caption: Logical framework for troubleshooting Buchwald-Hartwig aminations.
| Possible Cause | Troubleshooting Step & Rationale |
| Catalyst Poisoning | Use a highly hindered biarylphosphine ligand. Ligands like tBuBrettPhos are specifically designed to facilitate the amination of challenging heterocyclic halides by preventing catalyst inhibition.[8] |
| β-Hydride Elimination | This side reaction can occur with primary amines bearing a β-hydrogen, leading to low yields. [14] If this is suspected, consider using a different amine coupling partner if possible. In some cases, careful optimization of the catalyst system can favor the desired reductive elimination over β-hydride elimination.[15] |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[16] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require a more active catalyst system or higher temperatures.[17] |
| Air/Moisture Sensitivity | Ensure a strictly inert reaction setup. Organometallic reactions like the Buchwald-Hartwig amination are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[2] |
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the 3-bromopyrazole (1.0 eq.), the amine (1.1-1.5 eq.), a strong base (e.g., NaOt-Bu, 1.5-2.0 eq.), the palladium precatalyst (e.g., AdBrettPhos Pd G3, 1-3 mol%).
-
Atmosphere: Seal the reaction vessel before removing it from the glovebox.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Work-up and Purification: Follow a standard aqueous work-up procedure, followed by purification via column chromatography.
Issue 3: Homocoupling and Other Side Reactions in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming C-C triple bonds, but it is not without its challenges, particularly the formation of alkyne homocoupling (Glaser coupling) products.[5]
| Parameter | Standard Sonogashira (with Cu(I) co-catalyst) | Copper-Free Sonogashira |
| Key Advantage | Generally faster reaction rates. | Eliminates alkyne homocoupling (Glaser products).[9] |
| Primary Drawback | Prone to homocoupling, especially in the presence of oxygen.[5][18] | May require higher temperatures or more active catalyst systems.[18] |
| When to Use | For robust substrates where speed is a priority and homocoupling can be minimized. | For sensitive substrates, when homocoupling is a significant issue, or when copper contamination is a concern.[9] |
| Possible Cause | Troubleshooting Step & Rationale |
| Alkyne Homocoupling (Glaser Product) | Switch to a copper-free protocol. This is the most direct way to eliminate this side reaction.[9] Alternatively, ensure strictly anaerobic conditions, as oxygen promotes Glaser coupling.[5] Slow addition of the alkyne can also help by keeping its concentration low.[5] |
| Low Conversion | Increase the reaction temperature. Oxidative addition can be the rate-limiting step, especially with aryl bromides, and may require heating.[5][19] Consider a more active ligand if milder conditions are necessary. |
| Catalyst Decomposition | A black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent.[20] Ensure all reagents and solvents are pure and consider a more stable precatalyst. |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 4, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 4, 2026, from [Link]
-
Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.). Retrieved January 4, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles a,b - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved January 4, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved January 4, 2026, from [Link]
-
Effect of solvent on the cross-coupling reaction a . | Download Table - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved January 4, 2026, from [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014). Retrieved January 4, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). Retrieved January 4, 2026, from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved January 4, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 4, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020). Retrieved January 4, 2026, from [Link]
-
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.). Retrieved January 4, 2026, from [Link]
-
Key ligands used in palladium-mediated cross-coupling reactions. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. (2018). Retrieved January 4, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 4, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 4, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved January 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-1-phenyl-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Bromo-1-phenyl-1H-pyrazole. This document outlines common impurities, offers detailed purification protocols, and presents a troubleshooting guide in a question-and-answer format to address specific experimental challenges.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound, often achieved through variations of the Knorr pyrazole synthesis, can introduce several types of impurities.
Common Impurities in Crude this compound:
| Impurity Type | Specific Examples | Rationale for Formation |
| Regioisomers | 5-Bromo-1-phenyl-1H-pyrazole | The reaction of an unsymmetrical dicarbonyl compound with phenylhydrazine can lead to the formation of isomeric pyrazole products.[1] |
| Unreacted Starting Materials | Phenylhydrazine, brominated β-dicarbonyl compounds | Incomplete reaction or non-stoichiometric addition of reactants. |
| Reaction Intermediates | Hydrazone intermediates | Incomplete cyclization during the pyrazole ring formation.[1] |
| By-products from Side Reactions | Poly-brominated species, products of hydrolysis | Depending on the specific synthetic route and reaction conditions, side reactions such as over-bromination or hydrolysis of intermediates can occur.[2] |
Purification Strategies: A Two-Pronged Approach
The two most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Recrystallization: The First Line of Defense
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, often yielding highly pure crystalline material.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the crude product sparingly at room temperature but readily at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualization of the Recrystallization Workflow:
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole Formylation
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize pyrazole-4-carboxaldehydes—key intermediates in drug discovery and materials science.[1][2] As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, ensuring higher yields, purity, and reproducibility.
Understanding the Reaction: A Mechanistic Overview
The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazoles.[3][4][5] The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][8]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The pyrazole ring is a π-excessive system, making this position particularly susceptible to electrophilic aromatic substitution.[9][10]
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up, during which it is hydrolyzed to yield the desired pyrazole-4-carboxaldehyde.[11][12]
This process, while effective, is sensitive to a variety of factors including substrate electronics, reagent stoichiometry, and reaction conditions.
Caption: General workflow of the Vilsmeier-Haack reaction on a pyrazole substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the primary causes?
Low yields or complete reaction failure are common frustrations. The issue can typically be traced back to either the pyrazole substrate's reactivity or the integrity of the reagents.
Potential Cause 1: Deactivated Pyrazole Ring The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[13][14]
-
Explanation: If your pyrazole substrate is substituted with strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the electron density of the ring is significantly reduced, rendering it nucleophilic enough to attack the Vilsmeier reagent.[1][15]
-
Solution:
-
Increase Reaction Temperature: For deactivated substrates, higher temperatures (e.g., 80-120°C) may be necessary to overcome the activation energy barrier.[1][15] Monitor the reaction carefully, as higher temperatures can also promote side reactions.
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.[16]
-
Synthetic Strategy Re-evaluation: If the pyrazole is heavily deactivated, consider alternative formylation methods or introduce the formyl group at an earlier stage of the synthesis before adding strong EWGs.
-
Potential Cause 2: Inactive Vilsmeier Reagent The chloroiminium salt is highly sensitive to moisture.
-
Explanation: Any moisture present in the DMF, glassware, or reaction atmosphere will rapidly hydrolyze the Vilsmeier reagent back to DMF and POCl₃ byproducts, rendering it useless for formylation.
-
Solution:
-
Use Anhydrous Reagents & Glassware: Ensure DMF is anhydrous grade and stored over molecular sieves. All glassware must be oven- or flame-dried before use.[16][17]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[17]
-
Freshly Prepared Reagent: Always prepare the Vilsmeier reagent in situ and use it immediately. It should be a viscous, white, or off-white solid/slurry when formed at low temperatures.[3]
-
Potential Cause 3: Suboptimal Temperature
-
Explanation: Even for activated pyrazoles, the reaction may not initiate at very low temperatures. One study noted that at 70°C, no product was observed at all for a 5-chloro-1H-pyrazole derivative.[1][15]
-
Solution: A good starting temperature for many pyrazoles is between 60-80°C.[4][17] If no reaction is observed, incrementally increase the temperature, monitoring by TLC.
Caption: Decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.
Q2: I'm getting a messy reaction with multiple side products. What is happening?
The Vilsmeier reagent can sometimes react with other functional groups on the pyrazole or lead to unexpected rearrangements.
Potential Cause 1: Reaction with Other Nucleophilic Groups
-
Explanation: Functional groups with lone pairs, such as hydroxyl (-OH) or primary/secondary amines (-NH₂/-NHR), can also be attacked by the Vilsmeier reagent. For instance, a hydroxyl group can be converted to a chloride.[1]
-
Solution: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. For example, a hydroxyl group can be protected as a silyl ether or an acetate ester.
Potential Cause 2: Dealkylation or Rearrangement
-
Explanation: At very high temperatures or with prolonged reaction times, side reactions like dealkylation of N-substituted pyrazoles can occur.[1] Certain substrates may also undergo rearrangements like dehydrochlorination.[1][15]
-
Solution: Optimize the reaction time and temperature by carefully monitoring the reaction progress via TLC or LC-MS. Aim for the lowest possible temperature and shortest time required for full conversion of the starting material to minimize these degradation pathways.
Q3: The aqueous work-up is difficult, and I struggle to isolate my product. Any tips?
The final hydrolysis step is critical for obtaining the aldehyde product and requires careful execution.
Explanation: The iminium salt intermediate formed after the electrophilic substitution is relatively stable. It must be hydrolyzed to the aldehyde, and the excess Vilsmeier reagent and POCl₃ byproducts must be neutralized.
Solution: A Step-by-Step Work-up Protocol
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and then further in an ice bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture onto a large amount of crushed ice or into ice-cold water with vigorous stirring.[17] This step hydrolyzes the intermediate and quenches the excess reagents. This process is highly exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Basification: After quenching, the solution will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a cold sodium hydroxide (NaOH) solution, until the pH is neutral or slightly basic (pH 7-8).[13] This ensures the complete hydrolysis of the iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reagents? A: A good starting point is a 1.5 to 2-fold excess of POCl₃ and a 3 to 5-fold excess of DMF relative to the pyrazole substrate. For less reactive pyrazoles, increasing the excess of both reagents may be necessary.[1][15]
Table 1: Example Reaction Conditions for Pyrazole Formylation
| Pyrazole Substrate | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [1][15] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 | [3] |
| Hydrazone precursor to 1,3-diphenylpyrazole | Not specified | 70-80 | 6 | Good | [4] |
| Hydrazone precursor to 1-phenyl-3-aryl-pyrazoles | 1 : V-H (3 eq) | 80-90 | 4 | 75-88 | [16] |
Q: How should I prepare the Vilsmeier reagent? A: The reagent should be prepared in situ just before adding the substrate.
-
In a flame-dried, three-neck flask under an inert atmosphere, add the required volume of anhydrous DMF.
-
Cool the DMF in an ice-salt bath to between -10°C and 0°C.
-
Add POCl₃ dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[3]
-
After the addition is complete, stir the resulting mixture at 0°C for 30-60 minutes. A thick, white precipitate or slurry of the Vilsmeier reagent should form.[17] The reagent is now ready for the addition of the pyrazole.
Q: Can I use other reagents besides POCl₃? A: Yes, other activating agents like oxalyl chloride or thionyl chloride can be used to form the Vilsmeier reagent.[8] However, POCl₃ is the most common and cost-effective choice for this transformation.
General Experimental Protocol
This protocol provides a generalized procedure for the formylation of an N-substituted pyrazole. Researchers should optimize conditions based on their specific substrate.
Materials:
-
N-substituted pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 5.0 eq)
-
Phosphorus oxychloride (POCl₃, 2.0 eq)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0°C using an ice bath.
-
Add POCl₃ (2.0 eq) dropwise to the cold DMF over 15 minutes.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the N-substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat to 70-90°C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C and carefully pour it onto 100g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure pyrazole-4-carboxaldehyde.
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]
-
Kreiza, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1629. [Link]
-
Shetty, P., et al. (2020). Synthesis and biological evaluation of 1,3-diphenylpyrazole-4-carboxaldehyde derivatives. RSC Advances, 13(40), 24193-24209. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 932-945. [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
El-Gharably, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 24193-24209. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. [Link]
-
Patil, P. B., & Bari, S. B. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 1-12. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroquinolin-2-yl)malonaldehyde and its reactivity. Organic Chemistry: An Indian Journal, 9(5), 187-194. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 16. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Debromination in Reactions with 4-Bromo-1-phenyl-1H-pyrazole
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-1-phenyl-1H-pyrazole. This resource is designed to provide in-depth, field-proven insights into a common yet frustrating side reaction: debromination. Our goal is to equip you with the knowledge to not only troubleshoot this issue but to prevent it from the outset, ensuring higher yields, cleaner reaction profiles, and more reliable results in your synthetic campaigns.
Part 1: Troubleshooting Guide - "My Reaction Failed, What Now?"
This section is for those who have already observed significant formation of the undesired 1-phenyl-1H-pyrazole byproduct. We will diagnose the likely causes and provide actionable solutions.
Q1: I ran a Suzuki-Miyaura coupling with this compound and my main product is the debrominated starting material. What are the most likely causes?
A1: This is a classic case of proto-debromination (or hydrodebromination), a competitive pathway to the desired C-C bond formation. In palladium-catalyzed cross-coupling reactions, this side reaction is often traced back to the generation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can reductively cleave the C-Br bond, replacing it with a C-H bond.
The primary culprits for generating Pd-H species are:
-
The Base: Strong bases, particularly alkoxides (e.g., NaOt-Bu) or hydroxides (NaOH, KOH) in the presence of trace water, can promote the formation of Pd-H intermediates.[1]
-
The Solvent/Reagents: Protic solvents (like alcohols, if used as the main solvent) or even seemingly aprotic solvents that can act as hydrogen donors (like THF) can be a source. Impurities, especially water in your reagents or solvents, are a major contributor.
-
High Temperature: Elevated temperatures can increase the rate of decomposition pathways that lead to Pd-H formation and subsequent debromination.[1]
Immediate Corrective Actions:
-
Switch to a Milder, Anhydrous Base: Your first and most effective change should be to switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that minimize the formation of hydride species.[1]
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Debromination pathways can have a higher activation energy, so reducing heat can significantly improve selectivity for the desired coupling.[1]
-
Ensure Rigorously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base in an oven before use. Ensure your boronic acid is as dry as possible.
Q2: I'm performing a Sonogashira coupling and observing debromination. I thought the copper co-catalyst was supposed to help. What's going wrong?
A2: While the Sonogashira reaction has its own catalytic cycle, the underlying palladium chemistry is still susceptible to debromination.[2] In this specific reaction, several factors can favor the undesired pathway:
-
Base Choice and Amine Impurities: The amine base (e.g., triethylamine, diisopropylamine) is crucial. If it contains water or other protic impurities, it can facilitate proto-debromination.
-
Catalyst System Instability: If the palladium catalyst is not properly stabilized by its ligands, it can be more prone to side reactions. This is particularly true if the oxidative addition is slow or reversible, giving more opportunity for competing pathways.
-
Homocoupling of the Alkyne (Glaser Coupling): While not debromination, the copper-catalyzed homocoupling of the alkyne is a common side reaction that consumes starting material and complicates purification. This can sometimes be mistaken for poor conversion of the aryl bromide.
Troubleshooting Steps:
-
Use a High-Purity Amine Base: Distill your amine base over a suitable drying agent before use.
-
Consider "Copper-Free" Conditions: For sensitive substrates, a copper-free Sonogashira protocol can be beneficial.[3] These reactions often rely on a more robust palladium/ligand system and a different base, which can circumvent issues related to the copper co-catalyst.
-
Optimize the Pd/Ligand Ratio: Ensure an adequate amount of phosphine ligand is present. An excess of ligand can help stabilize the Pd(0) species and favor the productive catalytic cycle.[4]
Part 2: FAQs & Best Practices - "How Do I Prevent This From Happening?"
This section is designed for proactive experimental planning to maximize your chances of success from the very first attempt.
Q3: What are the key factors to consider when choosing a catalyst and ligand for cross-coupling with this compound to minimize debromination?
A3: The choice of the palladium source and, more critically, the supporting ligand is paramount. The ligand dictates the steric and electronic environment around the palladium center, directly influencing the rates of the desired steps (oxidative addition, reductive elimination) versus undesired ones (β-hydride elimination, proto-debromination).[5][6]
Key Principles for Ligand Selection:
-
Electron-Rich & Bulky Ligands are Preferred: Ligands that are both electron-rich and sterically bulky are generally the most effective at preventing debromination.
-
High Electron Density (e.g., on trialkylphosphines like P(t-Bu)₃ or P(Cy)₃) promotes the crucial oxidative addition step, which is often the rate-limiting step for aryl bromides.[5] A faster oxidative addition means less time for the catalyst to engage in side reactions.
-
Bulkiness (e.g., SPhos, XPhos, or bulky monodentate ligands) accelerates the final reductive elimination step, which forms the desired C-C bond.[5][6] Speeding up this step ensures the product is released quickly from the palladium center, regenerating the active Pd(0) catalyst and keeping the cycle moving efficiently.
-
Recommended Starting Points: For Suzuki, Heck, or Sonogashira reactions, consider using modern biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃). These have a proven track record of promoting efficient coupling while suppressing reductive dehalogenation.[7]
Q4: Can you provide a general, robust starting protocol for a Suzuki-Miyaura coupling with this compound?
A4: Certainly. The following protocol is a robust starting point designed to minimize debromination. It emphasizes the use of a modern catalyst system and anhydrous conditions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the following to a dry Schlenk flask or reaction vial equipped with a stir bar:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 equiv)[1]
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Seal the flask or vial.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Q5: How does the choice of solvent and base impact the outcome of the reaction beyond just being anhydrous?
A5: The solvent and base work in concert to create the reaction environment, and their properties are deeply interconnected.
| Parameter | Recommended Choices | Rationale & Causality |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are non-nucleophilic, moderately strong bases. They are effective at activating the boronic acid for transmetalation in Suzuki couplings but are poor hydride donors, thus minimizing the formation of Pd-H species that cause debromination.[1][7] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Aprotic polar solvents are ideal. They solubilize the reagents and catalyst complex without providing a source of protons. Dioxane and toluene are generally preferred. DMF should be used with caution as it can decompose at high temperatures to generate dimethylamine, which can interact with the catalyst. |
| Additives | Water (in Suzuki) | While seemingly counterintuitive, a small, controlled amount of water (e.g., in a 10:1 dioxane:water mixture) can sometimes be beneficial in Suzuki reactions. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species. However, for substrates highly prone to debromination, starting completely anhydrous is the safer strategy. |
Part 3: Mechanistic Insights & Visual Guides
Understanding the competing reaction pathways is key to rationally designing your experiment.
The Competing Catalytic Cycles
In any palladium-catalyzed cross-coupling, the desired productive cycle competes with the debromination cycle. The goal is to select conditions that overwhelmingly favor the "Productive Pathway."
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Troubleshooting Workflow
If you encounter debromination, follow this logical workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting debromination.
References
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1546. Available at: [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Journal of the American Chemical Society, 130(45), 14752-14761. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
stability of 4-Bromo-1-phenyl-1H-pyrazole under acidic and basic conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-1-phenyl-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments under both acidic and basic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Understanding the Core Stability of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its stability is influenced by the substituents it carries. The N-phenyl group and the bromo-substituent on the pyrazole ring of this compound are key determinants of its reactivity and stability.[1][2] Generally, pyrazoles are relatively stable to oxidation and reduction but can be susceptible to degradation under harsh acidic or basic conditions, primarily through hydrolysis.[3][4]
PART 1: Stability Under Acidic Conditions
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I'm observing a decrease in the concentration of this compound in my acidic reaction mixture over time. What could be happening?
A1: A decrease in concentration under acidic conditions strongly suggests acid-catalyzed hydrolysis. The pyrazole ring itself is relatively stable, but the N-phenyl bond can be susceptible to cleavage under strong acidic conditions and elevated temperatures. The proposed mechanism involves the protonation of one of the pyrazole nitrogen atoms, which activates the ring towards nucleophilic attack by water.[5][6]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the general mechanism of acid-catalyzed hydrolysis of N-aryl heterocycles, the primary degradation products are likely to be phenylhydrazine and 4-bromo-1H-pyrazole . Further degradation of these products is possible depending on the severity of the acidic conditions.
Proposed Degradation Pathway Under Acidic Conditions
The following diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for acid-catalyzed degradation.
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, unidentified peaks in HPLC analysis. | Formation of degradation products. | Characterize the new peaks using LC-MS to confirm their molecular weights. Compare with the expected masses of phenylhydrazine and 4-bromo-1H-pyrazole. |
| Poor mass balance in quantitative analysis. | The degradation products may have different UV absorption characteristics or may be volatile. | Use a diode array detector (DAD) to check for shifts in UV maxima.[7] If possible, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD).[8] |
| Inconsistent reaction yields or biological activity. | Degradation of the starting material or active compound. | Perform control experiments without the other reactants to isolate the effect of the acidic medium on the compound's stability. Consider buffering the reaction medium to a less acidic pH if the reaction chemistry allows. |
PART 2: Stability Under Basic Conditions
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: My solution of this compound turns cloudy or shows precipitation when I add a strong base. Why is this happening?
A1: While pyrazoles are generally more stable under basic conditions compared to acidic ones, strong bases can promote hydrolysis, although typically at a slower rate.[9] The cloudiness or precipitation could be due to the formation of less soluble degradation products or the salt of a degradation product. Another possibility is a base-catalyzed reaction involving the bromo-substituent, though this is less likely under typical aqueous basic conditions without a catalyst.
Q2: What are the potential degradation products under basic conditions?
A2: Similar to acidic conditions, the primary degradation pathway is likely hydrolysis of the N-phenyl bond, which would yield phenylhydrazine and 4-bromo-1H-pyrazole . Under very strong basic conditions and in the presence of a suitable nucleophile, substitution of the bromine atom is a remote possibility, but hydrolysis is the more probable route.
Proposed Degradation Pathway Under Basic Conditions
The mechanism for base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide ion on the pyrazole ring, leading to the cleavage of the N-phenyl bond.
Caption: Proposed mechanism for base-catalyzed degradation.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Cause | Recommended Action |
| Slow, gradual decrease in compound concentration over an extended period. | Slow base-catalyzed hydrolysis. | Monitor the reaction at different time points to establish a degradation profile. If the reaction is too slow to be problematic for your experiment's timeframe, no action may be needed. Otherwise, consider using a weaker base or a lower temperature. |
| Formation of colored impurities. | Potential side reactions or degradation of the primary degradation products. | Analyze the colored impurities by LC-MS and UV-Vis spectroscopy to gain insight into their structure. Phenylhydrazine can be prone to oxidation, which might lead to colored byproducts. |
| pH of the solution drifts over time. | Consumption of the base due to reaction with the compound or absorption of atmospheric CO2. | Use a buffered basic solution to maintain a constant pH throughout the experiment.[7] |
PART 3: Experimental Protocol for Stability Assessment
To definitively determine the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[10][11][12][13]
Objective
To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
-
NMR spectrometer
Experimental Workflow
Caption: Workflow for the stability assessment study.
Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Stress: To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 50 µg/mL. One set of vials is kept at room temperature, and another is placed in a water bath at 60°C.
-
Basic Stress: Repeat the process with 0.1 M NaOH and 1 M NaOH.
-
Control: Prepare a control sample with acetonitrile and water at the same final concentration.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid to stop the degradation process.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.[7][14] A typical starting method could be a C18 column with a gradient elution of water and acetonitrile.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the peak areas of any new peaks that appear in the chromatograms.
-
-
Degradation Product Identification: For samples showing significant degradation, perform LC-MS analysis to determine the molecular weights of the degradation products. If a major degradation product is formed, consider preparative HPLC for isolation and subsequent structure elucidation by NMR.[15][16]
Data Presentation
| Condition | Time (hours) | % this compound Remaining | Relative Peak Area of Major Degradant 1 (%) | Relative Peak Area of Major Degradant 2 (%) |
| 0.1 M HCl, RT | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]
-
The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PMC - PubMed Central. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed. [Link]
-
Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Insights into the toxicity and biodegradation of fipronil in contaminated environment. researchgate.net. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]
-
Quantitative Determination of Brexpiprazole by RP-HPLC Method. Walsh Medical Media. [Link]
-
HYDROLYSIS. [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H)-ones. ResearchGate. [Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]
-
Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. [Link]
-
Interactive 3D Chemistry Animations. ChemTube3D. [Link]
-
Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. PubMed. [Link]
-
Special Issue : Halogenated and Heterocyclic Derivatives of Polycyclic Aromatic Compounds (PACs): Bridging the Gaps in Occurrence, Exposure, and Toxicological Risk. MDPI. [Link]
-
Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. ETDEWEB. [Link]
-
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. [Link]
-
Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Study of the Stability of Polycyclic Aromatic Nitrogen Heterocycles in Spilled Crude Oils From Weathering Experiment. ResearchGate. [Link]
-
Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. MDPI. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1-phenyl-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 4-Bromo-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing solvent selection for reactions involving substituted pyrazoles.
Q1: Why is solvent selection so critical for the reactivity of this compound?
A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. For a substrate like this compound, the solvent dictates:
-
Solubility: All components—the pyrazole substrate, the coupling partner (e.g., boronic acid, amine, olefin), the palladium catalyst/precatalyst, ligands, and the base—must have adequate solubility at the reaction temperature for the catalytic cycle to proceed efficiently.[1] Poor solubility is a common cause of reaction failure.
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its electronic properties and stability.[2] Some coordinating solvents like DMF or acetonitrile can stabilize catalytic species, while others like chlorinated solvents may inhibit the reaction by binding too strongly to the palladium.[1]
-
Reaction Mechanism & Selectivity: The polarity of the solvent can determine the dominant mechanistic pathway. For instance, in palladium-catalyzed couplings, polar solvents can stabilize charged intermediates or transition states, potentially altering the rate-determining step or influencing regioselectivity.[3][4]
-
Base Efficacy: The effectiveness of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is highly dependent on the solvent system. The addition of water or a polar aprotic solvent can be crucial for dissolving the base and facilitating the transmetalation or deprotonation steps.[5]
Q2: What are the key differences between polar protic, polar aprotic, and nonpolar solvents in this context?
A2: Understanding these classifications is essential for rational solvent choice.
-
Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6] While their high polarity can be excellent for dissolving inorganic bases, they can interfere with certain reactions by coordinating strongly to the catalyst or reacting with organometallic intermediates. However, aqueous mixtures are frequently used in Suzuki couplings to accelerate the reaction.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, 1,4-dioxane): These solvents have high dielectric constants but lack O-H or N-H bonds.[6] They are excellent at dissolving a wide range of organic substrates and inorganic salts.[2] They can significantly influence reaction rates and selectivity by stabilizing charged species in the catalytic cycle.[3][4]
-
Nonpolar Aprotic Solvents (e.g., toluene, xylene, hexane): These solvents have low dielectric constants and are poor at solvating charged species. They are commonly used in reactions like the Buchwald-Hartwig amination and can favor neutral mechanistic pathways in cross-coupling reactions.[7][8]
Q3: My reaction has stalled or shows no conversion. How do I determine if the solvent is the problem?
A3: When a reaction fails, a systematic troubleshooting approach is necessary.[9] Before blaming the solvent, first verify the quality of your reagents (substrate purity, catalyst activity, anhydrous conditions) and ensure your setup maintains an inert atmosphere.[9][10] If these factors are ruled out, consider the solvent:
-
Check Solubility: At room temperature and at the reaction temperature, do all components appear to be dissolved? If the base or catalyst has precipitated, the reaction will likely fail.
-
Run a Control Experiment: Set up the reaction again with a different, well-established solvent for that particular transformation (e.g., toluene for a Buchwald-Hartwig amination, or a DMF/water mixture for a Suzuki coupling). A successful outcome in the new solvent points to an issue with the original choice.
-
Consider Temperature: The boiling point of your solvent dictates the maximum temperature of the reaction. The C-Br bond on the electron-rich pyrazole ring can be challenging to activate, often requiring elevated temperatures (80-120 °C).[1][11] Ensure your solvent's boiling point is appropriate for the required activation energy.
Section 2: Troubleshooting Guides for Specific Reactions
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its success with this compound is highly solvent-dependent.
Q: I am attempting a Suzuki coupling with an arylboronic acid, but I'm getting a low yield and significant amounts of a debrominated side product (1-phenyl-1H-pyrazole). What's going wrong?
A: This is a classic issue pointing towards a competition between the desired cross-coupling and undesired hydrodehalogenation. The solvent plays a crucial role here.
Causality & Explanation:
-
Role of Protic Solvents: The use of alcohols or water as co-solvents can sometimes promote protodebromination, especially if the catalytic cycle is slow or if the base is very strong.
-
Solvent Polarity: While polar aprotic solvents like DMF or acetonitrile can accelerate the reaction, they don't always correlate with selectivity.[3][4] The choice is complex; sometimes a nonpolar solvent like toluene or 1,4-dioxane provides a cleaner reaction profile by disfavoring side reactions.[12] The key is to find a solvent that balances the rate of oxidative addition and transmetalation without promoting off-cycle pathways.
Troubleshooting Steps:
-
Switch to a Nonpolar Aprotic Solvent: Change your solvent from a polar medium (like DMF or an alcohol-based mixture) to toluene or 1,4-dioxane. These solvents are less likely to facilitate protonolysis pathways.
-
Use an Aqueous Base System: A common and highly effective system is a mixture of an organic solvent (like DMF, toluene, or dioxane) with an aqueous solution of a base like K₂CO₃ or K₃PO₄. The water helps dissolve the base and can dramatically accelerate the transmetalation step, often outcompeting the debromination pathway.[5][13][14]
-
Re-evaluate Your Base: Ensure your base is thoroughly dried if using anhydrous conditions. Adventitious water can be a proton source.
Scenario 2: Buchwald-Hartwig Amination
This reaction is powerful for C-N bond formation, but is notoriously sensitive to reaction parameters, especially the solvent.
Q: My Buchwald-Hartwig amination of this compound with a primary alkylamine is sluggish and gives low yields. I'm using toluene as the solvent.
A: While toluene is a workhorse solvent for this reaction, its low polarity might not be optimal for all substrate combinations, and issues with base solubility can arise.
Causality & Explanation:
-
Base Solubility and Activity: Strong, sterically hindered bases like NaOtBu or LHMDS are standard, but they have very low solubility in nonpolar solvents like toluene.[1] The reaction is often a heterogeneous mixture, and poor mixing or insufficient base activity can lead to slow reaction rates.
-
Polarity and Catalyst Activity: For some catalyst systems, a more polar solvent can enhance the rate of the reaction. Ethereal solvents like 1,4-dioxane or THF are common alternatives.[1]
Troubleshooting Steps:
-
Switch to an Ethereal Solvent: Try running the reaction in 1,4-dioxane. It has slightly higher polarity than toluene and can improve the solubility of reaction components.
-
Consider a More Polar Aprotic Solvent: While less common, solvents like DMF have been used.[15] However, be cautious, as they can sometimes lead to catalyst decomposition at high temperatures.
-
Ensure Efficient Stirring: Given the heterogeneity of the reaction mixture, especially with inorganic bases, ensure vigorous stirring to maximize the surface area contact between the dissolved components and the solid base.[1]
-
Check for β-Hydride Elimination: With primary amines containing β-hydrogens, an unproductive side reaction can occur.[11][16] If you suspect this is an issue, switching to a bulkier phosphine ligand in conjunction with solvent optimization may be necessary.
Scenario 3: Heck Reaction
The Heck reaction couples the pyrazole to an alkene. Regioselectivity and reactivity are common hurdles, both influenced by the solvent.
Q: I am reacting this compound with ethyl acrylate, but the reaction is slow and I'm observing catalyst decomposition (formation of palladium black).
A: This indicates that the catalytic cycle is inefficient, and the Pd(0) catalyst is aggregating and precipitating. The solvent choice is key to maintaining a stable, active catalyst.
Causality & Explanation:
-
Catalyst Stability: The active Pd(0) species must be stabilized in solution to prevent aggregation.[2] Highly polar aprotic solvents like DMF or NMP are often used in Heck reactions because they can coordinate to the palladium center and help maintain its solubility and activity.[2]
-
Substrate Reactivity: Electron-rich aryl bromides can be less reactive in the oxidative addition step compared to electron-deficient ones.[17] A solvent that promotes this step is beneficial.
-
Reaction Pathway: The solvent can influence whether the reaction proceeds through a neutral or cationic pathway, which in turn affects regioselectivity, especially with more complex alkenes.[18][19] Polar solvents tend to favor the cationic pathway.
Troubleshooting Steps:
-
Use a High-Boiling Polar Aprotic Solvent: Switch to DMF, DMAc, or NMP. These solvents are excellent for Heck reactions, as they help solubilize all components and stabilize the catalyst. Their high boiling points also allow for the elevated temperatures often required to activate the C-Br bond.[2]
-
Ensure Anhydrous and Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[20] Thoroughly degas your solvent and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction.
-
Add a Phase-Transfer Catalyst: In some cases, especially with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates by facilitating the transfer of the base into the organic phase.
Section 3: Data Summaries & Experimental Protocols
Table 1: Properties of Common Solvents and Their Role in Pyrazole Functionalization
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Typical Application/Effect on this compound Reactions |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Standard for Buchwald-Hartwig; favors neutral pathways.[7][21] Can result in slow rates if solubility is poor. |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | 2.2 | 101 | Common in Suzuki and Buchwald-Hartwig; slightly more polar than toluene, improving solubility.[8][21] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 7.5 | 66 | Good for Suzuki couplings, but its low boiling point may not be sufficient for the less reactive C-Br bond.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Can dramatically alter selectivity in Suzuki couplings; its low boiling point is a limitation.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent for Heck reactions; often used with water in Suzuki couplings to increase rate and dissolve bases.[2][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, can accelerate reactions but may lead to catalyst decomposition at high temperatures. |
| Ethanol / Water | Polar Protic | 24.5 / 80.1 | 78 / 100 | Used as a co-solvent system, particularly in Suzuki couplings, to dissolve inorganic bases and accelerate transmetalation.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic arylboronic acid. This protocol uses a robust solvent/base system known for its broad applicability.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Fit the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Prepare a degassed solvent mixture of 1,4-Dioxane and Water (typically in a 4:1 to 3:1 ratio). To degas, bubble the inert gas through the solvent mixture for at least 20 minutes.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the pyrazole.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visual Diagrams
Diagram 1: General Troubleshooting Workflow for Low-Yield Reactions
Caption: A flowchart for troubleshooting low-yield reactions involving this compound.
Diagram 2: Influence of Solvent Polarity on a Pd-Catalyzed Cross-Coupling Cycle
Caption: Simplified catalytic cycle showing how solvent polarity can influence key intermediates.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
(PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2023). ResearchGate. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). ChemistrySelect. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
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The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
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Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2018). White Rose Research Online. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. (2018). Molecules. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). Molecules. [Link]
-
Effect of solvent on the Suzuki cross-coupling. (n.d.). ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Heck Coupling. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
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Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2023). The Journal of Organic Chemistry. [Link]
-
Pyrazoles and Heck Reaction. (n.d.). ResearchGate. [Link]
-
Heck Reaction. (2021). Chemistry LibreTexts. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E. [Link]
-
Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. (2023). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Heck Reaction—State of the Art. (2014). Molecules. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]
-
【4K】 Polar Protic vs Aprotic Solvents (Lightboard). (2016). YouTube. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2016). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Practical Heck Reaction problems! (2021). Reddit. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazole Bromination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the large-scale bromination of pyrazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the safe and efficient execution of this critical chemical transformation. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the challenges associated with managing the significant exothermic nature of this reaction.
Troubleshooting Guide: Addressing Common Issues in Pyrazole Bromination
This section addresses specific problems that may arise during the scaling up of pyrazole bromination, offering potential causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reactor temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What's happening, and what should I do?
Answer:
A rapid, uncontrolled temperature increase is a classic sign of a thermal runaway reaction, a dangerous situation where heat is generated faster than it can be removed.[1] This creates a positive feedback loop, accelerating the reaction rate and potentially leading to a catastrophic failure of the reactor vessel.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Rapid Reagent Addition | Adding the brominating agent (e.g., molecular bromine, N-bromosuccinimide) too quickly introduces a large amount of reactant at once, causing a sudden and intense release of heat.[1] | Immediately stop the addition of the brominating agent. For highly exothermic reactions, always opt for slow, controlled, dropwise addition while continuously monitoring the internal temperature.[2] |
| Inadequate Cooling | The reactor's cooling system may be insufficient for the scale of the reaction. The heat removal capacity does not match the heat generation rate.[1][3] | Ensure your cooling system (e.g., cooling jackets, external heat exchangers) is properly sized and functioning.[3][4] Pre-cool the reactor and reactants before starting the addition.[2] Have an emergency cooling bath (e.g., dry ice/acetone) on standby. |
| Poor Mixing | Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster, leading to an overall loss of thermal control.[3] | Verify that the agitator is functioning correctly and is appropriate for the reactor size and viscosity of the reaction mixture. Good mixing is crucial for maintaining temperature homogeneity.[3] |
| High Reactant Concentration | Overly concentrated solutions can lead to a very fast reaction rate and intense heat generation.[1] | Consider diluting the reaction mixture with an appropriate inert solvent to moderate the reaction rate. |
Issue 2: Reaction Stalls or Fails to Initiate
Question: I've started the addition of my brominating agent, but I'm not seeing the expected temperature increase or product formation. What could be the problem?
Answer:
A stalled reaction can be deceptive and dangerous. An accumulation of unreacted reagents can lead to a sudden, violent reaction if the conditions change (e.g., a sudden temperature increase).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Temperature | While cooling is crucial to control the exotherm, excessively low temperatures can prevent the reaction from initiating. | Gradually and carefully allow the reactor temperature to rise by a few degrees. Monitor closely for any signs of a delayed exotherm. |
| Impure Reagents | Impurities in the pyrazole starting material or the brominating agent can inhibit the reaction. | Ensure the purity of all reagents before starting the reaction. |
| Incorrect Reagent Stoichiometry | An error in the calculation or weighing of reagents can lead to an incomplete reaction. | Double-check all calculations and measurements. |
| Catalyst Inactivity (if applicable) | If the specific bromination procedure requires a catalyst, it may be inactive or poisoned. | Verify the integrity and activity of the catalyst. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the large-scale bromination of pyrazoles.
Q1: What are the primary safety hazards associated with large-scale pyrazole bromination?
A1: The primary hazards are the strong exotherm of the reaction, which can lead to thermal runaway, and the inherent dangers of the reagents.[5][6] Bromine is a highly corrosive and toxic substance that can cause severe burns upon contact and respiratory distress if inhaled.[7][8][9] Process safety management (PSM) protocols are essential to identify, evaluate, and control these hazards.[10]
Q2: How can I predict the exotherm of my specific pyrazole bromination before scaling up?
A2: Reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are invaluable experimental techniques for quantifying the heat of reaction and determining the maximum adiabatic temperature rise.[3][5] This data is crucial for designing an adequate cooling system and establishing safe operating limits.[3][5]
Q3: What are the best practices for adding the brominating agent?
A3: For exothermic reactions, a semi-batch process with controlled addition of the limiting reagent is highly recommended.[5] This allows the reaction rate and heat generation to be managed effectively.[2] Never add all reagents at once unless it has been proven safe at a small scale.[2]
Q4: What type of reactor and cooling system is best suited for this reaction?
A4: Jacketed glass-lined or stainless steel reactors are commonly used. The choice of material should be compatible with the corrosive nature of the reactants.[7] The cooling system should be robust, with options including cooling jackets, external heat exchangers, or internal cooling coils.[3][4] The goal is to maximize the heat transfer area.[11]
Q5: Are there safer alternatives to using molecular bromine?
A5: Yes, several alternatives can be considered. N-bromosuccinimide (NBS) is a common, safer solid brominating agent, though its atom economy is lower.[12] Continuous flow reactors offer a significantly safer approach by generating bromine in situ and immediately consuming it, minimizing the amount of hazardous material present at any given time.[13][14][15]
Q6: What are the key kinetic parameters to consider for pyrazole bromination?
A6: The bromination of pyrazoles typically follows second-order kinetics.[16] Understanding the reaction rate at different temperatures is essential for predicting how the reaction will behave upon scale-up.[3] The activation energy will help in predicting how the reaction rate will change with temperature.[3]
Visualizations
Workflow for Managing Pyrazole Bromination Exotherm
Caption: Workflow for managing pyrazole bromination exotherms.
Decision Tree for a Runaway Reaction
Caption: Decision tree for a runaway reaction scenario.
References
- Choi, S. (n.d.). Investigation of Exothermic Reaction Dynamics via Computational Fluid.
- (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- (2024, June 6). Bromination safety. YouTube.
- (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?
- Walke, S. B., Bonde, S. L., Bhadane, R. P., Dangat, V. T., & Jadhav, B. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- BenchChem. (2025). Managing exothermic reactions during chalcone bromination.
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- (2025, March 19). UNIT 3 CHEMISTRYUnit process Halogenations [PowerPoint slides]. SlideShare.
- Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?
- (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
- Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- (n.d.). The Bromination of Pyrazabole. DTIC.
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Technical Support Center: Analytical Methods for Monitoring 4-Bromo-1-phenyl-1H-pyrazole Reactions
Welcome to the technical support center for monitoring the synthesis of 4-Bromo-1-phenyl-1H-pyrazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing who are engaged in the synthesis and analysis of pyrazole-based compounds. Pyrazoles are a significant class of heterocyclic compounds that form the core of many pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Ensuring the desired product is synthesized with high purity and yield requires robust analytical monitoring.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the common analytical techniques used to monitor these reactions. The content is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions, offering excellent resolution and quantification of starting materials, intermediates, and products. For this compound, a reversed-phase HPLC method is typically employed.[4]
HPLC Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing (for the basic pyrazole analyte) | Secondary Silanol Interactions: The pyrazole nitrogen can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[5][6] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acid like phosphoric or formic acid. At low pH, the silanol groups are protonated and less likely to interact with the basic analyte.[5][7] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[5][6] 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[5] |
| Poor Resolution Between Reactant and Product | Inadequate Separation Conditions: The mobile phase composition may not be optimal for separating compounds with similar polarities. | 1. Optimize Mobile Phase Gradient: If using a gradient, adjust the slope to increase the separation between the peaks of interest. A shallower gradient can often improve resolution. 2. Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.[6] |
| Ghost Peaks | Sample Carryover or Contaminated Mobile Phase: Residual sample from a previous injection or impurities in the mobile phase can appear as unexpected peaks.[8] | 1. Implement a Needle Wash Step: Ensure the autosampler's needle wash is functioning correctly and uses a strong solvent to clean the needle between injections. 2. Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. If so, the mobile phase or the system itself may be contaminated. |
| Irreproducible Retention Times | System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to shifts in retention times.[8] | 1. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. 2. Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations. 3. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography. |
HPLC FAQs
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4] A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the starting materials, product, and any potential byproducts.
Q2: How do I validate my HPLC method for this reaction?
Analytical method validation is a documented process to ensure that an analytical method is suitable for its intended purpose.[9][10][11] Key parameters to evaluate according to ICH guidelines include accuracy, precision, specificity, linearity, and range.[11][12] This involves running experiments to demonstrate that the method can accurately and consistently measure the concentration of this compound and related compounds.
Experimental Workflow: HPLC Reaction Monitoring
Caption: A typical workflow for monitoring a chemical reaction using HPLC.
Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
For volatile and semi-volatile pyrazole derivatives, Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical tools.[1] GC provides high-resolution separation, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[13]
GC & GC-MS Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing or Fronting | Active Sites in the System or Column Overloading: Similar to HPLC, active sites in the GC inlet or column can interact with the analyte. Injecting too much sample can also lead to poor peak shape.[8] | 1. Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to minimize interactions with the analyte. 2. Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[14] 3. Check for Column Bleed: High column bleed can indicate a degrading stationary phase, which can have active sites. |
| Poor Resolution | Suboptimal Temperature Program or Carrier Gas Flow Rate: The separation of compounds in GC is highly dependent on the oven temperature program and the flow rate of the carrier gas.[8][15] | 1. Optimize the Temperature Ramp: A slower temperature ramp can improve the separation of closely eluting peaks. 2. Adjust Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for the column dimensions. |
| Ghost Peaks or Carryover | Injector Contamination or Septum Bleed: Residuals from previous injections or degradation products from the septum can lead to extraneous peaks.[8] | 1. Bake Out the Injector and Column: Increase the temperature of the injector and column (within their limits) to remove contaminants. 2. Replace the Septum: The septum should be replaced regularly to prevent bleed. |
| Irreproducible Results | Inconsistent Injection or Unstable Instrument Conditions: Variations in manual injection technique or fluctuations in gas pressures and temperatures can lead to poor reproducibility.[8][15] | 1. Use an Autosampler: An autosampler provides more consistent injections than manual injection. 2. Check Gas Supplies: Ensure a stable supply of high-purity carrier gas. |
GC-MS FAQs
Q1: What type of GC column is suitable for analyzing this compound?
A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good choice for the analysis of halogenated aromatic compounds like this compound.[1] These columns provide good selectivity for a wide range of compounds.
Q2: How can I confirm the identity of my product using GC-MS?
The mass spectrum of your product will show a characteristic molecular ion peak and a specific fragmentation pattern. For this compound, you would expect to see the isotopic pattern of bromine (approximately equal intensity for M and M+2) in the molecular ion and in bromine-containing fragments. This provides strong evidence for the presence of bromine in the molecule.
Experimental Workflow: GC-MS Reaction Monitoring
Caption: A standard workflow for monitoring a reaction using GC-MS.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis to monitor reaction progress.[16][17] Both ¹H and ¹³C NMR can provide valuable information about the conversion of starting materials to the this compound product.
NMR Troubleshooting and Interpretation Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Broad or Disappearing N-H Proton Signal | Proton Exchange: The N-H proton in pyrazoles can undergo rapid chemical exchange with other molecules or with trace amounts of water in the solvent, leading to signal broadening.[18] | 1. Use a Dry NMR Solvent: Ensure the deuterated solvent is as dry as possible to minimize exchange with water. 2. Vary the Concentration: The rate of intermolecular proton exchange can be concentration-dependent. |
| Complex Spectra due to Tautomerism | Annular Tautomerism: The proton on the nitrogen can be located on either N1 or N2, leading to an equilibrium between two tautomers. If the exchange is slow on the NMR timescale, you may see two sets of signals.[18] | 1. Low-Temperature NMR: Cooling the sample can slow down the rate of tautomeric exchange, potentially allowing for the resolution of separate signals for each tautomer.[18] 2. Solvent Effects: The rate of exchange is highly solvent-dependent. Aprotic, non-polar solvents may slow down the exchange.[18] |
| Inaccurate Quantification | Incomplete Relaxation or Poor Integration: For quantitative NMR (qNMR), it is crucial that the nuclei have fully relaxed between pulses to ensure the signal intensity is directly proportional to the number of nuclei. | 1. Increase the Relaxation Delay (d1): Set a longer relaxation delay (e.g., 5 times the longest T1) to ensure complete relaxation. 2. Careful Phasing and Baseline Correction: Proper data processing is essential for accurate integration. |
NMR FAQs
Q1: How can I use ¹H NMR to monitor the reaction progress?
You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the this compound product. By integrating the peaks of a characteristic signal for the starting material and the product, you can determine the relative amounts of each and calculate the percent conversion.[16]
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While the exact chemical shifts will depend on the solvent and the specific substitution pattern, you can expect to see signals for the aromatic protons of the phenyl group and the pyrazole ring in the ¹H NMR spectrum. In the ¹³C NMR spectrum, you will see signals for the carbons of both rings. The carbon attached to the bromine will be significantly affected.[19][20]
Experimental Workflow: NMR Reaction Monitoring
Caption: A general workflow for monitoring a chemical reaction using NMR spectroscopy.
Section 4: In-Situ Reaction Monitoring
Recent advances in analytical technology allow for the real-time, in-situ monitoring of chemical reactions.[21] Techniques like in-situ FTIR, Raman, and Mass Spectrometry can provide continuous data on the concentrations of reactants, intermediates, and products without the need for sampling.[22][23][24]
In-Situ Monitoring FAQs
Q1: What are the advantages of in-situ reaction monitoring?
In-situ monitoring provides a continuous stream of data, allowing for a more detailed understanding of reaction kinetics, the detection of transient intermediates, and immediate feedback for process optimization.[21][22] This can lead to improved reaction control, increased yields, and enhanced safety.
Q2: Which in-situ technique is best for my this compound synthesis?
The choice of technique depends on the specific reaction conditions and the spectroscopic properties of the molecules involved.
-
FTIR and Raman: These techniques are excellent for monitoring changes in functional groups. For example, the disappearance of a carbonyl stretch from a starting material could be monitored by FTIR.[23]
-
Mass Spectrometry: In-situ MS can directly measure the mass-to-charge ratio of the components in the reaction mixture, providing real-time information on the formation of the product.[22]
References
- Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Pharma Tutor. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
- LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
-
Restek.[22]Troubleshooting HPLC- Tailing Peaks. Available from:
- Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Royal Society of Chemistry. In situ sensors for flow reactors – a review.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- NHS. guidance for the validation of pharmaceutical quality control analytical methods.
- LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- International Journal of Current Pharmaceutical Analysis. Analytical method validation: A brief review.
- National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- Journal of Pharmaceutical Research International. Synthesis of Pyrazole Compounds by Using Sonication Method.
- National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- SIELC Technologies. 4-Bromo-3-methyl-1H-pyrazole.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ALWSCI. Common Sources Of Error in Gas Chromatography.
- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
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alternative brominating agents for pyrazole synthesis
A Senior Application Scientist's Guide to Alternative Brominating Agents
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. The bromination of pyrazoles is a fundamental transformation, yet it presents challenges in regioselectivity, safety, and efficiency. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab when moving beyond traditional, hazardous reagents like elemental bromine (Br₂).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when planning or troubleshooting a pyrazole bromination.
Q1: Why should I consider alternatives to elemental bromine (Br₂) for pyrazole synthesis?
While elemental bromine is a potent brominating agent, its use in a modern laboratory setting is discouraged for several critical reasons:
-
Safety Hazards : Bromine is a highly toxic, corrosive, and volatile liquid.[1] It can cause severe chemical burns upon contact and is fatal if inhaled.[1] Stringent engineering controls, such as dedicated scrubber systems and specialized personal protective equipment (PPE), are necessary for its safe handling.[2]
-
Handling and Dosing : As a dense, volatile liquid, accurate dosing of Br₂ can be challenging, especially on a small scale. This can lead to poor reproducibility and the formation of over-brominated byproducts.
-
Environmental Concerns : Bromine is very toxic to aquatic life.[1] Spills can have significant environmental impact. Furthermore, the reaction generates hydrogen bromide (HBr) as a corrosive and hazardous byproduct.[3]
-
Selectivity Issues : While effective, Br₂ can be too reactive, leading to a mixture of mono-, di-, and poly-brominated products, which complicates purification.[3]
Alternative agents, such as N-halosuccinimides or 1,3-dihalo-5,5-dimethylhydantoins, are typically stable solids that are safer to handle, easier to dose accurately, and often provide improved selectivity.[4][5]
Q2: What is the most common position for electrophilic bromination on an unsubstituted pyrazole ring, and why?
The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic aromatic substitution (SEAr).
-
Electronic Rationale : The pyrazole ring contains two nitrogen atoms: one is "pyrrole-like" (N1, if unsubstituted) and the other is "pyridine-like" (N2). The lone pair of the pyrrole-like nitrogen participates in the aromatic system, increasing electron density within the ring. The pyridine-like nitrogen is electron-withdrawing. Resonance analysis shows that the highest electron density accumulates at the C4 position, making it the most nucleophilic and reactive towards electrophiles like Br⁺. The intermediate formed by attack at C4 (a Wheland intermediate) is more stable than intermediates from attack at C3 or C5.[6][7]
-
Experimental Evidence : Numerous studies confirm that direct bromination of N-substituted or unsubstituted pyrazoles with agents like N-Bromosuccinimide (NBS) occurs preferentially at the C4 position.[8][9]
Q3: My bromination reaction is stalled or showing no conversion. What are the first things to check?
A stalled reaction is a common issue. Before making drastic changes, follow this initial diagnostic workflow.
Caption: Initial troubleshooting workflow for stalled pyrazole bromination.
-
Starting Material Integrity : Confirm the identity and purity of your starting pyrazole. The presence of acidic impurities can protonate the pyrazole, deactivating it towards electrophilic attack.
-
Reagent Quality : N-haloimide reagents like NBS can decompose over time, especially if exposed to moisture or light. A simple test for NBS is its color; pure NBS is white, while a yellow or brownish tint suggests decomposition. Consider using a freshly opened bottle or recrystallizing the agent.
-
Activation : Some pyrazoles bearing strongly electron-withdrawing groups may require a catalyst (e.g., a Lewis or Brønsted acid) or more forcing conditions (higher temperature) to activate the brominating agent or the substrate.
Q4: I'm getting a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-bromo product?
This is a classic selectivity problem. The mono-brominated pyrazole can sometimes be as reactive, or even more reactive, than the starting material.
-
Stoichiometry Control : Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point. Adding the agent slowly as a solid or as a solution in the reaction solvent can help maintain a low concentration, favoring mono-substitution.
-
Lower the Temperature : Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase selectivity by favoring the kinetically controlled product and reducing the rate of the second bromination.
-
Choose a Milder Reagent : If NBS is giving you di-bromination, consider a less reactive source of electrophilic bromine or a reagent that is sterically hindered.
Part 2: Troubleshooting Guides for Specific Agents
This section provides detailed Q&A guides for three common alternative brominating agents, focusing on practical, in-lab scenarios.
Guide 1: N-Bromosuccinimide (NBS)
NBS is the most widely used alternative to Br₂. It is a crystalline solid that acts as a source of electrophilic bromine.[5]
Q: When should I choose NBS for my pyrazole bromination? A: NBS is an excellent first choice for general-purpose bromination of electron-rich to moderately activated pyrazoles. It is inexpensive, easy to handle, and the succinimide byproduct is often easily removed by an aqueous wash. It is particularly effective for achieving C4-bromination.[9]
Q: What is a reliable, general-purpose protocol for C4-bromination using NBS? A: Protocol: C4-Bromination of 1-Phenyl-3-methyl-1H-pyrazole
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-3-methyl-1H-pyrazole (1.0 eq).
-
Dissolution : Dissolve the pyrazole in a suitable solvent. Acetonitrile (MeCN) or Dichloromethane (DCM) are common choices (approx. 0.1–0.5 M concentration).
-
Cooling : Cool the solution to 0 °C in an ice-water bath. This is crucial for controlling selectivity.
-
NBS Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction : Stir the reaction at 0 °C and monitor its progress by TLC or LCMS (typically complete within 1-3 hours).
-
Workup :
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic bromine.
-
Dilute with the reaction solvent (e.g., DCM) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q: My reaction with NBS is producing N-brominated pyrazole as a side product. Why is this happening and how can I stop it? A: N-bromination can occur if the N1 position is unsubstituted (NH-pyrazole). The NH proton is acidic, and deprotonation can lead to the formation of a pyrazolide anion, which is highly nucleophilic at the nitrogen. To avoid this:
-
Protect the Nitrogen : The most robust solution is to install a protecting group on the N1 nitrogen before bromination. A simple methyl, benzyl, or p-methoxybenzyl (PMB) group is usually sufficient.
-
Use a Non-Basic Solvent : Avoid basic solvents that can facilitate deprotonation. Acidic conditions can also suppress N-bromination by keeping the pyrazole protonated.[8]
Guide 2: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an increasingly popular alternative to NBS, offering significant advantages in atom economy and cost.[10]
Q: Why would I use DBDMH instead of the more common NBS? A: DBDMH is a superior choice when efficiency and cost are major considerations, especially on a larger scale.
-
Atom Economy : DBDMH contains two bromine atoms, both of which are reactive.[10] In theory, one mole of DBDMH can brominate two moles of substrate, whereas NBS can only brominate one. This halves the amount of reagent needed and reduces byproduct waste.[11]
-
Stability and Handling : DBDMH is a stable, crystalline solid, similar to NBS, making it easy and safe to handle.[4][12]
-
Reactivity : Its reactivity is comparable to NBS, making it a suitable drop-in replacement in many established procedures for brominating electron-rich heterocycles.[11]
Q: I used 0.5 equivalents of DBDMH but my yield is low. What's the issue? A: While DBDMH has two bromine atoms, achieving 100% utilization (i.e., using 0.5 eq) can be difficult in practice. The second bromine transfer from the monobromo-5,5-dimethylhydantoin intermediate is often slower than the first.
-
Troubleshooting Steps :
-
Increase Stoichiometry : Start by increasing the amount of DBDMH to 0.6-0.7 equivalents.
-
Add a Catalyst : For less reactive pyrazoles, the addition of a catalytic amount of a Brønsted acid (like acetic acid or a catalytic amount of H₂SO₄) or a Lewis acid can activate the DBDMH and facilitate the reaction.[4]
-
Increase Temperature : Gently warming the reaction may be necessary, but monitor carefully for the formation of byproducts.
-
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-phenyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis of 4-Bromo-1-phenyl-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into the nuances of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with other essential analytical techniques. This document is designed to be a practical resource, blending theoretical principles with experimental insights to facilitate the unambiguous characterization of this important pyrazole derivative.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of the molecular structure of organic compounds. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a substituted heterocycle like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
The power of NMR lies in its sensitivity to the electronic environment of each nucleus. The chemical shift (δ) of a proton or carbon atom is dictated by the shielding or deshielding effects of neighboring atoms and functional groups. Furthermore, through-bond scalar couplings (J-couplings) in ¹H NMR provide invaluable information about the connectivity of protons, allowing for the assembly of molecular fragments.
Analysis of this compound: A Detailed Spectroscopic Examination
To provide a comprehensive analysis, we will reference experimental data from a closely related analogue, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole , for which detailed spectroscopic data is available.[1][2][3] The insights gained from this analogue allow for a robust prediction and interpretation of the spectra for our target molecule, this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a substituted pyrazole is characterized by distinct signals for the pyrazole ring protons and the protons of the phenyl substituent. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electronic effects of the bromine and phenyl groups.
Based on the data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[1][2], we can predict the following for this compound:
-
Pyrazole Protons (H-3 and H-5): In the absence of the methoxy group at the 3-position, we would expect two distinct signals for the H-3 and H-5 protons of the pyrazole ring. These would likely appear as singlets, or as doublets if there is any long-range coupling. The electron-withdrawing nature of the bromine at the 4-position and the phenyl group at the 1-position will influence their chemical shifts.
-
Phenyl Protons: The protons on the phenyl ring will typically appear as a set of multiplets in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the pyrazole ring.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | s |
| H-5 | ~7.6 - 7.8 | s |
| Phenyl H (ortho) | ~7.5 - 7.7 | m |
| Phenyl H (meta, para) | ~7.2 - 7.5 | m |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is highly sensitive to its chemical environment.
For this compound, the following signals are expected:
-
Pyrazole Carbons (C-3, C-4, and C-5): The carbon atom bearing the bromine (C-4) will be significantly shifted due to the heavy atom effect and its electronegativity. The C-3 and C-5 carbons will resonate at chemical shifts typical for aromatic heterocyclic carbons.
-
Phenyl Carbons: The phenyl group will show signals for the ipso-carbon (the carbon attached to the pyrazole nitrogen), and the ortho-, meta-, and para-carbons.
¹³C NMR Data for 1-Phenyl-4-bromo-pyrazole
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~140 |
| C-4 | ~95 |
| C-5 | ~128 |
| Phenyl C (ipso) | ~139 |
| Phenyl C (ortho) | ~118 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~126 |
Comparative Analysis with Other Spectroscopic Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more complete and validated characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of HCN and N₂.[5] For this compound, key fragments would likely arise from the loss of a bromine radical, followed by the characteristic fragmentation of the pyrazole and phenyl rings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): In the region of 1600-1450 cm⁻¹.
-
C-N stretching: Around 1350-1250 cm⁻¹.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[6] | Unambiguous structure determination. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, small sample size required. | Does not provide detailed connectivity or stereochemical information. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular fingerprint. | Limited information on the overall molecular structure. |
Experimental Protocols
Reproducible and high-quality data are paramount in scientific research. The following are detailed, step-by-step methodologies for the key experiments discussed.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding frequency.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.
-
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to propose a fragmentation pathway.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the logical flow of analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Logical workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, mass spectrometry and infrared spectroscopy offer crucial complementary data that confirm the molecular weight and the presence of key functional groups. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately characterize this and other related heterocyclic compounds, thereby advancing their research and development endeavors.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Kaunas University of Technology ePubl. [Link]
-
ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
IUCr Journals. (2023). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
ResearchGate. (2012). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H-NMR. [Link]
-
SpectraBase. (n.d.). 1-Phenyl-4-bromo-pyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
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A Comparative Crystallographic Guide to 4-Bromo-1-phenyl-1H-pyrazole Derivatives: Unveiling Structure-Property Relationships
For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic and steric properties have led to its incorporation in a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this important class of heterocycles, 4-Bromo-1-phenyl-1H-pyrazole derivatives represent a particularly intriguing subset. The introduction of a bromine atom at the 4-position and a phenyl group at the 1-position provides a versatile platform for further functionalization, while simultaneously influencing the solid-state architecture of these molecules.
This guide provides an in-depth comparative analysis of the X-ray crystallographic features of several this compound derivatives. By examining the subtle interplay of various substituents on the pyrazole and phenyl rings, we aim to elucidate the key factors governing their crystal packing, intermolecular interactions, and ultimately, their macroscopic properties. This understanding is paramount for the rational design of novel pyrazole-based compounds with tailored functionalities.
The Significance of Crystal Engineering in Pyrazole Chemistry
The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, is not a random phenomenon. It is dictated by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can act as weak hydrogen bond donors. The presence of a bromine atom introduces the potential for halogen bonding, a highly directional and increasingly utilized interaction in crystal engineering.
The precise manner in which these molecules self-assemble in the solid state has profound implications for their physical and chemical properties, such as solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding of their crystallographic features is not merely an academic exercise but a critical component of the drug and material development process.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey from a synthetic concept to a fully characterized crystal structure involves a series of meticulous experimental steps. The following workflow represents a typical pathway for the X-ray crystallographic analysis of this compound derivatives.
Caption: A generalized workflow for the X-ray crystallographic analysis of novel compounds.
Causality in Experimental Choices:
-
Synthesis and Purification: The choice of synthetic route is dictated by the desired substitution pattern. For instance, the synthesis of 3,5-diaryl-4-bromo-1-phenyl-pyrazoles often involves the bromination of a 1,3-diaryl-1,3-propanedione followed by cyclocondensation with phenylhydrazine[1]. The purity of the synthesized compound is paramount for obtaining high-quality single crystals. Techniques like recrystallization or column chromatography are employed to remove impurities that could hinder crystal growth.
-
Crystal Growth: The selection of an appropriate solvent or solvent system is a critical and often empirical step. The ideal solvent should dissolve the compound to a moderate extent, and its evaporation or a slow change in temperature should lead to a supersaturated solution from which single crystals can nucleate and grow. The slow evaporation technique is widely used for its simplicity and effectiveness.
-
X-ray Diffraction Analysis: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm and free of visible defects, is mounted on a goniometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern. The positions and intensities of the diffracted beams are then used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.
Comparative Crystallographic Analysis of this compound Derivatives
To illustrate the impact of substituents on the crystal structure, we will compare the crystallographic data of three distinct this compound derivatives.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key Intermolecular Interactions | Reference |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Monoclinic | P2₁/n | 17.7233(4) | 3.8630(1) | 20.4224(5) | 110.137(3) | 4 | C-H···O hydrogen bonds forming helical chains | [2][3] |
| 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₆BrClN₂O₂ | - | - | - | - | - | - | - | O-H···O and potential C-H···O/N interactions | [4] |
| (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | C₂₃H₂₁BrN₄O | Monoclinic | P2₁/c | - | - | - | - | 8 | N-H···N and C-H···O/Br hydrogen bonds, forming dimers and ribbons | [5] |
Note: Full crystallographic data for 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid was not available in the public domain at the time of this writing.
In-Depth Structural Insights:
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: The crystal structure of this derivative reveals significant twisting of the aromatic rings relative to the central pyrazole ring. The N-bound phenyl ring and the C-bound bromophenyl ring are twisted by 13.70(10)° and 36.48(10)°, respectively[2][3]. This non-planar conformation is a common feature in multi-aryl substituted pyrazoles and is a consequence of steric hindrance between the adjacent aromatic rings. The dominant intermolecular interaction is a C-H···O hydrogen bond involving the carbaldehyde group, which links the molecules into helical chains along the b-axis[2][3].
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: While the full crystal structure is not available, the presence of a carboxylic acid group strongly suggests the formation of robust O-H···O hydrogen bonds, likely leading to the formation of dimeric structures, a common supramolecular synthon in carboxylic acids. The interplay between these strong hydrogen bonds and potential weaker interactions involving the bromine and chlorine atoms would be of significant interest for comparative analysis.
(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide: This more complex derivative showcases a rich network of intermolecular interactions. The structure contains two independent molecules in the asymmetric unit, which are linked into dimers via N-H···N hydrogen bonds between the amide proton and the cyano nitrogen[5]. These dimers are further connected by weaker C-H···O and C-H···Br interactions, forming intricate ribbon-like structures[5]. This example highlights how the introduction of multiple functional groups can lead to more complex and hierarchical supramolecular assemblies.
The Role of the Bromine Atom: More Than Just a Synthetic Handle
The bromine atom at the 4-position of the pyrazole ring plays a multifaceted role in shaping the crystal structure. While it is often introduced to provide a site for further chemical modification (e.g., through cross-coupling reactions), its influence on the solid-state architecture should not be underestimated.
A comparative study of 4-halogenated-1H-pyrazoles (without the 1-phenyl substituent) revealed that the 4-bromo and 4-chloro analogues are isostructural and form trimeric hydrogen-bonded motifs[2][6]. In contrast, the 4-fluoro and 4-iodo analogues form catemeric (chain-like) structures[2][6]. This demonstrates the subtle yet significant influence of the halogen's size and electronegativity on the preferred supramolecular assembly.
In the context of this compound derivatives, the bromine atom can participate in halogen bonding (C-Br···X, where X is a Lewis base like O or N) and other weak interactions, such as the C-H···Br contacts observed in the enamide derivative discussed above[5]. The directionality and strength of these interactions can be exploited in the design of new crystalline materials with desired packing motifs.
Molecular Conformation and Packing: A Visual Representation
The following diagram illustrates the key structural features and intermolecular interactions discussed for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Key structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Conclusion and Future Perspectives
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state behavior. The interplay of substituents on the pyrazole and phenyl rings dictates the molecular conformation and the nature of intermolecular interactions, which in turn govern the crystal packing.
This guide has demonstrated that even seemingly minor changes in the molecular structure can lead to significant differences in the supramolecular architecture, from simple helical chains to complex, multi-level ribbon structures. The bromine atom at the 4-position, while a useful synthetic tool, also plays a crucial role in directing the crystal packing through its ability to participate in weak intermolecular interactions.
For researchers in drug development and material science, a thorough understanding of these structure-property relationships is essential for the rational design of new molecules with optimized properties. Future studies should aim to expand the library of crystallographically characterized this compound derivatives with a wider variety of substituents to further refine our understanding of their crystal engineering principles. This will undoubtedly pave the way for the development of novel and improved pyrazole-based compounds for a wide range of applications.
References
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. Available from: [Link]
-
Mezei, G., Rue, K. L., Herrera, S., Chakraborty, I., Bela, A. M. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available from: [Link]
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2650. Available from: [Link]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Trade Science Inc. Available from: [Link]
-
El-Hiti, G. A., Baashen, M. A., Alotaibi, A. A., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide monosolvate. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1309-1312. Available from: [Link]
-
Ali, A. A., El-Hiti, G. A., & Kariuki, B. M. (2023). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1133-1137. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
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- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 5. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Labyrinth of Electron Ionization: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-phenyl-1H-pyrazole
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry (MS), particularly under electron ionization (EI), serves as a powerful tool in this endeavor, providing a fragmentation "fingerprint" that is often unique to a molecule's architecture. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Bromo-1-phenyl-1H-pyrazole , a compound of interest in medicinal chemistry and materials science.
In the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this guide will establish a robust, predicted fragmentation pathway. This prediction is built upon a comparative analysis of the experimentally determined fragmentation patterns of two key structural analogues: 1-phenyl-1H-pyrazole and 4-bromopyrazole . By understanding how these constituent parts behave under electron ionization, we can logically deduce the fragmentation of the combined structure. This comparative approach not only allows for a confident prediction but also highlights the influence of both the phenyl and bromo substituents on the fragmentation cascade of the pyrazole core.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of this compound in an EI-MS experiment is anticipated to be a composite of the fragmentation pathways observed for its core structures. The initial ionization event will create a molecular ion (M+•), which will then undergo a series of competing and sequential fragmentation reactions. The primary drivers of this fragmentation will be the stability of the resulting fragment ions and neutral losses, heavily influenced by the phenyl ring, the bromine atom, and the pyrazole heterocycle itself.
A critical feature in the mass spectrum of any brominated compound is the presence of a characteristic isotopic pattern for any bromine-containing fragment. Due to the near-equal natural abundance of the 79Br and 81Br isotopes, fragments containing a single bromine atom will appear as a pair of peaks (M and M+2) of roughly equal intensity. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing ions.
Comparative Fragmentation Analysis: Building the Prediction
To construct a reliable predicted fragmentation pattern for this compound, we will first examine the known fragmentation of its simpler analogues.
The Unsubstituted Phenylpyrazole: A Baseline for Aromatic Fragmentation
The mass spectrum of 1-phenyl-1H-pyrazole provides a foundational understanding of how the N-phenylated pyrazole core fragments. The NIST mass spectrum for 1-phenyl-1H-pyrazole (C9H8N2, MW: 144.17 g/mol ) shows a prominent molecular ion peak at m/z 144.[1][2][3] Key fragments and their proposed origins are outlined in the table below.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 144 | [C9H8N2]+• | Molecular Ion (M+•) |
| 117 | [C8H7N]+• | Loss of HCN from the pyrazole ring |
| 90 | [C6H6N]+ | Rearrangement and loss of C2H2N• |
| 77 | [C6H5]+ | Phenyl cation, loss of the pyrazole ring |
| 51 | [C4H3]+ | Fragmentation of the phenyl ring |
The fragmentation is dominated by the loss of stable neutral molecules like hydrogen cyanide (HCN) from the pyrazole ring and the formation of the stable phenyl cation.
The Influence of Bromine: Insights from 4-Bromopyrazole
The fragmentation of 4-bromopyrazole illustrates the directing effect of the halogen substituent. The NIST mass spectrum for 4-bromopyrazole (C3H3BrN2, MW: 146.97 g/mol ) displays the characteristic M/M+2 isotopic pattern for the molecular ion at m/z 146 and 148.[4][5] A key review on pyrazole fragmentation notes that while 4-bromopyrazole follows the typical pyrazole fragmentation pathways, the presence of bromine introduces competing fragmentation channels.[6]
| m/z (Isotope Pair) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 146/148 | [C3H2BrN2]+• | Molecular Ion (M+•) |
| 67 | [C3H3N2]+ | Loss of Br• radical |
| 40 | [C2H2N]+ | Loss of HCN from the [M-Br]+ ion |
The primary fragmentation pathway is the loss of the bromine radical, a common feature for halogenated aromatic compounds. Subsequent fragmentation of the resulting pyrazole cation then proceeds with the loss of HCN.
Predicted Fragmentation Pattern of this compound
By integrating the fragmentation behaviors of 1-phenyl-1H-pyrazole and 4-bromopyrazole, we can predict the major fragmentation pathways for this compound (C9H7BrN2, MW: 223.07 g/mol ).
The proposed fragmentation scheme is initiated by the formation of the molecular ion, which will exhibit the characteristic 1:1 isotopic cluster at m/z 222 and 224. The subsequent fragmentation is expected to proceed through several competing pathways:
-
Loss of Br•: A facile cleavage of the C-Br bond will lead to a prominent ion at m/z 143. This fragment, the 1-phenylpyrazolyl cation, is expected to be a major peak in the spectrum.
-
Loss of HCN: Cleavage of the pyrazole ring with the expulsion of a stable HCN molecule from the molecular ion would result in a bromine-containing fragment at m/z 195/197.
-
Formation of the Phenyl Cation: Cleavage of the N-phenyl bond would lead to the formation of the phenyl cation at m/z 77.
-
Fragmentation of the Pyrazole Ring: Following the loss of the bromine radical, the resulting m/z 143 ion can undergo further fragmentation, mirroring that of the 1-phenyl-1H-pyrazole molecular ion, leading to fragments at m/z 116 (loss of HCN) and m/z 90.
The predicted major fragment ions and their proposed origins are summarized in the table below.
| m/z (Isotope Pair) | Proposed Ion Structure/Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 222/224 | [C9H7BrN2]+• | Moderate | Molecular Ion (M+•) |
| 143 | [C9H7N2]+ | High | Loss of Br• radical from the molecular ion |
| 116 | [C8H6N]+ | Moderate | Loss of HCN from the [M-Br]+ ion |
| 90 | [C6H6N]+ | Moderate | Further fragmentation of the [M-Br]+ ion |
| 77 | [C6H5]+ | High | Cleavage of the N-phenyl bond, forming the phenyl cation |
| 195/197 | [C8H6BrN]+• | Low to Moderate | Loss of HCN from the molecular ion |
This predicted fragmentation pattern provides a robust framework for the identification of this compound and its derivatives in complex mixtures.
Experimental Protocols: A Blueprint for Verification
To experimentally verify the predicted fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.
Sample Preparation
-
Dissolution: Prepare a dilute solution of the this compound standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Serial Dilution: Perform a serial dilution to obtain a working solution of 1-10 µg/mL for injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap)
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-350
-
Scan Rate: 2-3 scans/second
-
Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.
-
Fragment Identification: Identify the molecular ion and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted fragmentation pattern.
-
Library Matching (Optional): If available, compare the acquired spectrum against a commercial or in-house mass spectral library for confirmation.
For more detailed structural confirmation, tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), on the molecular ion and major fragment ions would be invaluable. This would allow for the definitive establishment of fragmentation pathways.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways can be visualized using a flowchart to illustrate the relationships between the precursor and product ions.
Caption: Predicted EI fragmentation pathway of this compound.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the electron ionization mass spectrometry fragmentation of this compound. By systematically comparing the known fragmentation patterns of its core structural components, 1-phenyl-1H-pyrazole and 4-bromopyrazole, we have elucidated the likely major fragmentation pathways. The characteristic loss of the bromine radical, followed by fragmentation of the pyrazole ring, and the formation of the stable phenyl cation are anticipated to be the dominant features of the mass spectrum. The provided experimental protocol offers a clear path for the verification of these predictions. This comprehensive analysis serves as a valuable resource for researchers in the structural characterization of this and related classes of heterocyclic compounds.
References
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Alvarez-Martin, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry, 93(44), 14851–14858. [Link][7]
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Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link][6][8][9]
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Lee, K., & Oh, K.-H. (2003). Biotransformation of N-Heterocyclic Compounds 1-Phenylpyrazole and 1-Phenylpyrrole by Escherichia coli (pDTG141) Expressing Naphthalene Dioxygenase of Pseudomonas sp. Strain NCIB 9816-4. Journal of the Korean Society for Applied Biological Chemistry, 46(3), 261-266. [Link][10]
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A Comparative Guide to Catalysts for C-N Coupling on Pyrazoles: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional organic materials. The efficient construction of the C-N bond at the pyrazole nitrogen is, therefore, a critical transformation for which a variety of catalytic systems have been developed. This guide provides an in-depth comparative analysis of the most prevalent and effective catalysts for this purpose: palladium, copper, and nickel-based systems. We will delve into the mechanistic underpinnings, practical considerations, and performance data to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.
Introduction: The Significance of N-Aryl Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The N-arylation of pyrazoles is a key synthetic step that significantly modulates the steric and electronic properties of the resulting molecule, influencing its biological activity and material properties. The choice of catalyst for this transformation is not trivial and depends on factors such as cost, substrate scope, functional group tolerance, and desired regioselectivity. This guide will focus on the three most prominent transition metal-catalyzed approaches: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and emerging Nickel-catalyzed methodologies.
The Workhorses: A Comparative Overview of Catalytic Systems
The selection of a suitable catalyst is often a balance between reactivity, cost, and practicality. Here, we compare the general characteristics of palladium, copper, and nickel catalysts for the N-arylation of pyrazoles.
| Catalyst System | Primary Advantages | Primary Disadvantages | Typical Reaction Conditions |
| Palladium | Broad substrate scope, high functional group tolerance, well-established and reliable.[1][2] | Higher cost, potential for product contamination with residual palladium. | 80-120 °C, requires phosphine ligands and a strong base.[3] |
| Copper | Low cost, readily available, effective for aryl iodides and bromides.[4][5] | Harsher reaction conditions often required, narrower substrate scope compared to palladium, can be sensitive to ligand choice.[6] | 100-140 °C, often requires ligands such as diamines or amino acids.[4] |
| Nickel | Low cost, effective for challenging substrates like aryl chlorides, potential for novel reactivity (e.g., photoredox).[7] | Can be more sensitive to air and moisture, mechanisms can be complex and less understood than Pd/Cu systems. | Room temperature to 100 °C, often requires specific ligands and additives.[7] |
Deep Dive into Catalytic Systems
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its remarkable versatility and functional group tolerance.[1][2] The reaction typically employs a palladium(0) precatalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with the pyrazole.
Mechanism of Action:
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step.
Catalytic cycle of the Buchwald-Hartwig amination.
Performance Data:
The following table summarizes representative data for the Buchwald-Hartwig N-arylation of pyrazoles, highlighting the effect of different ligands and aryl halides.
| Pyrazole Substrate | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | tBuXPhos | K3PO4 | Toluene | 100 | 85 | [3] |
| 1H-Pyrazole | 4-Chlorotoluene | RuPhos | NaOtBu | Dioxane | 100 | 92 | [1] |
| 3,5-Dimethyl-1H-pyrazole | 2-Bromopyridine | XPhos | K2CO3 | t-BuOH | 110 | 88 | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Pyrazoles
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyrazole (1.0 mmol), aryl halide (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for C-N bond formation.[6] While traditional Ullmann conditions were often harsh, modern protocols utilize copper(I) salts in combination with ligands, allowing for milder reaction conditions.[4]
Mechanism of Action:
The mechanism of the Ullmann reaction is still a subject of some debate, but a commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the N-aryl pyrazole.
Proposed catalytic cycle of the Ullmann condensation.
Performance Data:
The following table presents representative data for the copper-catalyzed N-arylation of pyrazoles, showcasing the use of different ligands and reaction conditions.
| Pyrazole Substrate | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1H-Pyrazole | 4-Iodotoluene | N,N'-Dimethylethylenediamine | K2CO3 | Dioxane | 110 | 91 | [4] |
| Indazole | 2-Bromonaphthalene | L-proline | Cs2CO3 | DMSO | 90 | 85 | [8] |
| 1H-1,2,4-Triazole | 1-Iodo-4-nitrobenzene | None | K3PO4 | DMF | 140 | 82 | [9] |
Experimental Protocol: General Procedure for Ullmann N-Arylation of Pyrazoles
-
To a reaction vial, add the pyrazole (1.0 mmol), aryl halide (1.1 mmol), copper(I) salt (e.g., CuI, 10 mol%), and the ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 3 mL).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nickel-Catalyzed C-N Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions.[7] Nickel catalysts can often couple less reactive aryl chlorides and can exhibit unique reactivity, such as in photoredox-mediated processes.
Mechanism of Action:
The mechanism of nickel-catalyzed C-N coupling can be complex and may proceed through various pathways, including Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. In photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating reactive nickel intermediates that facilitate the coupling.
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The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Pyrazole Analogues
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2][3] A critical area of exploration within this domain is the strategic modification of the pyrazole ring to enhance therapeutic efficacy. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful tool for modulating the biological profile of these analogues. This guide provides an in-depth, objective comparison of the biological activities of brominated and non-brominated pyrazole derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Influence of Bromination: More Than Just an Added Atom
The introduction of a bromine atom to the pyrazole scaffold is not a trivial alteration. From a medicinal chemistry perspective, this modification can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] These changes often translate into significant differences in biological activity, a phenomenon we will explore across several key therapeutic areas.
Anticancer Activity: A Tale of Enhanced Potency
The anticancer potential of pyrazole derivatives is well-documented, with many analogues demonstrating potent cytotoxicity against various cancer cell lines.[4][5][6] The inclusion of a bromine atom has, in several instances, been shown to significantly enhance this cytotoxic effect.
One notable study highlighted a series of pyrazole derivatives where the most active compound featured a 4-bromophenyl group attached to the pyrazole ring. This brominated analogue exhibited superior inhibitory activity against three human cancer cell lines—A549 (lung), HeLa (cervical), and MCF-7 (breast)—when compared to its non-brominated counterparts.[7]
Another investigation into brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives revealed that dibrominated compounds displayed significantly higher cytotoxicity in brine shrimp lethality bioassays compared to the parent non-brominated structures.[2][8]
Comparative Cytotoxicity Data (IC₅₀ µM)
| Compound Type | A549 (Lung Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Reference |
| Non-Brominated Pyrazole | >100 | >100 | >100 | [7] |
| 4-Bromophenyl Pyrazole | 8.0 | 9.8 | 5.8 | [7] |
Brine Shrimp Lethality Bioassay (IC₅₀ ppm)
| Compound | IC₅₀ (ppm) | Reference |
| 3-methyl-1-phenyl-2-pyrazoline-5-one | 38 | [2] |
| 4,4-dibromo-5-methyl-2,4-dihydro-pyrazol-3-one | 19.5 | [2] |
| 4,4-dibromo-2-(2,4-dinitro-phenyl)-5-methyl -2,4-dihydro-pyrazol-3-one | 19.5 | [2][8] |
The enhanced anticancer activity of brominated pyrazoles is often attributed to their ability to form halogen bonds with amino acid residues in the active sites of target proteins, such as kinases and tubulin.[1][9] This additional binding interaction can lead to a more stable drug-receptor complex and, consequently, more potent inhibition.
Key Experimental Workflows and Protocols
To facilitate reproducible and rigorous research, this section provides detailed protocols for key assays used to evaluate the biological activity of pyrazole analogues.
Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for screening and characterizing novel pyrazole-based anticancer agents.
Caption: A generalized workflow for the discovery and preclinical evaluation of pyrazole-based anticancer agents.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogues (both brominated and non-brominated) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 2: Kinase Inhibition Assay
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[1][5][13][14]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The radiometric assay, for example, quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Pyrazole analogues
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, and the pyrazole inhibitor at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 3: Tubulin Polymerization Inhibition Assay
Tubulin is another crucial target for many anticancer pyrazoles.[2][3][9][15]
Principle: This assay monitors the polymerization of tubulin into microtubules in the presence and absence of an inhibitor. The polymerization process can be followed by measuring the increase in light scattering or fluorescence.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter (e.g., DAPI)
-
Pyrazole analogues
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Preparation: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the pyrazole inhibitors at various concentrations. Include positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.
-
Initiation and Measurement: Initiate polymerization by adding purified tubulin to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization for each compound.
Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond cancer, pyrazole derivatives have demonstrated significant promise as antimicrobial and anti-inflammatory agents.[16][17][18][19][20][21] The influence of bromination in these areas is also a subject of active research.
For instance, studies on the antimicrobial properties of pyrazole derivatives have shown that halogenation can enhance activity against both Gram-positive and Gram-negative bacteria.[7][8][11] The increased lipophilicity of brominated compounds may facilitate their passage through bacterial cell membranes.
In the realm of anti-inflammatory research, pyrazole-containing compounds like celecoxib are well-established as selective COX-2 inhibitors.[6][16] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazole ring are critical for both potency and selectivity. While direct comparative studies are less common, the electron-withdrawing nature of bromine can influence the electronic properties of the pyrazole ring, potentially impacting its interaction with the COX enzyme active site.
Antimicrobial Activity Workflow
Caption: A streamlined workflow for the evaluation of pyrazole analogues as potential antimicrobial agents.
Conclusion: The Strategic Value of Bromination
The evidence presented in this guide strongly suggests that the bromination of pyrazole analogues is a valuable strategy for enhancing their biological activity, particularly in the context of anticancer drug discovery. The introduction of bromine can lead to more potent compounds, likely through improved binding interactions with their biological targets. While the data for antimicrobial and anti-inflammatory activities is still emerging, the initial findings are promising and warrant further investigation.
By providing detailed experimental protocols and a clear comparative framework, this guide aims to equip researchers with the knowledge and tools necessary to explore the full therapeutic potential of brominated pyrazole derivatives. As the field of medicinal chemistry continues to evolve, the strategic use of halogens like bromine will undoubtedly play a crucial role in the development of next-generation therapeutics.
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National Institutes of Health. (2018). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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PubMed Central. (2021). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]
-
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National Institutes of Health. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]
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Comparative Guide to the Synthetic Validation of 4-Aryl-1-Phenyl-1H-Pyrazoles
Introduction
The 4-aryl-1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise and efficient synthesis of these compounds is therefore of paramount importance to researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of two prominent synthetic routes to 4-aryl-1-phenyl-1H-pyrazoles: the classical Knorr Pyrazole Synthesis and the modern Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction. By presenting a side-by-side analysis of their methodologies, performance, and underlying mechanisms, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between yield, substrate scope, reaction conditions, and the availability of starting materials. Here, we dissect two powerful methods for the synthesis of 4-aryl-1-phenyl-1H-pyrazoles.
Route 1: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] It is a robust and straightforward method for the formation of the pyrazole ring.
Mechanism: The reaction proceeds via the initial formation of a hydrazone from the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.[3][4]
Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling offers a versatile method for the formation of carbon-carbon bonds. In the context of 4-aryl-1-phenyl-1H-pyrazoles, this reaction typically involves the coupling of a 4-halo-1-phenyl-1H-pyrazole with an arylboronic acid.[1][6][7]
Mechanism: The catalytic cycle begins with the oxidative addition of the 4-halopyrazole to a Pd(0) complex. Transmetalation with the arylboronic acid, followed by reductive elimination, yields the desired 4-aryl-1-phenyl-1H-pyrazole and regenerates the Pd(0) catalyst.
Performance Comparison
| Feature | Knorr Pyrazole Synthesis | Palladium-Catalyzed Suzuki-Miyaura Coupling |
| Starting Materials | 1,3-Dicarbonyl compounds, Phenylhydrazine | 4-Halo-1-phenyl-1H-pyrazoles, Arylboronic acids |
| Key Reagents | Acid catalyst (e.g., acetic acid)[3] | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)[1][8] |
| Typical Yields | Generally high (can be >90%)[3] | Moderate to excellent (60-95%)[1][8] |
| Reaction Conditions | Often requires heating[3] | Can be performed at room temperature or with mild heating; microwave-assisted methods are also common.[1][9] |
| Substrate Scope | Dependent on the availability of substituted 1,3-dicarbonyls. | Broad scope, tolerant of various functional groups on both the pyrazole and arylboronic acid.[1] |
| Atom Economy | Good, with water as the primary byproduct. | Lower, due to the use of stoichiometric base and the boronic acid leaving group. |
| Advantages | Simple, cost-effective, high atom economy. | High functional group tolerance, modular, allows for late-stage diversification. |
| Disadvantages | Limited by the availability of appropriately substituted 1,3-dicarbonyls. May produce regioisomers with unsymmetrical dicarbonyls. | Requires pre-functionalized starting materials (halopyrazole), potential for palladium contamination in the final product. |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1,3-Diphenyl-1H-pyrazole
This protocol is adapted from established procedures for the Knorr synthesis.[3][10]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which should result in the precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 1-Phenyl-4-(p-tolyl)-1H-pyrazole
This protocol is based on microwave-assisted Suzuki coupling methods.[1]
Step 1: Reaction Setup
-
In a microwave reaction vial, combine 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).
-
Add a solvent mixture of 1,2-dimethoxyethane (DME) and water.
Step 2: Reaction Execution
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes).
-
Monitor for completion using TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 1-phenyl-4-(p-tolyl)-1H-pyrazole.
Visualization of Synthetic Pathways
Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling.
Conclusion and Recommendations
Both the Knorr Pyrazole Synthesis and the Suzuki-Miyaura Cross-Coupling are highly effective methods for preparing 4-aryl-1-phenyl-1H-pyrazoles.
-
The Knorr Synthesis is often the method of choice for large-scale synthesis of a specific target molecule, especially when the required 1,3-dicarbonyl precursor is readily available. Its simplicity, high yields, and favorable atom economy make it an attractive and cost-effective option.
-
The Suzuki-Miyaura Cross-Coupling excels in the context of medicinal chemistry and library synthesis. Its modular nature allows for the rapid generation of a diverse range of analogs from a common 4-halo-pyrazole intermediate. The mild reaction conditions and broad functional group tolerance are significant advantages for complex molecule synthesis.
Ultimately, the optimal synthetic route will depend on the specific goals of the research project, including the desired scale, the need for structural diversity, and the availability of starting materials. Researchers are encouraged to consider the comparative data presented in this guide to make an informed decision that best suits their synthetic needs.
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
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Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. [Link]
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Organic & Biomolecular Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
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Molecules. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
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ACS Publications. (2012). Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. [Link]
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Beilstein Journal of Organic Chemistry. (2013). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. [Link]
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ACS Publications. (2010). Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles. [Link]
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Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Journal of the Brazilian Chemical Society. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. [Link]
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Molecules. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. [Link]
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Beilstein Archives. (2019). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Link]
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A Researcher's Guide to Predicting the Reactivity of Substituted Pyrazoles with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Understanding and predicting the chemical reactivity of novel pyrazole derivatives is paramount for streamlining synthetic pathways, assessing metabolic stability, and anticipating potential toxicities. While traditional experimental methods provide definitive answers, they can be resource-intensive and time-consuming. Density Functional Theory (DFT) has emerged as a powerful, cost-effective computational tool that offers profound insights into molecular behavior, allowing researchers to screen, prioritize, and understand substituted pyrazoles with remarkable accuracy before committing to extensive lab work.[3][4]
This guide provides an in-depth comparison of DFT-based methods for predicting pyrazole reactivity, grounded in the principles of computational chemistry and validated by experimental observations. As a senior application scientist, my objective is to not only present a protocol but to explain the causality behind the computational choices, ensuring a self-validating and trustworthy workflow.
The "Why": Reactivity Prediction with Conceptual DFT
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[3] From this electronic structure, we can derive a set of "reactivity descriptors" that quantify a molecule's response to chemical attack. This framework, often called Conceptual DFT, provides a theoretical basis for well-established chemical concepts like electronegativity and hardness.[5][6][7]
Global Reactivity Descriptors: The Molecule's Overall Temperament
Global descriptors provide a picture of the molecule's overall reactivity. They are derived primarily from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
-
HOMO Energy (EHOMO): Represents the energy of the outermost electrons. A higher EHOMO indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.[5]
-
LUMO Energy (ELUMO): Represents the energy of the lowest-energy empty orbital. A lower ELUMO indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.[5]
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. This is a critical indicator of chemical stability; a small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron.[5][9]
From these fundamental orbital energies, several key descriptors can be calculated using the Koopmans' theorem approximation (I ≈ -EHOMO; A ≈ -ELUMO):
| Descriptor | Formula | Chemical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. Harder molecules are less reactive.[10] |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Softer molecules are more reactive.[10] |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile.[6][11] |
Local Reactivity Descriptors: Pinpointing the Site of Attack
While global descriptors tell us if a molecule is reactive, local descriptors tell us where it is reactive.
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface.[9] It provides an intuitive guide to reactivity:
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.
-
-
Fukui Functions (f(r)): This is a more quantitative local descriptor, indicating the change in electron density at a specific point when an electron is added or removed. It helps identify the most reactive atoms within the molecule for different types of attack.[5][10]
-
f+(r): For nucleophilic attack (where an electron is added).
-
f-(r): For electrophilic attack (where an electron is removed).
-
f0(r): For radical attack.
-
A Practical DFT Workflow for Pyrazole Reactivity Analysis
This section outlines a robust, step-by-step protocol for performing DFT calculations on a substituted pyrazole to predict its reactivity.
Caption: A typical workflow for predicting molecular reactivity using DFT calculations.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation:
-
Draw the 2D structure of your substituted pyrazole.
-
Use a molecular editor (e.g., Avogadro) to generate an initial 3D geometry. Perform a preliminary geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Objective: To find the most stable 3D arrangement of the atoms (the global minimum on the potential energy surface).
-
Software: Gaussian, ORCA, NWChem, etc.
-
Methodology:
-
Select a DFT functional and basis set. For pyrazole systems, the B3LYP functional combined with the 6-311++G(d,p) basis set is a well-regarded starting point that balances accuracy and computational cost.[5][12][13]
-
Perform a geometry optimization calculation.
-
Following optimization, run a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]
-
-
-
Calculation of Reactivity Descriptors:
-
Objective: To compute the global and local reactivity indices from the optimized wavefunction.
-
Methodology:
-
The standard output file from the frequency calculation will contain the EHOMO and ELUMO values.
-
Use these values to calculate the global descriptors (η, S, ω, etc.) as detailed in the table above.
-
Generate the Molecular Electrostatic Potential (MEP) surface. This is a standard visualization option in most quantum chemistry software packages.
-
Calculate the condensed Fukui functions for each atom using a population analysis method (e.g., Hirshfeld, Mulliken). Software like Multiwfn can be used for post-processing the output file to obtain these values.[11]
-
-
-
Interpretation and Prediction:
-
Analyze the HOMO-LUMO gap to gauge overall reactivity.
-
Examine the MEP map to visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
-
Consult the condensed Fukui function values (f-) to pinpoint the most probable sites for electrophilic attack and (f+) for nucleophilic attack. The atom with the highest value is the predicted reactive center.
-
Comparison with Alternative Methods
DFT is a powerful tool, but its true value is understood when compared with other available methods. The choice of method depends on the required accuracy, available computational resources, and the specific scientific question being asked.
| Method Type | Examples | Pros | Cons |
| DFT | B3LYP, M06-2X, ωB97X-D | Good balance of accuracy and computational cost; excellent for a wide range of organic molecules.[14] | Results can be functional-dependent; requires careful benchmarking for new systems. |
| Experimental | Kinetic studies, Hammett plots, NMR titration | Provides definitive, real-world data; the ultimate benchmark for validation. | Time-consuming, resource-intensive, may not reveal underlying electronic reasons for reactivity. |
| Ab Initio | MP2, CCSD(T) | High accuracy, considered the "gold standard" for small molecules. | Computationally very expensive, often impractical for drug-sized molecules.[5] |
| Semi-Empirical | AM1, PM7 | Very fast, suitable for high-throughput screening of very large libraries. | Lower accuracy, may fail to capture subtle electronic effects. |
The most robust approach involves a synergy between methods: using DFT to generate hypotheses and guide synthesis, followed by targeted experiments to validate the computational predictions.[4][15]
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A Comparative Guide to the Tautomerism of 4-Bromo-1H-Pyrazoles in Solution
This guide provides an in-depth analysis of the tautomeric behavior of 4-bromo-1H-pyrazoles in solution. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational insights to offer a comprehensive understanding of the factors governing the tautomeric equilibrium of these versatile heterocyclic compounds. 4-bromo-1H-pyrazole is a valuable building block in the synthesis of pharmaceutical derivatives, making a thorough grasp of its structural dynamics in solution crucial for predictable and efficient drug design.[1]
The Phenomenon of Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two rapidly interconverting tautomers, a phenomenon known as annular tautomerism. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an asymmetrically substituted pyrazole, this results in two distinct chemical entities with potentially different physicochemical and biological properties. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment, including the solvent, temperature, and concentration.[2][3]
The study of tautomerism is critical as the predominant tautomer in a given environment will dictate the compound's reactivity, intermolecular interactions, and ultimately its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool for investigating tautomeric equilibria in solution.[3][4] By analyzing chemical shifts and coupling constants, and in some cases, employing low-temperature measurements to slow the proton exchange, the relative populations of the tautomers can be quantified.[2]
Tautomeric Equilibrium of 4-Bromo-1H-Pyrazoles
In the case of 4-bromo-1H-pyrazoles with a substituent at the 3(5)-position, the tautomeric equilibrium involves the interconversion between the 3-substituted and 5-substituted forms. Experimental and computational studies have consistently shown that for 4-bromo-1H-pyrazoles bearing a substituent at the 3 or 5 position, the equilibrium in solution tends to favor one tautomer over the other.
A study on five different 4-bromo-1H-pyrazoles using multinuclear magnetic resonance spectroscopy revealed that when a bromine atom is present at the 3(5)-position, the 3-bromo tautomer is the major form in solution.[5] This preference is also observed in the solid state.[5] Density Functional Theory (DFT) calculations corroborate these experimental findings, justifying the predominance of the 3-bromo tautomers over their 5-bromo counterparts.[5]
The following diagram illustrates the tautomeric equilibrium for a generic 3(5)-substituted 4-bromo-1H-pyrazole:
Caption: Tautomeric equilibrium of a 3(5)-substituted 4-bromo-1H-pyrazole.
Influence of Solvents on the Tautomeric Equilibrium
The choice of solvent can significantly impact the position of the tautomeric equilibrium. The solvent's polarity, hydrogen bonding capabilities, and dielectric constant all play a role in stabilizing or destabilizing the different tautomeric forms.
DFT studies on the tautomerization of 4-bromo substituted 1H-pyrazoles have shown that the rate of tautomeric conversion is dependent on the solvent.[6] Specifically, the reaction rate increases with the dielectric constant of the solvent up to a certain point (a dielectric constant greater than 8.93), after which it remains relatively constant.[6] This suggests that polar solvents can facilitate the proton transfer between the nitrogen atoms.
Furthermore, the effect of the solvent on the equilibrium constant is dependent on the specific molecule under consideration.[6] For instance, in nonpolar solvents like CDCl₃ or C₆D₆, pyrazole derivatives have been observed to exist as dimers, while in polar aprotic solvents like DMSO-d₆, they are present as monomers.[7] This self-association in nonpolar solvents can influence the observed tautomeric preference.
Comparative Analysis of Analytical Techniques
The study of tautomerism in 4-bromo-1H-pyrazoles relies on a combination of experimental and computational methods. Each technique provides unique insights into the structural and dynamic properties of these molecules.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C, ¹⁵N NMR Spectroscopy | - Identification of tautomers- Determination of equilibrium constants- Kinetics of proton transfer | - Quantitative analysis of tautomer populations in solution- Provides detailed structural information | - Fast proton exchange at room temperature can lead to averaged signals, requiring low-temperature studies- Solvent can influence the equilibrium |
| X-ray Crystallography | - Unambiguous structure of the tautomer in the solid state | - Provides precise bond lengths and angles | - Represents the solid-state structure, which may not be the same as in solution |
| UV-Vis Spectroscopy | - Can be used to monitor changes in tautomeric equilibrium | - Sensitive to changes in electronic structure | - Often provides less detailed structural information compared to NMR |
| DFT Calculations | - Relative energies and stabilities of tautomers- Prediction of NMR chemical shifts- Elucidation of reaction mechanisms | - Complements experimental data- Allows for the study of transition states | - Accuracy is dependent on the level of theory and basis set used- Solvent effects can be challenging to model accurately |
Experimental and Computational Protocols
NMR Spectroscopic Analysis of Tautomerism
A robust protocol for studying the tautomerism of 4-bromo-1H-pyrazoles in solution using NMR spectroscopy involves the following steps:
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-bromo-1H-pyrazole derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum at room temperature. Observe the chemical shifts and multiplicities of the signals, particularly the N-H proton and the protons on the pyrazole ring. Broadening of the N-H signal can indicate proton exchange.
-
¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C4, and C5) are sensitive to the tautomeric form.[8]
-
¹⁵N NMR Spectroscopy: If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the chemical shifts of the two nitrogen atoms provide direct evidence of the proton's location. The "pyridine-like" nitrogen (N-2) and the "pyrrole-like" nitrogen (N-1) exhibit distinct chemical shifts.[7]
-
Low-Temperature NMR: If the proton exchange is fast at room temperature, leading to averaged signals, perform variable temperature NMR studies. Lowering the temperature can slow down the exchange rate to the point where separate signals for each tautomer can be observed, allowing for direct integration and determination of the equilibrium constant.[2]
The following workflow illustrates the process of NMR analysis for tautomerism:
Caption: Workflow for NMR spectroscopic analysis of pyrazole tautomerism.
Computational Modeling with Density Functional Theory (DFT)
Computational chemistry, particularly DFT, serves as a powerful predictive and complementary tool in the study of tautomerism.
-
Structure Optimization: Build the 3D structures of all possible tautomers of the 4-bromo-1H-pyrazole derivative. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9][10]
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Modeling: To simulate the solution-phase environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations.[6] This is crucial for accurately predicting the tautomeric equilibrium in different solvents.
-
NMR Chemical Shift Prediction: Use the Gauge-Invariant Atomic Orbital (GIAO) method to calculate the absolute shieldings of the nuclei. These can then be converted to chemical shifts for comparison with experimental data.[5][11]
-
Transition State Search: To understand the mechanism of interconversion, perform a transition state search to locate the structure of the transition state connecting the two tautomers and calculate the activation energy barrier for the proton transfer.
Conclusion
The tautomeric behavior of 4-bromo-1H-pyrazoles in solution is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A combined approach utilizing high-resolution NMR spectroscopy and DFT calculations provides a comprehensive understanding of the tautomeric equilibria. For asymmetrically substituted 4-bromo-1H-pyrazoles, the position of the equilibrium is not static and can be influenced by the nature of other substituents and the surrounding solvent. A thorough characterization of the predominant tautomeric form is an indispensable step in the rational design of novel pyrazole-based therapeutic agents, ensuring that the intended molecular interactions are achieved.
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The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. (URL: [Link])
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The use of NMR spectroscopy to study tautomerism. (URL: [Link])
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (URL: [Link])
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Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (URL: [Link])
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The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (URL: [Link])
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (URL: [Link])
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A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (URL: [Link])
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Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. (URL: [Link])
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (URL: [Link])
-
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (URL: [Link])
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (URL: [Link])
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (URL: [Link])
-
2.3.2. UV-VIS, 1H NMR, and 13C NMR Spectra Simulation. (URL: [Link])
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (URL: [Link])
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (URL: [Link])
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (URL: [Link])
-
Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. (URL: [Link])
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])
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Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (URL: [Link])
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (URL: [Link])
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A Comparative Guide to Purity Assessment of 4-Bromo-1-phenyl-1H-pyrazole by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for assessing the purity of 4-Bromo-1-phenyl-1H-pyrazole, a crucial intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development choices, present a robust, self-validating protocol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and compare column chemistries to achieve optimal separation from potential process-related impurities.
Part 1: The Chromatographic Rationale: Selecting the Right Tools
The accuracy of a purity assessment hinges on the careful selection of the analytical column and mobile phase. The goal is to develop a method with sufficient specificity to separate the main compound from starting materials, by-products, and degradation products.
Why Reverse-Phase HPLC?
This compound is a moderately non-polar molecule due to the presence of the phenyl ring and the pyrazole core. Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such compounds.[1] Analytes are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.
Column Selection: A Comparative View
The choice of stationary phase is the most critical parameter for achieving selectivity. While many columns could be used, we will compare the two most logical choices for this analyte.
-
Alternative 1: The Workhorse - C18 (Octadecylsilane) A C18 column is the most common and versatile reversed-phase column.[2] Its long alkyl chains provide strong hydrophobic retention, making it an excellent starting point for separating this compound from more polar impurities. It is highly recommended as a general-purpose reversed-phase column for a wide range of compounds.[3]
-
Alternative 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl A Phenyl-Hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analyte and its impurities.[4] This can be particularly advantageous for separating compounds with subtle differences in their aromatic structure, such as positional isomers or related aromatic impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the separation.[5] A typical mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency. The ratio of organic modifier to water controls the overall retention time; increasing the organic content decreases retention.[6]
-
Aqueous Component : To ensure sharp, symmetrical peaks, it is crucial to control the ionization state of any acidic or basic functional groups. Although the pyrazole ring is weakly basic, adding a small amount of acid to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), can suppress silanol interactions on the column and ensure consistent protonation of the analyte, leading to improved peak shape.[6][7]
Part 2: The Self-Validating Protocol
A trustworthy analytical method must include checks to ensure the entire system—instrument, column, and mobile phase—is performing correctly on the day of analysis. This is achieved through a System Suitability Test (SST).[8]
Experimental Workflow
The following diagram outlines the logical flow of the purity assessment process.
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Method Protocol
This protocol provides a starting point for analysis. Adjustments may be necessary based on the specific impurity profile and HPLC system.
| Parameter | Condition 1: C18 Column | Condition 2: Phenyl-Hexyl Column |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Elution Mode | Isocratic: 60% B | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | 15 minutes | 15 minutes |
| Sample Prep. | Dissolve 1 mg/mL in Mobile Phase | Dissolve 1 mg/mL in Mobile Phase |
Trustworthiness: System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias such as the USP.[9] An SST solution (a standard of this compound, ideally containing trace levels of known impurities) is injected multiple times. The following parameters are evaluated against pre-defined acceptance criteria.[10][11]
-
Repeatability (%RSD) : The precision of the system is assessed by making at least five replicate injections of the standard. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.[11]
-
Tailing Factor (T) : This measures peak symmetry. Asymmetrical (tailing) peaks can indicate poor column performance or undesirable secondary interactions. The tailing factor should be ≤ 2.0.[10]
-
Theoretical Plates (N) : This is a measure of the column's efficiency. Higher plate counts indicate sharper peaks and better separation power. A typical requirement is N > 2000.[11]
-
Resolution (Rs) : This is the most critical SST parameter, measuring how well two adjacent peaks are separated. A resolution of Rs ≥ 2.0 between the main peak and the closest eluting impurity is generally required to ensure accurate quantification.[11]
Part 3: Data Interpretation and Performance Comparison
The choice of column can significantly impact the resolution of critical impurity pairs. The logical diagram below illustrates the interplay between key HPLC parameters and the desired analytical outcomes.
Logical Relationships in HPLC Method Development
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A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] This guide provides a direct comparison of classical conventional heating (reflux) methods and modern microwave-assisted organic synthesis (MAOS), supported by experimental data and detailed protocols, to empower you in making informed methodological selections for your discovery pipeline. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like MAOS offer significant advantages in reaction time and yield.[1][4]
The Fundamental Difference: How Heat is Transferred
The dramatic differences in experimental outcomes between conventional and microwave heating are rooted in the fundamental physics of energy transfer. Understanding this is key to protocol design and optimization.
Conventional Heating: A Surface-Level Affair
Conventional heating relies on the slow, inefficient transfer of thermal energy from an external source (like an oil bath or heating mantle) to the reaction mixture through conduction and convection. The vessel walls are heated first, and this heat is then transferred to the solvent and reactants. This process inherently creates a temperature gradient within the vessel, where the walls are hotter than the bulk of the solution, potentially leading to localized overheating and the formation of side products.
Caption: Conventional heating transfers energy indirectly.
Microwave-Assisted Heating: Direct Molecular Activation
In contrast, microwave-assisted synthesis utilizes dielectric heating.[5] Microwaves, a form of electromagnetic radiation, couple directly with polar molecules (like many organic solvents and reagents) in the reaction mixture.[6][7] This interaction forces the dipoles within the molecules to rapidly align and realign with the oscillating electric field. The resulting intense molecular friction generates heat rapidly and volumetrically throughout the entire sample.[6][7] This direct, uniform heating mechanism minimizes temperature gradients and allows for reaction temperatures to be reached in seconds, a feat impossible with conventional methods.[6]
Caption: Microwaves directly energize polar molecules.
Performance Comparison: A Quantitative Overview
Experimental data consistently demonstrates the superiority of microwave irradiation for the synthesis of pyrazole derivatives, primarily through drastic reductions in reaction time and significant improvements in product yields.[2][3] The uniform, rapid heating often leads to cleaner reactions with fewer byproducts.[8]
| Synthesis Target | Parameter | Conventional Heating | Microwave-Assisted (MAOS) | References |
| Phenyl-1H-pyrazoles | Reaction Time | 2 hours | 5 minutes | [1][2][3] |
| Yield | 72-90% | 91-98% | [1][2][3] | |
| Temperature | 75°C | 60°C | [1][2][3] | |
| Pyrazole-4-carboxylic Acids | Reaction Time | 1 hour | 2 minutes | [2][3][9] |
| Yield | 48-85% | 62-92% | [2][3][9] | |
| Temperature | 80°C | 80°C | [2][3] | |
| 4-Trisubstituted Pyrazoles | Reaction Time | 3-4 hours | 45-120 seconds | |
| Yield | Lower | Improved | ||
| Pyrazole & Oxadiazole Hybrids | Reaction Time | 7-9 hours | 9-10 minutes | [2] |
| Yield | Not specified (lower) | 79-92% | [2] |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative procedures for the synthesis of phenyl-1H-pyrazoles. These protocols are based on established literature methods.[1][3]
Protocol 1: Conventional Reflux Synthesis
Objective: Synthesize phenyl-1H-pyrazoles via traditional heating.
Materials:
-
Appropriate aryl hydrazine
-
β-ketoester
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 75°C) using a heating mantle.[1][2]
-
Maintain the reflux for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Objective: Synthesize phenyl-1H-pyrazoles rapidly using microwave irradiation.
Materials:
-
Appropriate aryl hydrazine
-
β-ketoester
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Microwave reaction vessel with a pressure-rated cap
-
Scientific microwave reactor
Procedure:
-
In a designated microwave reaction vessel, combine the aryl hydrazine, β-ketoester, ethanol, and a catalytic amount of glacial acetic acid.[1]
-
Securely seal the vessel with the appropriate cap.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
After irradiation is complete, allow the vessel to cool to a safe temperature (typically below 50°C) before opening.
-
Remove the solvent under reduced pressure.
-
Purify the product as described in the conventional method. The higher purity from MAOS may simplify this step.[8]
Workflow and Strategic Decision Making
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. MAOS is not just a faster heating method; it represents a different strategic approach to synthesis, particularly in a drug discovery setting where speed is critical.
Caption: Workflow comparison highlights the time savings in MAOS.
When should a researcher choose one method over the other? The following decision logic can guide this choice.
Caption: A decision tree for selecting the optimal synthesis method.
Conclusion: A Paradigm Shift in Synthesis
For the synthesis of pyrazoles, microwave-assisted organic synthesis (MAOS) presents a compelling and often superior alternative to conventional heating methods. The primary, data-supported advantages are drastically reduced reaction times and frequently higher product yields.[1][2][3] These benefits stem from the unique mechanism of microwave dielectric heating, which provides rapid, uniform, and direct energy transfer to the reacting molecules. While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved efficiencies offered by microwave synthesis make it an indispensable tool for researchers in drug discovery and development, where rapid iteration and lead optimization are paramount.[4]
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. Retrieved from [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Engineering Research and General Science. Retrieved from [Link]
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A brief review: Microwave assisted organic reaction. (2012). Scholars Research Library. Retrieved from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications. Retrieved from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved from [Link]
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Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (n.d.). ACS Publications. Retrieved from [Link]
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On the energy efficiency of microwave-assisted organic reactions. (2008). PubMed. Retrieved from [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
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Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. Retrieved from [Link]
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Merits and Demerits of Microwave Assisted Reactions.pptx. (n.d.). Slideshare. Retrieved from [Link]
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
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Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Retrieved from [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Properties of 4-Bromo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The introduction of a phenyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring, as in 4-Bromo-1-phenyl-1H-pyrazole, is expected to significantly modulate its electrochemical behavior. Understanding these properties is crucial for predicting metabolic pathways, designing novel sensors, and developing new electro-responsive materials.
The electrochemical oxidation and reduction of pyrazole derivatives can provide insights into their reactivity, potential for electropolymerization, and interaction with biological redox systems. The presence of the C-Br bond, in particular, introduces a potential site for reductive cleavage, a reaction of significant interest in synthetic and medicinal chemistry.
Electrochemical Behavior: A Comparative Overview
Due to the limited direct experimental data on this compound, this section will draw comparisons with unsubstituted 1-phenyl-1H-pyrazole and other halogenated pyrazole analogs.
Anodic Oxidation: The Influence of the Phenyl and Bromo Substituents
The anodic oxidation of pyrazole derivatives typically involves the pyrazole ring itself. The ease of this oxidation is influenced by the nature of the substituents.
-
1-Phenyl-1H-pyrazole (Unsubstituted Analog): The phenyl group at the N1 position is expected to be in conjugation with the pyrazole ring, influencing the electron density of the heterocyclic system. The oxidation potential of 1-phenyl-1H-pyrazole is anticipated to be influenced by the stability of the resulting radical cation.
-
This compound: The bromine atom at the C4 position is an electron-withdrawing group via induction but can also exhibit some electron-donating character through resonance. This dual effect will impact the oxidation potential. Generally, the inductive electron-withdrawing effect of the bromine atom is expected to make the pyrazole ring more difficult to oxidize compared to the unsubstituted 1-phenyl-1H-pyrazole. This would result in a higher anodic peak potential.
Studies on the electrochemical halogenation of pyrazoles indicate that the pyrazole ring is susceptible to oxidative functionalization.[1] The process often involves the initial oxidation of a halide ion to generate a halogenating species, which then reacts with the pyrazole.[1] This highlights the electrochemical activity of the pyrazole core.
Cathodic Reduction: The Role of the Carbon-Bromine Bond
The most significant feature in the cathodic behavior of this compound is the presence of the carbon-bromine (C-Br) bond. The electrochemical reduction of aryl halides is a well-established process and typically proceeds via a one-electron transfer to form a radical anion, which can then undergo cleavage of the carbon-halogen bond.
The reduction potential of the C-Br bond is influenced by the electronic environment of the aromatic ring. The electron-deficient nature of the pyrazole ring, enhanced by the N-phenyl substituent, is expected to facilitate the reduction of the C-Br bond compared to a brominated benzene ring.
Comparative Reduction Potentials (Predicted Trend):
| Compound | Key Feature for Reduction | Expected Relative Reduction Potential |
| This compound | C-Br bond on pyrazole ring | More easily reduced |
| Bromobenzene | C-Br bond on benzene ring | Less easily reduced |
| 1-Phenyl-1H-pyrazole | Pyrazole and phenyl rings | Difficult to reduce |
This reductive cleavage of the C-Br bond offers a synthetically useful pathway for the functionalization of the pyrazole ring at the C4 position.
Experimental Methodologies for Electrochemical Characterization
To empirically determine the electrochemical properties of this compound, the following experimental techniques are recommended.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique to probe the redox behavior of a compound. A typical experimental setup and procedure are outlined below.
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: Utilize a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards the anodic (positive) or cathodic (negative) direction and then reverse the scan. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The peak potentials (Epa for anodic peak, Epc for cathodic peak) provide information about the redox potentials, and the peak currents are related to the concentration of the analyte and the diffusion coefficient. The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible couple can be used to determine the number of electrons transferred.
Diagram of a Cyclic Voltammetry Experimental Workflow:
Caption: Workflow for the electrochemical characterization of this compound using cyclic voltammetry.
Comparative Data Summary (Hypothetical Based on Chemical Principles)
The following table presents a hypothetical comparison of the expected electrochemical properties. These values are illustrative and require experimental verification.
| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Key Electrochemical Process |
| This compound | > 1.5 V (irreversible) | -1.8 to -2.2 V (irreversible) | Oxidation of pyrazole ring; Reduction of C-Br bond |
| 1-Phenyl-1H-pyrazole | ~1.5 V (irreversible) | > -2.5 V | Oxidation of pyrazole ring; Reduction of pyrazole/phenyl ring |
| 4-Chlorophenylpyrazole (analog) | > 1.5 V (irreversible) | More negative than bromo-analog | Oxidation of pyrazole ring; Reduction of C-Cl bond |
| 4-Iodophenylpyrazole (analog) | > 1.5 V (irreversible) | Less negative than bromo-analog | Oxidation of pyrazole ring; Reduction of C-I bond |
Rationale for the Hypothetical Data:
-
Anodic Potentials: The electron-withdrawing nature of the halogen is expected to increase the oxidation potential of the pyrazole ring.
-
Cathodic Potentials: The ease of reduction of the carbon-halogen bond generally follows the trend I > Br > Cl, which is reflected in the predicted cathodic peak potentials.
Conclusion and Future Directions
The electrochemical properties of this compound are of significant interest for its application in various scientific fields. Based on the principles of electrochemistry and data from related compounds, it is predicted that the molecule will exhibit an irreversible oxidation at a relatively high positive potential, corresponding to the oxidation of the pyrazole ring, and an irreversible reduction at a moderately negative potential, characteristic of the cleavage of the C-Br bond.
Future experimental studies, particularly using cyclic voltammetry and related techniques, are crucial to precisely determine the redox potentials, electron transfer kinetics, and reaction mechanisms. Such data will be invaluable for the rational design of new pharmaceuticals, functional materials, and synthetic methodologies based on this versatile heterocyclic scaffold.
References
-
Petrosyan, V. A., & Lyalin, B. V. (2014). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Chemistry of Heterocyclic Compounds, 49(11), 1599–1610. [Link]
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The Ascendancy of Pyrazole Derivatives in Inflammation Research: A Comparative Analysis Against Standard Drugs
Introduction: The Quest for Safer and More Potent Anti-Inflammatory Agents
The Central Role of Cyclooxygenase in Inflammation
The primary mechanism of action for both traditional NSAIDs and many pyrazole-based compounds involves the inhibition of cyclooxygenase (COX) enzymes.[3][6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7][8]
There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[8]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are largely a consequence of inhibiting the protective functions of COX-1.[10] This understanding led to the development of selective COX-2 inhibitors, a class of drugs where pyrazole derivatives have become prominent players, with celecoxib being a notable example.[11][12]
Mechanism of Action: A Tale of Two Isoforms
The key difference in the mechanism of action between traditional NSAIDs and many pyrazole derivatives lies in their selectivity towards the COX isoforms.
Standard Drugs: Non-Selective and COX-1 Sparing NSAIDs
-
Non-Selective NSAIDs (e.g., Indomethacin, Ibuprofen): These drugs inhibit both COX-1 and COX-2 to varying degrees.[2][3][7] By blocking COX-1, they disrupt the production of gastroprotective prostaglandins, leading to an increased risk of gastric irritation, ulceration, and bleeding.[1][2][4]
-
Selective COX-2 Inhibitors (e.g., Celecoxib): Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of COX-2.[6][11] Its chemical structure allows it to bind effectively to the active site of the COX-2 enzyme while having a much lower affinity for the COX-1 active site.[8] This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[11]
Pyrazole Derivatives: A Platform for Selective COX-2 Inhibition
Visualizing the Inflammatory Pathway
The following diagram illustrates the central role of the COX pathway in inflammation and the points of intervention for both non-selective NSAIDs and selective COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition by Anti-inflammatory Drugs.
Performance Showdown: Pyrazole Derivatives vs. Standard Drugs
The anti-inflammatory potential of novel compounds is typically evaluated through a combination of in vitro and in vivo assays. Here, we compare the performance of representative pyrazole derivatives with standard drugs based on published experimental data.
In Vitro COX Inhibition: A Measure of Potency and Selectivity
The inhibitory activity of a compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50) value – the lower the IC50, the more potent the inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for predicting the gastrointestinal safety of a potential drug. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Standard Drugs | ||||
| Indomethacin | 0.1 | 1.8 | 0.06 | [15] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [15] |
| Pyrazole Derivatives | ||||
| Compound 5f (Pyrazole-pyridazine hybrid) | 14.34 | 1.50 | 9.56 | [15] |
| Compound 6f (Pyrazole-pyridazine hybrid) | 9.56 | 1.15 | 8.31 | [15] |
| Compound 19a (1,5-diarylpyrazole) | >100 | 0.24 | >416 | [16] |
| Compound PYZ28 (1,5-diphenyl pyrazole) | >50 | 0.26 | >192.3 | [14][17] |
| Compound PYZ31 (pyrazole derivative) | - | 0.01987 | - | [14][17] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
The data clearly demonstrates that many synthesized pyrazole derivatives exhibit significantly higher COX-2 selectivity than celecoxib.[14][15] For instance, compound 19a shows remarkable selectivity with no significant COX-1 inhibition even at high concentrations.[16]
In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model to assess the in vivo efficacy of anti-inflammatory agents.[18][19] The percentage of edema inhibition is a direct measure of the compound's anti-inflammatory effect.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Standard Drugs | |||
| Indomethacin | 5 | Significant Inhibition | [20] |
| Celecoxib | 50 | 38.4 | [21] |
| Celecoxib | 100 | 40.1 | [21] |
| Pyrazole Derivatives | |||
| Compound 4a (amino acid-binding 1,5-diarylpyrazole) | 50 | 52.6 | [21] |
| Compound 4a (amino acid-binding 1,5-diarylpyrazole) | 100 | 62.6 | [21] |
| Compound AD 532 | - | Promising Results | [22] |
| 1,5-diarylpyrazole (19a) | 0.030 (ED50) | 50 | [16] |
The in vivo data corroborates the in vitro findings, with several pyrazole derivatives demonstrating potent anti-inflammatory effects, in some cases exceeding that of the standard drug celecoxib at similar doses.[21]
Gastrointestinal Safety: The Ulcerogenic Index
A major advantage of selective COX-2 inhibitors is their reduced tendency to cause gastric ulcers. The ulcerogenic index is a measure of the severity of gastric mucosal damage.
| Compound | Ulcer Index | Reference |
| Standard Drugs | ||
| Indomethacin | High | [23] |
| Celecoxib | Low | [24] |
| Pyrazole Derivatives | ||
| Compound AD 532 | No ulcerogenic effect | [22] |
| Various Pyrazole Derivatives | Lower than standard drugs | [23] |
Numerous studies have reported that novel pyrazole derivatives exhibit a significantly lower ulcerogenic potential compared to non-selective NSAIDs and, in some instances, even celecoxib, highlighting their improved gastrointestinal safety profile.[22][23]
Experimental Protocols: A Guide for Researchers
Reproducibility and standardization are paramount in drug discovery research. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Steps:
-
Animal Preparation: Male Wistar rats (180-200 g) are acclimatized to the laboratory conditions for at least one week.
-
Fasting: The animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[20]
-
Drug Administration: The test compounds, vehicle (control), and standard drug (e.g., indomethacin) are administered, typically orally or intraperitoneally, 30 to 60 minutes before carrageenan injection.[18][20]
-
Induction of Edema: A 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.[20]
-
Measurement of Edema: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin production.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and solutions of the test compounds at various concentrations.[25]
-
Reaction Setup: In a 96-well plate, set up wells for background, 100% enzyme activity (control), and inhibitor testing.[25]
-
Enzyme and Inhibitor Incubation: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compound or vehicle and incubate to allow for binding to the enzyme.[25]
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.[25]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of prostaglandin (e.g., PGE2) produced is then quantified using a suitable method, such as an enzyme immunoassay (EIA).[25]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of pyrazole derivatives as a promising class of anti-inflammatory agents. Their ability to be chemically modified to achieve high potency and selectivity for COX-2 offers a significant advantage over traditional NSAIDs, leading to a potentially better safety profile, particularly concerning gastrointestinal side effects.
While the focus has been on COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. Future research should continue to explore these alternative mechanisms to develop novel anti-inflammatory therapies with even greater efficacy and specificity.
For researchers and drug development professionals, the pyrazole scaffold represents a fertile ground for the discovery of next-generation anti-inflammatory drugs. The comparative data and standardized protocols provided herein serve as a valuable resource to guide these endeavors, with the ultimate goal of delivering safer and more effective treatments for a wide range of inflammatory diseases.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives serving as critical synthons for drug development and tuning molecular properties. A precise understanding of their structural and electronic characteristics is paramount for rational design. This guide provides an in-depth spectroscopic comparison of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine). We will dissect the nuanced effects of halogen substitution on ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectra, grounded in experimental data. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal electronic and structural principles that govern the observed spectroscopic trends.
Introduction: The Significance of the Halogen Substituent
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that imparts a unique combination of hydrogen bond donating and accepting capabilities.[1] Halogenation at the C4 position provides a powerful tool to modulate the electronic landscape of the entire ring system. This seemingly simple substitution influences:
-
Acidity and Basicity: The N-H proton's acidity is altered, affecting hydrogen bonding strength and molecular recognition.[1]
-
Reactivity: The halogen serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]
-
Biological Activity: The nature of the halogen can impact binding affinity, metabolic stability, and cell permeability of pyrazole-based drug candidates.
Therefore, a robust and comparative spectroscopic analysis is not merely a characterization step but a foundational component of understanding structure-activity relationships (SAR). This guide will systematically compare the four key spectroscopic signatures of the 4-halo-1H-pyrazole series.
Comparative Spectroscopic Analysis
The substitution of hydrogen with halogens of increasing size and decreasing electronegativity (F, Cl, Br, I) at the C4 position induces predictable yet sometimes counterintuitive shifts in spectroscopic data.
¹H NMR Spectroscopy: A Tale of Two Protons
In ¹H NMR, the two key reporters of electronic changes are the N-H proton and the equivalent C3-H/C5-H protons.
-
C3-H and C5-H Protons: These protons appear as a singlet in the aromatic region. As we move down the halogen group from fluorine to iodine, there is a slight but discernible downfield shift (Table 1). This trend aligns with the decreasing inductive electron-withdrawing effect of the halogens (F > Cl > Br > I). Fluorine, being the most electronegative, shields the adjacent protons the most, causing them to appear at a relatively upfield position.
-
N-H Proton: The chemical shift of the N-H proton presents a more complex, and counterintuitive, trend. One might expect the most electronegative substituent (F) to cause the most significant downfield shift. However, the opposite is observed: the N-H proton shifts progressively downfield from 4-fluoro-1H-pyrazole to 4-iodo-1H-pyrazole.[1]
Causality: This phenomenon is not governed by simple inductive effects but by the modulation of N-H acidity and intermolecular hydrogen bonding.[1] Electron-donating substituents have been shown to increase the N-H acidity of pyrazoles.[1] In this series, as the halogen's electronegativity decreases, its ability to donate electron density via resonance (p-orbital overlap) becomes more influential relative to its inductive withdrawal. This increased acidity leads to stronger hydrogen bonding in solution, resulting in greater deshielding and a more downfield chemical shift for the N-H proton.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 4-Halogenated-1H-Pyrazoles
| Compound | H3/H5 Protons (δ ppm) | N-H Proton (δ ppm) | Solvent |
|---|---|---|---|
| 1H-Pyrazole | ~7.62 | ~12.9 | CD₂Cl₂ |
| 4-Fluoro-1H-pyrazole | ~7.56 | ~10.4 | CD₂Cl₂ |
| 4-Chloro-1H-pyrazole | ~7.65 | ~11.6 | CD₂Cl₂ |
| 4-Bromo-1H-pyrazole | ~7.69 | ~12.2 | CD₂Cl₂ |
| 4-Iodo-1H-pyrazole | ~7.74 | ~12.5 | CD₂Cl₂ |
(Data compiled from Rue et al., 2023)[1]
¹³C NMR Spectroscopy: Unmasking Electronic Effects
¹³C NMR spectroscopy provides direct insight into the electronic environment of the carbon backbone. The key positions are C4 (directly attached to the halogen) and C3/C5.
-
C3/C5 Carbons: The chemical shift of the C3/C5 carbons is influenced by the inductive effect of the halogen. A relatively linear, though modest, downfield trend is expected as the electronegativity of the halogen decreases from F to I.
-
C4 Carbon: The C4 carbon signal is most dramatically affected. The highly electronegative fluorine atom causes a significant downfield shift due to its strong inductive pull. For Cl, Br, and I, the "heavy atom effect" becomes dominant. This effect, particularly for iodine, induces a strong upfield shift, causing the C4 signal to appear at a much lower ppm value than in the other analogs.
Causality: The trends in ¹³C NMR are a composite of the halogen's inductive effect (-I) and its resonance effect (+M). For the C4 carbon, the large upfield shift observed for the iodo- and bromo-derivatives is a classic illustration of the heavy atom effect, where the large, polarizable electron cloud of the heavier halogens leads to increased shielding of the attached carbon nucleus.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 4-Halogenated-1H-Pyrazoles
| Compound | C3/C5 (δ ppm) | C4 (δ ppm) | Solvent | Source |
|---|---|---|---|---|
| 1H-Pyrazole | 134.7 | 105.0 | CD₂Cl₂ | [3] |
| 4-Chloro-1H-pyrazole | 130.3 | 108.3 | Acetone-d₆ | [4] |
| 4-Bromo-1H-pyrazole | 132.0 | 93.6 | DMSO-d₆ | [5] |
| 4-Iodo-1H-pyrazole | 137.3 | 58.0 | CDCl₃ | [6] |
(Note: Data is compiled from multiple sources with different solvents, which can cause minor variations in chemical shifts. Trends should be interpreted with this in consideration.)
Infrared (IR) Spectroscopy: Probing Vibrational Modes
The most informative region in the IR spectra of these compounds is the N-H stretching frequency (ν_N-H_), typically found between 3300 and 3100 cm⁻¹.
Causality: As explained previously, the increasing electron-donating character from F to I enhances the acidity of the N-H proton. This more acidic proton forms a stronger intermolecular N-H···N hydrogen bond with neighboring pyrazole molecules, requiring less energy to stretch the N-H bond. This results in the observed decrease in the vibrational frequency.[1]
Table 3: Key IR Stretching Frequencies (cm⁻¹) for 4-Halogenated-1H-Pyrazoles
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
|---|---|---|
| 1H-Pyrazole | ~3126 | ~3144 |
| 4-Fluoro-1H-pyrazole | ~3133 | ~3152 |
| 4-Chloro-1H-pyrazole | ~3116 | ~3140 |
| 4-Bromo-1H-pyrazole | ~3114 | ~3137 |
| 4-Iodo-1H-pyrazole | ~3110 | ~3129 |
(Data represents the most prominent N-H feature as reported by Rue et al., 2023)[1]
UV-Visible Spectroscopy: Electronic Transitions
The parent pyrazole exhibits a strong absorption band around 210 nm, which is attributed to a π → π* electronic transition within the aromatic ring. Halogens, with their lone pairs of electrons, act as auxochromes, which can modify the absorption wavelength (λ_max) and intensity (molar absorptivity, ε).
-
Expected Trends: The introduction of a halogen substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) relative to the parent pyrazole. This is due to the extension of the conjugated system by the p-orbitals of the halogen. The magnitude of this shift often correlates with the polarizability of the halogen (I > Br > Cl > F). Therefore, one would anticipate the λ_max to increase in the order F < Cl < Br < I.
Causality: The lone pair electrons on the halogen can participate in resonance with the pyrazole π-system. This participation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap corresponds to absorption of lower-energy (longer wavelength) light.[7]
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections outline validated methodologies for the synthesis and spectroscopic analysis of 4-halogenated-1H-pyrazoles.
Synthesis: Direct C-H Halogenation
A reliable and efficient method for synthesizing 4-halopyrazoles is the direct electrophilic halogenation of the pyrazole ring using N-halosuccinimides (NXS).[8]
Protocol: Synthesis of 4-Bromo-1H-pyrazole
-
Dissolution: Dissolve 1.0 equivalent of 1H-pyrazole in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) to the solution portion-wise at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-1H-pyrazole.
This protocol can be adapted for chlorination (using NCS) and iodination (using NIS).[2]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized 4-halogenated-1H-pyrazole.
Caption: General structure of 4-halogenated-1H-pyrazoles.
Conclusion
The spectroscopic characterization of 4-halogenated-1H-pyrazoles reveals distinct and predictable trends that are governed by the interplay of inductive effects, resonance, and the heavy atom effect.
-
¹H NMR: The C-H protons shift slightly downfield with decreasing halogen electronegativity, while the N-H proton shows a more pronounced and counterintuitive downfield shift from F to I, indicative of increasing hydrogen bond strength. [1]* ¹³C NMR: The C4 carbon exhibits the most dramatic shift, moving significantly upfield for Br and I due to the heavy atom effect.
-
IR Spectroscopy: The N-H stretching frequency decreases from F to I, providing direct evidence for the strengthening of intermolecular hydrogen bonds. [1]* UV-Vis Spectroscopy: A bathochromic shift in the π → π* transition is predicted, increasing with the polarizability of the halogen.
This comprehensive guide provides researchers with the foundational data and causal explanations necessary to confidently identify, characterize, and utilize these vital heterocyclic building blocks in their research and development endeavors.
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A Senior Application Scientist's Guide to Analyzing Regioisomers in Pyrazole Synthesis by NMR Spectroscopy
Introduction: The Regiochemical Challenge in Pyrazole Synthesis
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The most common and enduring method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While elegant, this reaction presents a significant challenge when using unsymmetrical 1,3-dicarbonyls: the potential formation of two distinct regioisomers, for instance, the 1,3- and 1,5-disubstituted products.[3]
Controlling the regioselectivity is a primary concern for process chemists, as the biological activity can be exclusive to one isomer. Therefore, the unambiguous characterization of the resulting product mixture is not merely an academic exercise but a critical step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful analytical tool for this purpose. This guide provides an in-depth comparison of various NMR techniques, explaining the causality behind experimental choices to definitively assign the structure of pyrazole regioisomers.
The Synthetic Crossroads: Formation of Regioisomers
The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine proceeds via a hydrazone intermediate. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons. This choice dictates the final substitution pattern on the pyrazole ring, leading to a mixture of regioisomers. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of the reactants, as well as reaction conditions like pH and solvent choice.[4]
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
One-Dimensional (1D) NMR: The First Line of Inquiry
1D ¹H and ¹³C NMR spectra are the workhorses of the organic chemist and provide the initial, powerful clues for distinguishing between regioisomers. The key is understanding how the N1-substituent (R') electronically influences the chemical shifts of the pyrazole ring's nuclei.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling signals in the ¹H NMR spectrum are those of the protons at the C3 and C5 positions. The N1-substituent exerts a significant anisotropic effect, meaning its influence on the magnetic environment is dependent on spatial orientation.
-
Causality: In a 1,5-disubstituted pyrazole , the N1-substituent (R') is adjacent to the C5 position. The proton at C3 is relatively unaffected. In a 1,3-disubstituted pyrazole , R' is adjacent to a nitrogen, but its proximity to the C5-H proton leads to a noticeable downfield shift (deshielding) of this proton compared to the C3-H in the alternate isomer.
| Proton | Typical δ (ppm) in 1,5-Isomer | Typical δ (ppm) in 1,3-Isomer | Rationale for Differentiation |
| H-3 | ~7.4 - 7.8 | (Substituent) | The H-3 signal is present and typically a doublet. |
| H-4 | ~6.3 - 6.6 | ~6.4 - 6.7 | Often a triplet, its position is less diagnostic. |
| H-5 | (Substituent) | ~7.9 - 8.3 | The H-5 signal is significantly downfield due to proximity to the N1-substituent.[5][6] |
| Note: Chemical shifts are approximate and vary with solvent and substituents. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Similar to ¹H NMR, the chemical shifts of the C3 and C5 carbons are highly diagnostic. The substituent effect of the group on N1 directly impacts the electronic environment of the adjacent carbon atom.
-
Causality: The N1-substituent has a direct through-bond electronic effect on the adjacent pyrazole carbons. This effect is most pronounced at the C5 position in the 1,5-isomer and the C3 position in the 1,3-isomer. However, the most unambiguous differentiation often comes from observing the C5 chemical shift, which tends to be more sensitive to the substitution pattern.[7][8]
| Carbon | Typical δ (ppm) in 1,5-Isomer | Typical δ (ppm) in 1,3-Isomer | Rationale for Differentiation |
| C-3 | ~148 - 155 | (Substituent) | The chemical shift of the substituted C3 is observed. |
| C-4 | ~105 - 110 | ~106 - 112 | The C4 shift is relatively consistent and less diagnostic. |
| C-5 | (Substituent) | ~140 - 148 | The C5 carbon is typically more shielded (upfield) in the 1,3-isomer compared to the C3 of the 1,5-isomer. |
| Note: Chemical shifts are approximate and vary with solvent and substituents. |
Experimental Protocols: 1D NMR
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Prep: Dissolve ~5-10 mg of the pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard 1D proton spectrum. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans is typically sufficient for a concentrated sample.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Standard ¹³C{¹H} NMR Acquisition
-
Sample Prep: Use the same sample as for ¹H NMR. A more concentrated sample (~20-30 mg) may be beneficial.
-
Spectrometer Setup: Use the same lock and shim settings.
-
Acquisition: Acquire a proton-decoupled carbon spectrum. Use a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal.
Two-Dimensional (2D) NMR: The Unambiguous Proof
While 1D NMR provides strong evidence, signal overlap or complex substitution patterns can create ambiguity. 2D NMR experiments provide definitive, through-bond or through-space correlations that act as a self-validating system for structural assignment.[9][10]
HMBC: Mapping the Multi-Bond Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for this task. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH), providing a clear map of the molecular framework.[11][12]
-
Causality & The Decisive Correlation: The key is to find a correlation from the protons on the N1-substituent (R') to a carbon within the pyrazole ring.
-
In the 1,5-disubstituted isomer , the protons of the R' group (e.g., the CH₂ of an N-benzyl group) are three bonds away from the C3 carbon . This ³J_CH correlation will be present.
-
In the 1,3-disubstituted isomer , the same protons are three bonds away from the C5 carbon . This ³J_CH correlation will be the defining feature.[4][13]
-
Caption: Decisive ³J_CH correlations in HMBC spectra for regioisomer assignment.
NOESY: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, detecting protons that are close to each other (<5 Å), regardless of their bonding network. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.[13][14]
-
Causality & The Decisive Correlation: The logic is similar to HMBC but relies on spatial proximity rather than bond count.
-
In the 1,5-disubstituted isomer , the protons of the R' group are spatially close to the proton at the C3 position . A cross-peak between these signals will be observed in the NOESY spectrum.
-
In the 1,3-disubstituted isomer , the R' protons are spatially close to the proton at the C5 position . The NOESY cross-peak will appear between the R' protons and H5.[13][15]
-
Caption: Decisive through-space NOE correlations for regioisomer assignment.
Experimental Protocols: 2D NMR
Protocol 3: HMBC Acquisition
-
Sample Prep: Use a reasonably concentrated sample (~15-25 mg) from the 1D experiments.
-
Spectrometer Setup: After standard locking and shimming, acquire up-to-date ¹H and ¹³C spectra to determine the spectral widths for both dimensions.
-
Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling delay, which is optimized for an average J-coupling of 8-10 Hz. The number of scans per increment can range from 4 to 16, and the experiment may take from 1 to several hours.
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transformation. Phase and baseline correct the resulting spectrum.
Protocol 4: NOESY Acquisition
-
Sample Prep: Use the same sample. Ensure it is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing, as these can quench the NOE effect.
-
Spectrometer Setup: Acquire a standard ¹H spectrum to set the spectral width.
-
Acquisition: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph). The key parameter is the mixing time (d8), which allows for magnetization transfer via cross-relaxation. Typical values range from 300 ms to 800 ms.
-
Processing: Process the data similarly to the HMBC experiment. The resulting spectrum will show diagonal peaks (protons correlating with themselves) and cross-peaks (protons exhibiting an NOE).
Final Comparison and Conclusion
| Technique | Information Provided | Time | Conclusiveness | Primary Application |
| ¹H NMR | Chemical shifts, coupling constants. Strong initial indication. | Minutes | Moderate | Rapid initial assessment, purity check. |
| ¹³C NMR | Chemical shifts of carbon backbone. Confirmatory evidence. | Minutes to Hours | Moderate to High | Supports ¹H data, confirms carbon count. |
| HMBC | Through-bond (2-3 bonds) H-C correlations. | 1-4 Hours | Definitive | Unambiguous assignment of the core structure.[4][12] |
| NOESY | Through-space (<5 Å) H-H correlations. | 1-4 Hours | Definitive | Confirms spatial relationships and stereochemistry.[13][14] |
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Yang, Z., et al. (2007). Structure Elucidation of a Pyrazolo[16][17]pyran Derivative by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
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Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
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Claramunt, R. M., et al. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Retrieved from [Link]
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Contreras, R. H., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Retrieved from [Link]
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Semantic Scholar. (1990). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Retrieved from [Link]
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Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-1-phenyl-1H-pyrazole, moving beyond mere instruction to explain the rationale behind each critical step. Our aim is to empower you with the knowledge to handle this and similar halogenated heterocyclic compounds with the utmost confidence and safety.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. Safety Data Sheets (SDS) for this compound and its analogs consistently classify it as a skin and eye irritant.[1][2] Inhalation of dust should also be avoided.[1][2] The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific implications for its disposal route.[3]
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is the bedrock of sound laboratory practice. Before handling this compound for any purpose, including disposal, ensure the following measures are in place.
Essential Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense against chemical exposure. The following should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield is recommended for larger quantities or when there is a risk of splashing. | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[5][6] It is crucial to check the manufacturer's glove compatibility chart for the specific glove and chemical.[7][8][9][10] | Prevents skin contact, which can cause irritation.[1][2] The choice of glove material ensures resistance to degradation or permeation by the chemical. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities, consider a PVC apron.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area or chemical fume hood, respiratory protection may not be necessary. However, if dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][11] | Minimizes the risk of inhaling irritating dust particles.[1][2] |
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[1][14]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][15]
Step 1: Waste Segregation and Collection
Causality: Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in costly disposal fees or regulatory fines. This compound, being a brominated organic compound, must be collected as a halogenated organic waste.[3]
Procedure:
-
Obtain a Designated Waste Container: Procure a clearly labeled, sealable, and chemically compatible waste container. This is often a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Immediately label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Include the date accumulation started.
-
Collection: Carefully transfer the solid this compound waste into the designated container using a clean scoop or spatula. Avoid creating dust. If dealing with a solution, pour carefully to avoid splashing.
-
Closure: Securely close the container after each addition of waste.
Step 2: Handling Contaminated Materials
Causality: Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Procedure:
-
Personal Protective Equipment: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.
-
Labware: Non-disposable labware (e.g., glassware) should be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic waste. After this initial rinse, the glassware can typically be washed through standard laboratory procedures.
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[2][14] For larger spills, evacuate the area and contact your institution's EHS department immediately.[7]
Step 3: Storage of Hazardous Waste
Causality: Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.
Procedure:
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][2]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage.
Step 4: Final Disposal
Causality: As a halogenated organic compound, this compound requires disposal through a licensed hazardous waste facility. The most common and environmentally sound method for this waste stream is high-temperature incineration.[3][16] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen bromide, with the latter being scrubbed from the flue gases.
Procedure:
-
Contact EHS: When the waste container is full or you are finished accumulating this waste stream, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal Workflow for this compound.
By adhering to this comprehensive guide, you not only ensure your personal safety and that of your colleagues but also contribute to the broader mission of responsible scientific research and environmental protection.
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A Senior Application Scientist's Guide to Handling 4-Bromo-1-phenyl-1H-pyrazole: Essential Safety and Operational Protocols
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. 4-Bromo-1-phenyl-1H-pyrazole, a heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its potential hazards necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, field-tested information on the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1][2] The primary risks are associated with irritation and acute toxicity.
A summary of its hazard classification is presented below:
| Hazard Class | GHS Hazard Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[2] | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning |
These classifications are not merely administrative; they are a direct mandate for the specific PPE and engineering controls required to mitigate exposure. The "Warning" signal word indicates a moderate level of hazard.[1]
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The principle is to create a barrier between the researcher and the chemical, preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Eye and Face Protection
Why it's critical: The H319 classification, "Causes serious eye irritation," is an explicit warning.[1][3][4] Contact with the eyes can lead to significant pain, inflammation, and potential damage.
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[3][5] These provide a 360-degree seal around the eyes, protecting from dust particles and accidental splashes.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6] A face shield alone does not provide adequate protection against fine dust or vapors that can circulate behind it.
Skin and Body Protection
Why it's critical: The compound is classified as H315, "Causes skin irritation."[1][3][4] Prolonged or repeated contact can lead to dermatitis and other skin conditions. Furthermore, absorption through the skin is a potential route for systemic exposure.
-
Gloves: Chemically resistant gloves are the first line of defense.[6]
-
Type: Nitrile or neoprene gloves are standard for handling many solid chemicals. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Practice: Always inspect gloves for tears or punctures before use. When handling hazardous substances, consider "double-gloving" to provide an extra layer of protection and facilitate safe removal of the contaminated outer layer.[7] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[8][9]
-
-
Protective Clothing:
-
Lab Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing.[6]
-
Apron/Gown: For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron or disposable gown made of a low-permeability fabric should be worn over the lab coat.[7]
-
Respiratory Protection
Why it's critical: As a solid, this compound can become airborne as dust, especially during weighing or transfer. The H335 classification, "May cause respiratory irritation," indicates that inhaling this dust can irritate the nose, throat, and lungs.[1][3][4][5]
-
Primary Control: The most effective way to prevent inhalation is to handle the chemical within a certified chemical fume hood.[10] This engineering control captures dust and vapors at the source.
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator equipped with a particulates filter (conforming to EN 143) should be used.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134.[5]
Operational Workflow: From Receipt to Disposal
A structured workflow ensures that safety is integrated into every step of the handling process. This protocol is designed as a self-validating system, where each step logically follows the last to maintain a controlled environment.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol
-
Preparation and Risk Assessment: Before any work begins, review the Safety Data Sheet (SDS).[3][5] Ensure eyewash stations and safety showers are accessible and unobstructed.[3][5]
-
PPE Donning: Put on all required PPE in the correct order: first the lab coat, then eye protection, and finally gloves.
-
Chemical Handling: Conduct all manipulations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood to minimize inhalation exposure.[10]
-
Experimentation: Keep containers tightly closed when not in use.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Disposal: Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.[5] All chemical waste disposal must be in accordance with local, regional, and national regulations.[3]
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Emergency Procedures: Spill and Exposure Plan
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[3][5]
Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.
Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][5] Ensure the area is well-ventilated.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety while advancing their critical work in drug discovery and development.
References
-
PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. [Link]
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ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. [Link]
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Chemsrc. (2025). 4-BROMO-3-PHENYL-1H-PYRAZOLE | CAS#:13808-65-6. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). [Link]
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University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]
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- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
